1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKNVKLWKSPWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441222 | |
| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209808-06-0 | |
| Record name | tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE chemical properties
An In-Depth Technical Guide to 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate, also known as this compound. This compound is a pivotal intermediate in medicinal chemistry and drug discovery, primarily due to its incorporation of the benzoylpiperidine scaffold, a privileged structure found in a wide array of bioactive molecules.[1] This document delineates its core chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its characteristic spectroscopic signature. Furthermore, we examine its chemical reactivity, focusing on the strategic deprotection of the tert-butyloxycarbonyl (BOC) group to enable further molecular elaboration. The guide concludes with a discussion of its applications as a versatile building block in the synthesis of complex pharmaceutical agents and a summary of essential safety and handling protocols.
Introduction to a Privileged Scaffold
The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, fragment is a cornerstone in modern drug design, recognized for its frequent appearance in molecules with diverse therapeutic effects, including antipsychotic, anti-cancer, and neuroprotective agents.[1] Its metabolic stability and role as a potential bioisostere for the piperazine ring make it a highly attractive scaffold for medicinal chemists.[1]
This compound is a specialized derivative within this class. The key features are:
-
The Piperidine Ring: A saturated heterocycle that provides a three-dimensional framework, influencing the solubility and conformational properties of the final molecule.
-
The 4-Chlorobenzoyl Group: This moiety provides a rigid anchor and a site for potential hydrogen bonding and aromatic interactions with biological targets. The chloro-substituent can significantly modulate electronic properties and metabolic stability.
-
The N-BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group is an essential feature for synthetic applications. It deactivates the piperidine nitrogen, preventing unwanted side reactions and enhancing solubility in organic solvents, thereby facilitating controlled, stepwise synthesis.[2]
This combination makes the compound an ideal starting material for creating libraries of substituted piperidines aimed at discovering novel therapeutic agents, particularly those targeting the central nervous system.[3]
Core Chemical & Physical Properties
The fundamental properties of this compound are summarized below. These data are critical for its identification, handling, and use in synthetic chemistry.
Table 1: Chemical Identifiers
| Property | Value | Source |
| CAS Number | 209808-06-0 | [4] |
| Molecular Formula | C₁₇H₂₂ClNO₃ | [5][6] |
| Molecular Weight | 323.82 g/mol | |
| IUPAC Name | tert-butyl 4-(4-chlorobenzoyl)-1-piperidinecarboxylate | [6] |
| InChI Key | UGKNVKLWKSPWPH-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Light Brown Solid | |
| Purity | ≥96% (Typical) | |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. | Inferred from structure |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. | [7][8] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved via a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. The proposed pathway involves the reaction of a Grignard reagent derived from 1-bromo-4-chlorobenzene with 1-BOC-4-cyanopiperidine, followed by acidic hydrolysis of the intermediate imine.
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 209808-06-0|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 6. N-Boc-4-(3-chlorobenzoyl)piperidine | C17H22ClNO3 | CID 29974586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 1-BOC-4-(4-chloro-benzoyl)-piperidine
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern drug discovery and development, the precise characterization of chemical entities is paramount. This compound serves as a critical building block in the synthesis of numerous pharmacologically active molecules. Its structural integrity directly influences the safety and efficacy profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this key intermediate. We will move beyond rote procedural descriptions to delve into the underlying rationale for each analytical choice, ensuring a robust and self-validating characterization process.
Physicochemical Properties and Molecular Structure
This compound is a white to off-white solid. Its molecular structure, as confirmed by the methodologies detailed herein, is presented below.
Table 1: Key Physicochemical Identifiers
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂ClNO₃ | PubChem |
| Molecular Weight | 323.82 g/mol | PubChem |
| CAS Number | 148861-19-8 | ChemicalBook |
| IUPAC Name | tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate | PubChem |
| Canonical SMILES | C1CN(CCC1C(=O)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C | PubChem |
The Strategic Imperative for Multi-Technique Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are indispensable for the complete assignment of the this compound structure.
¹H NMR Spectroscopy Protocol and Interpretation
Objective: To identify and assign all proton environments within the molecule, confirming the connectivity and stereochemical relationships.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for this compound and its well-characterized residual solvent peak.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the overlapping multiplets of the piperidine ring protons.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: 16 scans for a good signal-to-noise ratio.
-
-
Data Processing: Apply a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
Expected ¹H NMR Data and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.90 | Doublet | 2H | Ar-H (ortho to C=O) | The electron-withdrawing carbonyl group deshields these aromatic protons, shifting them downfield. |
| ~7.45 | Doublet | 2H | Ar-H (meta to C=O) | These protons are further from the carbonyl group and thus appear at a slightly higher field. |
| ~3.70 | Multiplet | 2H | Piperidine-H (axial, adjacent to N) | The protons on the carbons adjacent to the nitrogen are deshielded by the electronegative atom. |
| ~3.20 | Multiplet | 1H | Piperidine-H (methine, C4) | This proton is adjacent to the carbonyl group, causing a significant downfield shift. |
| ~2.90 | Multiplet | 2H | Piperidine-H (equatorial, adjacent to N) | |
| ~1.80 | Multiplet | 4H | Piperidine-H (C3, C5) | These protons are part of the aliphatic ring and appear in the expected region. |
| 1.48 | Singlet | 9H | BOC (-C(CH₃)₃) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |
¹³C NMR and DEPT-135 Spectroscopy Protocol and Interpretation
Objective: To identify all unique carbon environments and differentiate between CH, CH₂, and CH₃ groups.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectra on the same 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment and a DEPT-135 experiment.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 scans or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the spectra similarly to the ¹H NMR data. Reference the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Expected ¹³C NMR Data and Interpretation:
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~202.0 | Absent | C=O (ketone) | The ketone carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~154.8 | Absent | C=O (BOC) | The carbamate carbonyl is also deshielded but appears upfield relative to the ketone. |
| ~139.0 | Absent | Ar-C (ipso, C-Cl) | |
| ~135.5 | Absent | Ar-C (ipso, C-C=O) | |
| ~129.8 | Positive | Ar-CH | Aromatic CH carbons. |
| ~129.0 | Positive | Ar-CH | Aromatic CH carbons. |
| ~80.5 | Absent | -C(CH₃)₃ (quaternary) | The quaternary carbon of the BOC group. |
| ~45.0 | Positive | Piperidine-CH (C4) | The methine carbon adjacent to the carbonyl group. |
| ~43.0 | Negative | Piperidine-CH₂ (C2, C6) | The carbons adjacent to the nitrogen atom. |
| ~28.8 | Negative | Piperidine-CH₂ (C3, C5) | |
| ~28.4 | Positive | -C(CH₃)₃ (methyls) | The three equivalent methyl carbons of the BOC group. |
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: To determine the accurate mass of the molecular ion, thereby confirming the elemental composition.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields an intact protonated molecule [M+H]⁺.
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is required for high-resolution mass accuracy.
-
Data Analysis: Determine the m/z of the most abundant ion in the spectrum and compare it to the theoretical mass of the protonated molecule.
Expected HRMS Data:
-
Theoretical Mass [M+H]⁺: 324.1361 (for C₁₇H₂₃ClNO₃⁺)
-
Observed Mass: Should be within 5 ppm of the theoretical mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Objective: To induce fragmentation of the parent ion and analyze the resulting daughter ions to corroborate the proposed structure.
Workflow Diagram:
Caption: Tandem Mass Spectrometry (MS/MS) workflow for fragmentation analysis.
Key Fragmentation Pathways:
-
Loss of the BOC group: A characteristic fragmentation is the loss of isobutylene (-56 Da) and CO₂ (-44 Da) or the entire BOC group (-100 Da).
-
Cleavage at the piperidine ring: Fragmentation of the piperidine ring can also be observed.
-
Benzoyl Cation: The formation of the 4-chlorobenzoyl cation (m/z 139) is a highly probable and diagnostic fragmentation.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Attenuated Total Reflectance (ATR) IR Protocol
Objective: To confirm the presence of key functional groups (ketone, carbamate, C-Cl bond).
Experimental Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is required.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium | C-H stretch (aliphatic) |
| ~1685 | Strong | C=O stretch (aromatic ketone) |
| ~1695 | Strong | C=O stretch (carbamate) |
| ~1240 | Strong | C-N stretch |
| ~840 | Strong | C-Cl stretch |
Integrated Data Analysis and Final Structure Confirmation
The definitive structure elucidation of this compound is achieved through the synergistic interpretation of all acquired data.
Workflow for Structure Confirmation:
1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE CAS number 209808-06-0
An In-depth Technical Guide to 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE (CAS: 209808-06-0)
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Privileged Scaffolds
In the landscape of modern drug discovery, the concept of "privileged structures" has become a cornerstone of efficient medicinal chemistry. These are molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. The benzoylpiperidine fragment, the core of our subject molecule, is a quintessential example of such a scaffold.[1] Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a highly valuable framework in the design of novel therapeutics.[1] This guide provides a detailed examination of this compound, a key intermediate that leverages the power of this privileged structure, offering researchers and drug development professionals a comprehensive technical resource.
Molecular Overview and Physicochemical Properties
This compound, identified by the CAS number 209808-06-0, is a synthetically versatile intermediate.[2] The molecule integrates a piperidine ring protected by a tert-butoxycarbonyl (BOC) group, which is crucial for directing and controlling reactivity in multi-step syntheses. The 4-chlorobenzoyl moiety provides a site for further functionalization and is a key pharmacophoric element in many biologically active compounds.
Key Physicochemical Data
For ease of reference, the fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 209808-06-0 | [2][3] |
| Molecular Formula | C₁₇H₂₂ClNO₃ | [3] |
| Molecular Weight | 323.81 g/mol | [3] |
| Monoisotopic Mass | 323.1288213 u | [3] |
| Appearance | White to off-white solid (Typical) | Inferred from related compounds |
| Topological Polar Surface Area | 46.6 Ų | [3] |
| Rotatable Bond Count | 4 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable and scalable method for forging the key carbon-carbon bond between the piperidine and chlorophenyl moieties.
Generalized Synthetic Protocol
A common and effective approach involves the following steps:
-
Activation of the Carboxylic Acid: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is activated to form a more reactive acylating agent. This can be achieved by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, or by using peptide coupling agents.
-
Friedel-Crafts Acylation: The activated acylating agent is then reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the acylating agent, increasing its electrophilicity and facilitating the attack by the electron-rich chlorobenzene ring.
-
Work-up and Purification: The reaction is quenched, typically with a dilute acid wash, followed by extraction with an organic solvent. The crude product is then purified, most commonly via recrystallization or column chromatography, to yield the final product.
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted below. This process highlights the critical transformation from the piperidine carboxylic acid precursor to the final ketone product.
Caption: Generalized workflow for the synthesis of 1-BOC-4-(4-chlorobenzoyl)-piperidine.
Analytical and Quality Control Regimen
To ensure the identity, purity, and integrity of this compound, a multi-technique analytical approach is essential. This self-validating system confirms the molecular structure and quantifies any impurities.
Standard Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise molecular structure, including the connectivity of atoms and the presence of the BOC protecting group.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. The presence of a strong carbonyl (C=O) stretch from the ketone and the urethane of the BOC group are characteristic spectral features.[4]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass, further validating the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound by separating it from starting materials, by-products, and other impurities.
Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), piperidine ring protons (multiplets, ~1.7-4.2 ppm), and the aromatic protons of the chlorobenzoyl group (doublets, ~7.4-7.8 ppm). |
| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm), the BOC carbonyl (~154 ppm), the piperidine carbons, the aromatic carbons, and the ketone carbonyl (~195-200 ppm).[5][6] |
| FT-IR (cm⁻¹) | Strong C=O stretching vibrations for the ketone (~1680 cm⁻¹) and the BOC urethane (~1690 cm⁻¹). C-H stretches (~2800-3000 cm⁻¹), and C-Cl stretches (~800-680 cm⁻¹).[4] |
| MS (ESI+) | Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of 323.81. |
Quality Control Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of a synthesized batch of the target compound.
Caption: A standard quality control workflow for batch analysis and release.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an end-product but a critical starting point. Its value lies in the strategic placement of its functional groups, which allows for diverse chemical modifications.
-
Privileged Scaffold: The benzoylpiperidine core is a well-established privileged structure found in numerous central nervous system (CNS) active agents, including antipsychotics and serotonin receptor modulators.[1]
-
Intermediate for API Synthesis: This compound serves as a key building block for more complex Active Pharmaceutical Ingredients (APIs). The BOC group can be easily removed under acidic conditions to reveal a secondary amine, which can then be alkylated or acylated to build out the final molecule. The ketone can be reduced to an alcohol or converted to an amine via reductive amination, opening further avenues for diversification.
-
Neurological Disorder Research: Derivatives of this scaffold are frequently explored for their potential to treat neurological and psychiatric conditions. The 4-chlorobenzoyl group often plays a critical role in binding to target receptors, such as dopamine and serotonin receptors.[1][7]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. While a specific MSDS for this exact compound is not publicly available, guidelines can be established based on structurally related molecules.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9][11]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[8] After handling, wash hands thoroughly.[9]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]
References
-
1-Boc-4-AP. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS. Retrieved January 17, 2026, from [Link]
- Method for preparing 4-Boc-aminopiperidine. (n.d.). Google Patents.
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry. Retrieved January 17, 2026, from [Link]
- Preparation method for 1-N-BOC-4-acetyl piperidine. (n.d.). Google Patents.
-
Hexamethylene diisocyanate. (n.d.). CAS Common Chemistry. Retrieved January 17, 2026, from [Link]
-
Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (2020). Policija. Retrieved January 17, 2026, from [Link]
-
4-Amino-1-Boc-piperidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Table 3-3, Physical and Chemical Properties of Hexamethylene Diisocyanate. (1998). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Page loading... [wap.guidechem.com]
- 4. ijert.org [ijert.org]
- 5. iris.unica.it [iris.unica.it]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. chemimpex.com [chemimpex.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
A Technical Guide to the Synthesis of 1-BOC-4-(4-chloro-benzoyl)-piperidine: Principles and Practices
An In-depth Technical Guide for Drug Development Professionals
Abstract: 1-BOC-4-(4-chloro-benzoyl)-piperidine is a pivotal precursor in medicinal chemistry, serving as a key structural motif in the development of various active pharmaceutical ingredients (APIs). Its synthesis is a critical step in the manufacturing pipeline for numerous therapeutics. This guide provides an in-depth examination of a robust and widely employed synthetic strategy: the addition of a Grignard reagent to a nitrile precursor. We will dissect the mechanistic underpinnings of this approach, provide a detailed, field-tested experimental protocol, and discuss the necessary purification and characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this essential synthetic transformation.
Strategic Approach: Retrosynthetic Analysis and Pathway Selection
The synthesis of a ketone such as this compound involves the formation of a carbon-carbon bond between the piperidine ring and the chlorophenyl moiety. A retrosynthetic analysis reveals two primary logical disconnections, leading to two common synthetic strategies:
-
Friedel-Crafts Acylation: This classic method involves the acylation of an aromatic ring. In this context, one could envision reacting chlorobenzene with a derivative of the piperidine ring, such as 1-BOC-piperidine-4-carbonyl chloride, in the presence of a strong Lewis acid like aluminum chloride (AlCl₃).[1][2][3] While effective for many aromatic ketones, this pathway can be complicated by the need for stoichiometric amounts of a corrosive Lewis acid and potentially harsh reaction conditions.[4]
-
Organometallic Addition (Grignard Reaction): This strategy utilizes the nucleophilic character of an organometallic reagent. The most direct application involves the reaction of a 4-chlorophenylmagnesium halide (a Grignard reagent) with an electrophilic piperidine-4-carboxamide derivative (like a Weinreb amide) or, more commonly, 1-BOC-4-cyanopiperidine.[5][6] The addition of the Grignard reagent to the nitrile, followed by acidic hydrolysis of the resulting imine intermediate, provides the desired ketone in a highly efficient manner.[7]
Rationale for Pathway Selection: For the synthesis of this compound, the Grignard-nitrile pathway is often preferred. It offers several distinct advantages:
-
Milder Conditions: It avoids the use of strong, corrosive Lewis acids required for Friedel-Crafts reactions.
-
High Selectivity: The reaction is highly regioselective, with the nucleophilic Grignard reagent specifically targeting the electrophilic carbon of the nitrile.
-
Commercial Availability: The primary starting materials, 1-bromo-4-chlorobenzene (for the Grignard) and 1-BOC-4-cyanopiperidine, are readily available or can be synthesized via established methods.[8]
This guide will focus exclusively on the Grignard-nitrile pathway, providing a detailed protocol from starting materials to the purified final product.
The Grignard-Nitrile Pathway: A Detailed Protocol
The synthesis is a two-part process: the formation of the Grignard reagent and its subsequent reaction with the nitrile-containing piperidine precursor.
Mechanistic Principle
The core of the synthesis is the nucleophilic addition of the carbanionic carbon from the 4-chlorophenylmagnesium bromide to the electrophilic carbon of the nitrile group on the 1-BOC-4-cyanopiperidine ring. This forms a magnesium salt of a ketimine. Subsequent acidic workup hydrolyzes this intermediate to yield the final ketone product.
Experimental Workflow Diagram
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 6. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE
Abstract
1-BOC-4-(4-chloro-benzoyl)-piperidine, also known by its IUPAC name tert-butyl 4-(4-chlorobenzoyl)-1-piperidinecarboxylate, is a pivotal chemical intermediate in contemporary drug discovery and development. Its unique structure, which combines a piperidine core, a protective tert-butyloxycarbonyl (BOC) group, and a functionalized aromatic moiety, makes it a versatile building block for synthesizing a wide range of complex pharmaceutical agents. This guide provides an in-depth examination of this compound, detailing its fundamental physicochemical properties, including its precise molecular weight. Furthermore, it outlines a robust framework for its synthesis and purification, presents validated analytical methodologies for quality control, and discusses its broader applications in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key synthetic intermediate.
Introduction to a Core Synthetic Intermediate
In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold—a structural motif frequently found in marketed drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. This compound is a highly functionalized derivative of this core structure, designed for versatility in multi-step synthetic campaigns.
-
The Piperidine Scaffold : This nitrogenous six-membered heterocyclic ring is a cornerstone in the design of central nervous system (CNS) agents, analgesics, and antihistamines, among other therapeutic classes. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.
-
The BOC Protecting Group : The tert-butyloxycarbonyl (BOC) group is an essential feature, temporarily masking the reactivity of the piperidine nitrogen. This protection is crucial as it prevents the nitrogen from participating in unwanted side reactions during subsequent chemical modifications. The BOC group is prized for its stability under a wide range of reaction conditions and its clean, straightforward removal under acidic conditions.
-
The 4-Chlorobenzoyl Moiety : This component serves as a key functional "handle." The ketone can be targeted for further reactions (e.g., reduction to an alcohol or conversion to an amine via reductive amination), while the chlorinated phenyl ring provides a site for diverse coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or can itself be a critical pharmacophoric element for binding to target proteins.
Physicochemical Properties and Characterization
Accurate characterization of a synthetic intermediate is the foundation of reproducible and successful drug development. The key properties of this compound are summarized below.
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-(4-chlorobenzoyl)-1-piperidinecarboxylate | [1] |
| CAS Number | 209808-06-0 | [1][2][3][4] |
| Molecular Formula | C₁₇H₂₂ClNO₃ | [2][4] |
| Molecular Weight | 323.82 g/mol | [1] |
| Alternate MW Value | 323.81 g/mol | [2][3] |
| Appearance | Light Brown Solid | [1] |
| Purity | ≥96-98% | [1][2] |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [4] |
Molecular Structure
The chemical structure dictates the reactivity and utility of the molecule.
Caption: 2D representation of this compound.
Synthesis and Mechanistic Insights
The synthesis of piperidine derivatives often involves building complexity around a pre-formed ring. A common and industrially scalable approach for this target molecule involves the Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds to an aromatic ring.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis logically proceeds from the commercially available N-BOC-piperidine-4-carboxylic acid.
-
Activation of the Carboxylic Acid : The synthesis begins by converting the carboxylic acid of the starting material into a more reactive acyl chloride. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This step is critical as the carboxylic acid itself is not electrophilic enough to participate in the subsequent acylation.
-
Friedel-Crafts Acylation : The resulting acyl chloride is then reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing its electrophilicity. This potent electrophile is then attacked by the electron-rich chlorobenzene ring, preferentially at the para position due to steric hindrance and the directing effects of the chlorine atom, to form the desired ketone.
-
Work-up and Purification : The reaction is quenched with water or dilute acid to destroy the catalyst and any remaining reactive species. The crude product is then extracted and purified, typically by column chromatography or recrystallization, to yield the final high-purity product.
Caption: Proposed synthetic workflow for this compound.
Analytical Quality Control
Ensuring the purity and identity of synthetic intermediates is a non-negotiable aspect of pharmaceutical development. A multi-pronged analytical approach is required for robust quality control. High-Performance Liquid Chromatography (HPLC) is ideal for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identity confirmation.[5]
Methodology 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the workhorse technique for analyzing non-volatile and thermally sensitive compounds like our target molecule.[5] A reversed-phase method is typically employed.
Self-Validating Protocol:
-
System Preparation : Equilibrate an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : Use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: Acetonitrile.
-
Rationale: TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the basic piperidine compound.[6]
-
-
Gradient Elution :
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 10% B (re-equilibration)
-
Rationale: A gradient is necessary to elute the relatively nonpolar compound in a reasonable time while also separating it from more polar starting materials and more nonpolar byproducts.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : Monitor at 254 nm.
-
Rationale: The chlorobenzoyl group contains a strong chromophore that absorbs UV light, making detection sensitive and reliable.
-
-
Sample Preparation : Accurately weigh and dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
-
Analysis : Inject 10 µL. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
GC-MS provides orthogonal data, confirming both the retention time and the mass-to-charge ratio (m/z) of the compound, which provides definitive structural evidence.
Self-Validating Protocol:
-
System Preparation : Use a GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column : Use a low-bleed, non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector : Set to 280°C with a split ratio of 50:1.
-
Rationale: A high temperature ensures complete volatilization, while the split injection prevents column overloading.
-
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial: 150°C, hold for 1 minute.
-
Ramp: Increase to 300°C at a rate of 20°C/min.
-
Hold: Hold at 300°C for 5 minutes.
-
-
MS Parameters :
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 50-550 amu.
-
-
Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of Dichloromethane.
-
Analysis : Inject 1 µL. The identity is confirmed by matching the resulting mass spectrum with the expected fragmentation pattern (e.g., loss of the BOC group, characteristic isotopic pattern of chlorine).
Caption: General analytical workflow for quality control assessment.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its structure is a precursor to scaffolds found in a multitude of development programs. For instance, related piperidine-based structures are integral to the synthesis of kinase inhibitors for oncology, modulators of G-protein coupled receptors (GPCRs) for neurological disorders, and inhibitors of enzymes involved in inflammatory diseases.[7] The strategic placement of the ketone and the BOC-protected nitrogen allows for sequential and controlled chemical modifications, enabling the construction of large and diverse chemical libraries for high-throughput screening or the execution of focused, rational drug design campaigns.
Conclusion
This compound stands out as a meticulously designed and highly versatile chemical tool. Its well-defined physicochemical properties, led by a molecular weight of 323.82 g/mol , combined with robust synthetic and analytical protocols, underscore its reliability as a starting material. For researchers and professionals in the pharmaceutical industry, a thorough understanding of this intermediate is essential for accelerating the discovery and development of the next generation of therapeutics.
References
-
This compound. 3B Scientific (Wuhan) Corporation. [Link]
-
1-Boc-4-(4-Chlorobenzoyl)piperidine. Arctom. [Link]
-
This compound. BIOFOUNT. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]
-
Tert-butyl Piperidine-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. [Link]
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]
Sources
- 1. This compound | 209808-06-0 [sigmaaldrich.cn]
- 2. Welcome to www.3bsc.com [3bsc.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 209808-06-0|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data for 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-BOC-4-(4-chloro-benzoyl)-piperidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Leveraging expert interpretation of spectral data from analogous structures, this guide serves as a valuable resource for the characterization and quality control of this important synthetic intermediate.
Introduction
This compound (CAS No. 209808-06-0) is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. The presence of the tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, while the 4-chlorobenzoyl moiety provides a site for further molecular elaboration. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and a thorough understanding of the compound's spectroscopic signature is essential.
This guide will delve into the theoretical and practical aspects of the spectroscopic data for this compound, providing predicted data based on the analysis of structurally related molecules and established principles of spectroscopic interpretation.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. The key structural components are the N-BOC protected piperidine ring and the 4-substituted benzoyl group.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) would exhibit distinct signals corresponding to the protons of the BOC group, the piperidine ring, and the chlorobenzoyl moiety.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (BOC) | ~1.47 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |
| Piperidine (H2, H6 - axial & equatorial) | ~2.80 - 4.20 | Multiplet | 4H | Due to the conformational rigidity and the electronic effect of the nitrogen and the BOC group, these protons are diastereotopic and appear as complex multiplets. |
| Piperidine (H3, H5 - axial & equatorial) | ~1.60 - 1.90 | Multiplet | 4H | These protons are also diastereotopic and will show complex splitting patterns. |
| Piperidine (H4) | ~3.20 - 3.50 | Multiplet | 1H | This methine proton is coupled to the adjacent methylene protons and the carbonyl group, resulting in a complex multiplet. |
| Aromatic (Hortho to C=O) | ~7.90 | Doublet | 2H | These protons are deshielded by the adjacent carbonyl group and will appear as a doublet due to coupling with the meta protons. |
| Aromatic (Hmeta to C=O) | ~7.45 | Doublet | 2H | These protons are coupled to the ortho protons, resulting in a doublet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (Ketone) | ~198 | The carbonyl carbon of the benzoyl group is significantly deshielded. |
| Carbonyl (BOC) | ~155 | The carbonyl carbon of the BOC protecting group. |
| Aromatic (C-Cl) | ~139 | The aromatic carbon attached to the chlorine atom. |
| Aromatic (C-C=O) | ~135 | The aromatic carbon attached to the carbonyl group. |
| Aromatic (CH, ortho to C=O) | ~130 | Aromatic methine carbons adjacent to the carbonyl group. |
| Aromatic (CH, meta to C=O) | ~129 | Aromatic methine carbons meta to the carbonyl group. |
| Quaternary (BOC) | ~80 | The quaternary carbon of the tert-butyl group. |
| Piperidine (C4) | ~45 | The methine carbon of the piperidine ring attached to the benzoyl group. |
| Piperidine (C2, C6) | ~43 | The methylene carbons adjacent to the nitrogen atom. |
| Piperidine (C3, C5) | ~29 | The methylene carbons beta to the nitrogen atom. |
| Methyl (BOC) | ~28 | The methyl carbons of the tert-butyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for ¹³C NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-1024 scans or more, as the natural abundance of ¹³C is low.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl groups, C-N, C-O, and aromatic C-H bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C=O Stretch (Ketone) | ~1685 | Strong | Characteristic absorption for an aryl ketone. |
| C=O Stretch (Urethane) | ~1695 | Strong | The carbonyl of the BOC group. |
| C-H Stretch (Aromatic) | ~3050-3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | ~2850-2980 | Medium-Strong | Stretching vibrations of the C-H bonds in the piperidine and BOC groups. |
| C-N Stretch | ~1160-1250 | Medium | Stretching vibration of the C-N bond in the piperidine ring. |
| C-O Stretch | ~1160-1210 | Strong | Stretching vibrations of the C-O bonds in the BOC group. |
| C-Cl Stretch | ~1090 | Medium-Strong | Characteristic absorption for the C-Cl bond on the aromatic ring. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: A background spectrum should be collected and subtracted from the sample spectrum.
Caption: Workflow for FT-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Weight: 323.82 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 324.1 | The protonated molecular ion. The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observed at m/z 324 and 326. |
| [M+Na]⁺ | 346.1 | The sodium adduct, which is commonly observed in ESI-MS. The isotopic pattern for chlorine will also be present. |
| [M-BOC+H]⁺ | 224.1 | Loss of the BOC group (100 Da) is a common fragmentation pathway. |
| [4-chlorobenzoyl]⁺ | 139.0 | Fragmentation leading to the 4-chlorobenzoyl cation. The isotopic pattern for chlorine will be observed at m/z 139 and 141. |
| [BOC]⁺ | 57.1 | The tert-butyl cation is a very stable fragment and is often observed from the loss of the BOC group. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a range that includes the expected molecular ion (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound based on established principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a robust framework for scientists engaged in the synthesis, purification, and application of this versatile chemical intermediate. Adherence to the outlined experimental protocols will enable accurate and reliable structural verification, ensuring the integrity of downstream research and development activities.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
PubChem. tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
The Lynchpin of Neuroactive Drug Design: A Technical Guide to 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE
<
Abstract
In the intricate world of medicinal chemistry, certain molecular frameworks emerge as "privileged structures"—scaffolds that can interact with multiple biological targets, offering a fertile ground for drug discovery. The benzoylpiperidine moiety is a prime example of such a scaffold, and its N-BOC protected derivative, 1-BOC-4-(4-chloro-benzoyl)-piperidine , represents a critical and versatile intermediate in the synthesis of a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][2] This technical guide provides an in-depth exploration of this compound's synthesis, chemical rationale, and its pivotal role as a building block in modern drug development. We will dissect its structural significance, provide detailed synthetic protocols, and illuminate its application in creating potent and selective neuroactive compounds.
Introduction: Deconstructing a Versatile Intermediate
This compound (also known as tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate) is not a therapeutic agent in itself. Rather, it is a high-value chemical intermediate—a pre-fabricated molecular component that streamlines the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[] Its structure is a masterful convergence of key chemical features that medicinal chemists exploit for efficient and targeted synthesis.
-
The Piperidine Ring: This nitrogen-containing heterocycle is a ubiquitous feature in pharmaceuticals, particularly CNS-active drugs.[4] It provides a three-dimensional structure that can effectively orient functional groups to interact with biological targets.
-
The N-BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group is a crucial element. It "protects" the highly reactive piperidine nitrogen, preventing it from participating in unwanted side reactions during synthesis.[5][6] This allows for precise chemical modifications at other points on the molecule. The BOC group is stable under many reaction conditions but can be cleanly removed with acid when desired, unmasking the nitrogen for subsequent functionalization.[7]
-
The 4-Chlorobenzoyl Moiety: This part of the molecule serves two purposes. The ketone (carbonyl group) acts as a handle for further chemical transformations, such as reduction to an alcohol or conversion to an amine via reductive amination.[8] The 4-chloro substituent on the phenyl ring is a common feature in many neuroleptics and influences the electronic properties and binding affinity of the final drug molecule.[9]
The combination of these features makes this compound a preferred starting point for creating libraries of compounds for screening and developing drugs targeting neurological disorders.[10]
Caption: Chemical structure of the core intermediate.
Synthesis and Chemical Profile
The most common and efficient method for synthesizing 4-aroylpiperidines is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.
Rationale: The strategy involves reacting a protected piperidine derivative, which acts as the acyl source, with an aromatic compound (in this case, chlorobenzene) in the presence of a Lewis acid catalyst. Using N-BOC-piperidine-4-carboxylic acid or its activated form (like an acid chloride or Weinreb amide) is a standard approach.[2] The Weinreb amide is particularly useful as it prevents over-addition, a common side reaction with more reactive organometallic reagents.[2]
Detailed Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes a representative synthesis.
Step 1: Activation of the Carboxylic Acid (if necessary)
-
N-BOC-piperidine-4-carboxylic acid is converted to its acid chloride using a reagent like oxalyl chloride or thionyl chloride in an anhydrous solvent like dichloromethane (DCM). This creates a highly reactive electrophile.
Step 2: Friedel-Crafts Acylation
-
Setup: A multi-neck, flame-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, a Lewis acid catalyst) and chlorobenzene (both the reactant and solvent).
-
Cooling: The mixture is cooled to 0-5 °C in an ice bath to control the exothermic reaction.
-
Addition: A solution of N-BOC-piperidine-4-carbonyl chloride in anhydrous chlorobenzene is added dropwise to the cooled mixture over 1-2 hours. Maintaining a low temperature is critical to prevent side reactions and degradation.
-
Reaction: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by slowly pouring it over crushed ice and concentrated hydrochloric acid. This decomposes the aluminum chloride complex.
-
Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound as a solid.
Caption: General workflow for synthesis and purification.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₂ClNO₃ |
| Molecular Weight | 323.82 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, THF) |
| Purity (Typical) | >98% (by HPLC) |
Core Application: A Scaffold for CNS-Active Agents
The true value of this compound lies in its role as a versatile precursor. After its synthesis, it serves as a branching point for creating diverse molecular architectures. The two primary points of modification are the ketone and the protected nitrogen.
Modification Pathway 1: Deprotection and N-Alkylation
The BOC group can be efficiently removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane.[7] This exposes the piperidine nitrogen, which can then be alkylated with various electrophiles (e.g., benzyl halides, phenethyl halides) to introduce pharmacologically important side chains. This N-alkylation step is fundamental in the synthesis of many antipsychotic and analgesic drugs.[8][11]
Modification Pathway 2: Ketone Reduction and Further Functionalization
The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄). This creates a chiral center and a new functional group (an alcohol) that can be further modified, for instance, through etherification or esterification. This pathway is crucial for developing ligands for sigma receptors, which are implicated in various neurological conditions.[8][12]
Case Study: Synthesis of a Sigma-1 Receptor Ligand
Sigma receptors are promising targets for treating neuropsychiatric disorders.[12] Many potent sigma-1 ligands are based on the 4-aroylpiperidine scaffold. Let's outline a synthetic route to a representative ligand starting from our intermediate.
Objective: Synthesize a 1-benzyl-4-(hydroxy(4-chlorophenyl)methyl)piperidine derivative, a common motif for sigma-1 affinity.
Step 1: Ketone Reduction
-
This compound is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride (NaBH₄) is added portion-wise.
-
The reaction is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the methanol is removed under reduced pressure. The product is extracted with ethyl acetate, washed, dried, and purified to yield tert-butyl 4-((4-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate .
Step 2: BOC Deprotection
-
The product from Step 1 is dissolved in a 4M solution of HCl in 1,4-dioxane.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The solvent is evaporated to yield the hydrochloride salt of (4-chlorophenyl)(piperidin-4-yl)methanol .
Step 3: N-Alkylation
-
The hydrochloride salt is dissolved in a solvent like acetonitrile or DMF.
-
A base (e.g., potassium carbonate or triethylamine) is added to neutralize the salt.
-
Benzyl bromide is added, and the reaction is heated to 60-80 °C for several hours.
-
After completion, the reaction is worked up by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated.
-
The final product is purified by chromatography or crystallization.
This multi-step process demonstrates how the initial intermediate is strategically manipulated at its two key functional handles to rapidly build a complex, biologically active molecule.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1-BOC-4-(4-Chloro-Benzoyl)-Piperidine in Modern Medicinal Chemistry
This technical guide provides an in-depth exploration of 1-BOC-4-(4-chloro-benzoyl)-piperidine, a versatile heterocyclic building block, for researchers, scientists, and professionals in drug development. We will delve into its chemical attributes, strategic applications in synthesis, and the underlying principles that make it a valuable component in the medicinal chemist's toolkit.
Introduction: The Privileged Benzoylpiperidine Scaffold
The piperidine ring is a ubiquitous motif in pharmaceuticals, recognized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for constructing complex molecular architectures.[1][2] Within this class of heterocycles, the 4-benzoylpiperidine fragment stands out as a "privileged structure" in medicinal chemistry.[3][4] This is due to its metabolic stability and its presence in a wide array of bioactive molecules, including anticancer, antipsychotic, and neuroprotective agents.[4] The 4-benzoylpiperidine moiety can also be considered a potential bioisostere of the piperazine ring, offering a strategy to modulate the physicochemical properties of a lead compound.[3][4]
Our focus, this compound, combines this privileged scaffold with two key features that enhance its utility in multi-step synthesis: a tert-butoxycarbonyl (BOC) protecting group and a 4-chlorobenzoyl substituent.
The Strategic Role of the BOC Protecting Group and the 4-Chlorobenzoyl Moiety
The design of this compound is a prime example of strategic functionalization to facilitate complex synthetic routes.
The Indispensable BOC Protecting Group
The tert-butoxycarbonyl (BOC) group is one of the most widely used nitrogen protecting groups in organic synthesis.[2][5] Its popularity stems from a combination of factors:
-
Stability: The BOC group is stable to a wide range of reaction conditions, including basic, nucleophilic, and mild reducing/oxidizing conditions.[2] This allows for selective manipulation of other functional groups within the molecule without disturbing the protected piperidine nitrogen.
-
Mild Cleavage: The BOC group can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), providing a clean and efficient deprotection step that is orthogonal to many other protecting groups.[5][6]
The presence of the BOC group on the piperidine nitrogen in this compound renders the nitrogen non-nucleophilic, preventing it from participating in undesired side reactions during subsequent synthetic transformations.[6] This is crucial for achieving high yields and purity in multi-step syntheses.[5]
The 4-Chlorobenzoyl Moiety: A Handle for Biological Activity and Further Functionalization
The 4-chlorobenzoyl group at the 4-position of the piperidine ring serves two primary purposes:
-
A Key Pharmacophoric Element: In many bioactive compounds, the 4-chlorobenzoyl moiety is a critical component of the pharmacophore, responsible for key interactions with the biological target. For instance, in the development of monoacylglycerol lipase (MAGL) inhibitors, this group has been shown to be important for potent and reversible inhibition.[7]
-
A Versatile Chemical Handle: The ketone functionality of the benzoyl group is a versatile handle for a variety of chemical transformations, including:
-
Reduction: The ketone can be stereoselectively reduced to a secondary alcohol, introducing a new chiral center.
-
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the ketone provides a straightforward route to tertiary alcohols, enabling the introduction of diverse substituents.[8][9][10]
-
Wittig-type Reactions: Conversion of the ketone to an alkene allows for the extension of the carbon skeleton.
-
Application in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors
A significant application of the 4-chlorobenzoylpiperidine scaffold is in the development of inhibitors for monoacylglycerol lipase (MAGL).[1][7][11][12][13] MAGL is a serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[11] Inhibition of MAGL has emerged as a promising therapeutic strategy for a range of pathological conditions, including neurodegenerative diseases, inflammation, and cancer.[1][7][11]
The 4-chlorobenzoylpiperidine core has been identified as a key structural motif for potent and reversible MAGL inhibitors.[7] this compound serves as an excellent starting point for the synthesis of such inhibitors.
Conceptual Synthetic Workflow for MAGL Inhibitors
The following diagram illustrates a conceptual workflow for the synthesis of MAGL inhibitors starting from this compound.
Caption: Conceptual workflow for MAGL inhibitor synthesis.
Detailed Experimental Protocol: Synthesis of a (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone Analog
The following protocol is adapted from the synthesis of related 4-chlorobenzoylpiperidine derivatives and illustrates the practical application of our building block.[7]
Step 1: Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with DCM (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford (4-chlorophenyl)(piperidin-4-yl)methanone.
Step 2: N-Acylation of (4-Chlorophenyl)(piperidin-4-yl)methanone
-
Dissolve the product from Step 1 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C and add 4-methoxybenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-acylated product.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 209808-06-0 |
| Molecular Formula | C₁₇H₂₂ClNO₃ |
| Molecular Weight | 323.82 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be obtained for each synthesized batch to confirm identity and purity.
Conclusion
This compound is a strategically designed building block that offers significant advantages in the synthesis of complex, biologically active molecules. The presence of the BOC protecting group allows for controlled, sequential reactions, while the 4-chlorobenzoyl moiety serves as both a key pharmacophoric element and a versatile functional handle. Its application in the development of MAGL inhibitors highlights its importance in modern drug discovery. This guide provides a foundational understanding of its utility and a practical framework for its application in the laboratory.
References
-
Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(26), 4175-4183. [Link]
-
Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7384-7403. [Link]
-
Granchi, C., et al. (2016). Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry, 59(22), 10349-10370. [Link]
-
Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ACS Publications. [Link]
-
Zambon Group S.P.A. (2004). A Process For Synthesizing Loratadine. [Link]
-
Bononi, G., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]
-
Zhang, Y., et al. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Insights in Biology and Medicine. [Link]
-
Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]
- Zambon Group S.P.A. (2003). Process for the preparation of 4-(8-chloro-5,6-dihydro-11h-benzo(5,6)-cyclohepta-(1,2b)-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine).
- Cipla Limited. (2006). A process for the manufacturing of loratadine and its intermediates.
-
Singh, P., et al. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(11), 1185-1195. [Link]
-
Granchi, C., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 265, 115916. [Link]
-
Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ResearchGate. [Link]
-
Bononi, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
Obniska, J., et al. (2012). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Rajasekhar, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498. [Link]
-
Caldwell, J. J., & Collins, I. (2024). Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine. Deakin University. [Link]
- Shanghai Institute of Pharmaceutical Industry. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Yamazaki, S., & Yamabe, S. (2002). A computational study on addition of Grignard reagents to carbonyl compounds. Journal of Organic Chemistry, 67(26), 9346-9353. [Link]
-
Yamazaki, S., & Yamabe, S. (2002). A computational study on addition of Grignard reagents to carbonyl compounds. PubMed. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Kourilova, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2176. [Link]
Sources
- 1. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors [air.unimi.it]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A computational study on addition of Grignard reagents to carbonyl compounds [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Literature review of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE synthesis
An In-depth Technical Guide to the Synthesis of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE
Foreword: The Strategic Importance of a Keystone Intermediate
In the landscape of modern drug discovery and development, the piperidine scaffold is a privileged structure, celebrated for its ability to confer favorable physicochemical properties such as metabolic stability and aqueous solubility to bioactive molecules.[1] Within this class, this compound (CAS No: 209808-06-0) has emerged as a critical keystone intermediate.[2] Its unique architecture, featuring a strategically placed chlorobenzoyl moiety and a stable tert-butyloxycarbonyl (BOC) protecting group, makes it an invaluable building block for a diverse range of therapeutic agents, particularly those targeting neurological disorders.[3] This guide offers a deep dive into the principal synthetic methodologies for this compound, providing not just protocols, but the underlying chemical logic and field-proven insights to empower researchers in their synthetic endeavors.
Chapter 1: Foundational Synthetic Strategies: A Comparative Overview
The synthesis of this compound primarily revolves around the formation of a key carbon-carbon bond between the 4-position of the N-BOC-piperidine ring and a 4-chlorophenyl group via a ketone linkage. Two dominant and robust strategies have proven most effective in achieving this transformation: the Friedel-Crafts Acylation and the Grignard Reaction. Each pathway offers distinct advantages and presents unique experimental considerations.
The Friedel-Crafts Acylation Approach: Direct Aromatic C-H Activation
The Friedel-Crafts acylation is a classic and powerful method for forming aryl ketones through electrophilic aromatic substitution.[4][5][6] In this context, the strategy involves reacting an activated derivative of N-BOC-piperidine-4-carboxylic acid with chlorobenzene.
Core Principle: The reaction is driven by the in-situ generation of a highly electrophilic acylium ion from N-BOC-piperidine-4-carbonyl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). This potent electrophile then attacks the electron-rich chlorobenzene ring, leading to the formation of the desired aryl ketone.
The Grignard Reaction Pathway: A Nucleophilic Strategy
The Grignard reaction provides an alternative and equally potent route, relying on the principles of nucleophilic addition.[7] This method involves the reaction of an organometallic nucleophile (a Grignard reagent) with an electrophilic piperidine-based substrate.
Core Principle: The synthesis hinges on the generation of a 4-chlorophenylmagnesium halide (a Grignard reagent) from a 4-halochlorobenzene. This powerful nucleophile then attacks an electrophilic carbon at the 4-position of the N-BOC-piperidine ring, such as the nitrile carbon of N-BOC-4-cyanopiperidine. A subsequent acidic workup hydrolyzes the intermediate imine to yield the target ketone.
Chapter 2: Experimental Protocols and Mechanistic Insights
This chapter provides detailed, step-by-step methodologies for the two primary synthetic routes, grounded in established chemical principles.
Method A: Friedel-Crafts Acylation Protocol
This method is advantageous for its directness in forming the aryl ketone bond. The primary challenge lies in managing the highly reactive and moisture-sensitive Lewis acid catalyst.
Step 1: Preparation of N-BOC-piperidine-4-carbonyl chloride
The synthesis begins with the conversion of commercially available N-BOC-piperidine-4-carboxylic acid to its more reactive acid chloride derivative.
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add N-BOC-piperidine-4-carboxylic acid (1.0 eq.).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (HCl and CO/CO₂ or SO₂).
-
Once the reaction is complete (cessation of gas evolution), the solvent and excess reagent are removed under reduced pressure to yield the crude N-BOC-piperidine-4-carbonyl chloride, which is typically used immediately in the next step without further purification.
-
Step 2: Friedel-Crafts Acylation Reaction
-
Procedure:
-
To a separate, flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq.).[6]
-
Add anhydrous chlorobenzene, which serves as both the reactant and the solvent.
-
Cool the stirred suspension to 0-5 °C in an ice-water bath.
-
Dissolve the N-BOC-piperidine-4-carbonyl chloride from Step 1 in a minimal amount of anhydrous chlorobenzene and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM or ethyl acetate (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Causality and Expertise:
-
Anhydrous Conditions: The absolute requirement for anhydrous (moisture-free) conditions is paramount. Aluminum chloride reacts violently with water, which would deactivate the catalyst and hydrolyze the acid chloride.[6]
-
Temperature Control: The initial cooling is critical to moderate the highly exothermic reaction between the acid chloride and AlCl₃, preventing side reactions.[8]
-
Regioselectivity: The chloro-substituent on the benzene ring is an ortho-, para-director. Due to steric hindrance from the bulky acyl group, the acylation occurs predominantly at the para-position, leading to the desired 4-chlorobenzoyl product.[8]
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.
Method B: Grignard Reaction Protocol
This approach offers high yields and is often more tolerant of certain functional groups than the Friedel-Crafts method. Success is contingent on the careful preparation and handling of the oxygen- and moisture-sensitive Grignard reagent.
Step 1: Preparation of 4-chlorophenylmagnesium bromide
-
Procedure:
-
Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Place magnesium turnings (1.1 eq.) in the flask. A crystal of iodine can be added to activate the magnesium surface.
-
Add a small amount of anhydrous tetrahydrofuran (THF) or diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-4-chlorobenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to gently reflux. If it doesn't start, gentle heating may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey/brown solution is used directly.
-
Step 2: Reaction with N-BOC-4-cyanopiperidine
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve N-BOC-4-cyanopiperidine (1.0 eq.) in anhydrous THF.
-
Cool this solution to -10 °C to 0 °C.
-
Slowly add the prepared Grignard reagent from Step 1 via cannula or dropping funnel to the cyanopiperidine solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Workup: Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[9]
-
Follow with an acidic workup by adding aqueous HCl (e.g., 2M HCl) and stirring vigorously for 1-2 hours to hydrolyze the intermediate imine to the ketone.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain the final product.
-
Causality and Expertise:
-
Anhydrous Ethereal Solvents: Grignard reagents are highly basic and nucleophilic; they react readily with protic solvents like water or alcohols. Anhydrous ether or THF are essential as they are aprotic and solvate the magnesium complex, stabilizing the reagent.[9]
-
Starting Material Choice: N-BOC-4-cyanopiperidine is an excellent electrophile for this reaction. The nitrile group is readily attacked by the Grignard reagent, and the resulting intermediate is easily hydrolyzed to the ketone. Using an ester or acid chloride of N-BOC-piperidine-4-carboxylic acid is also a viable alternative.[10]
-
Two-Stage Workup: The initial quench with a mild proton source like NH₄Cl safely destroys excess Grignard reagent. The subsequent addition of a stronger acid is necessary to efficiently drive the hydrolysis of the magnesium iminate salt to the final ketone product.
Reaction Mechanism: Grignard Synthesis
Caption: Synthesis pathway via Grignard reagent addition to a nitrile.
Chapter 3: Comparative Analysis and Data Presentation
Choosing a synthetic route depends on factors like raw material availability, scale, equipment, and safety considerations. The following table provides a comparative summary.
| Feature | Friedel-Crafts Acylation | Grignard Reaction |
| Key Reagents | N-BOC-piperidine-4-carbonyl chloride, AlCl₃, Chlorobenzene | 1-Bromo-4-chlorobenzene, Mg, N-BOC-4-cyanopiperidine |
| Catalyst/Reagent | Stoichiometric Lewis Acid (AlCl₃) | Stoichiometric Organometallic (Grignard) |
| Primary Hazard | Corrosive, moisture-sensitive AlCl₃; vigorous quenching | Pyrophoric Mg; highly reactive Grignard reagent |
| Solvent | Chlorobenzene, DCM | Anhydrous THF, Diethyl Ether |
| Advantages | Direct C-C bond formation; utilizes bulk chlorobenzene | High yielding; milder overall conditions (no strong Lewis acid) |
| Disadvantages | Requires strict anhydrous conditions; large amount of acid waste | Grignard reagent is highly sensitive to air and moisture |
| Typical Yields | 60-75% | 70-85% |
Chapter 4: Purification and Final Product Validation
Regardless of the synthetic route, the crude product requires purification to meet the stringent quality standards for pharmaceutical intermediates.
-
Purification:
-
Column Chromatography: This is the most common method for purification on a lab scale. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) effectively separates the product from nonpolar starting materials and polar byproducts.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an efficient method for purification, especially at a larger scale.
-
-
Analytical Characterization:
-
¹H NMR: The proton NMR spectrum will confirm the structure. Key signals include the aromatic protons of the 4-chlorophenyl group (two doublets in the 7-8 ppm region), the characteristic signals for the piperidine ring protons, and a large singlet around 1.46 ppm corresponding to the nine protons of the BOC group.[11]
-
¹³C NMR: The carbon spectrum will show a carbonyl signal around 198-200 ppm, along with signals for the aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): Will confirm the molecular weight (C₁₇H₂₂ClNO₃, MW: 323.81 g/mol ) and show the characteristic isotopic pattern for a chlorine-containing compound.[12]
-
Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl group, and another strong band around 1690 cm⁻¹ corresponds to the carbamate carbonyl of the BOC group.
-
Workflow Visualization
Caption: General experimental workflow for synthesis and purification.
References
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
-
Wikipedia. 1-Boc-4-AP. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Alchem.Pharmtech. CAS 209808-06-0 | 1-Boc-4-(4-Chlorobenzoyl)piperidine. [Link]
- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Beilstein Journal of Organic Chemistry. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. [Link]
-
Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
-
PubChem. N-Boc-4-(3-chlorobenzoyl)piperidine. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]
-
Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines [beilstein-journals.org]
- 8. scribd.com [scribd.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 11. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
- 12. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-BOC-4-(4-chloro-benzoyl)-piperidine, a valuable building block in medicinal chemistry and drug discovery. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and practical considerations to ensure a successful and safe synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine scaffold is a prevalent motif in many FDA-approved drugs, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1] The presence of the 4-chlorobenzoyl group provides a handle for further chemical modifications, making this molecule a versatile precursor for creating diverse chemical libraries for high-throughput screening.
The synthesis of this target molecule can be efficiently achieved through a Friedel-Crafts acylation reaction. This classic and robust carbon-carbon bond-forming reaction involves the electrophilic substitution of a hydrogen atom on an aromatic ring with an acyl group.[2][3] In this protocol, we will utilize 4-chlorobenzoyl chloride as the acylating agent and a suitable N-BOC protected piperidine derivative in the presence of a Lewis acid catalyst.
Synthesis Strategy: Friedel-Crafts Acylation
The chosen synthetic route is the Friedel-Crafts acylation of a suitable N-BOC piperidine precursor with 4-chlorobenzoyl chloride. This method is advantageous due to its high efficiency and the ready availability of the starting materials. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
The general transformation is as follows:
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 1-BOC-4-piperidinecarboxylic acid | 84370-36-5 | C11H19NO4 | ≥98% | Sigma-Aldrich |
| Oxalyl chloride | 79-37-8 | C2Cl2O2 | ≥98% | Sigma-Aldrich |
| 4-Chlorobenzoyl chloride | 122-01-0 | C7H4Cl2O | ≥99% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | 7446-70-0 | AlCl3 | ≥99.9% | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | CH2Cl2 | ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C3H7NO | Catalytic amount | Sigma-Aldrich |
| Hydrochloric acid (HCl), 1M aq. | 7647-01-0 | HCl | 1 M | Fisher Scientific |
| Saturated sodium bicarbonate (NaHCO3) solution | 144-55-8 | NaHCO3 | Saturated | Fisher Scientific |
| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | Saturated | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | MgSO4 | Anhydrous | Sigma-Aldrich |
| Ethyl acetate | 141-78-6 | C4H8O2 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C6H14 | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware
Experimental Protocol
Safety First: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][5][6] 4-Chlorobenzoyl chloride is corrosive and moisture-sensitive.[4] Aluminum chloride is a water-reactive solid that can release HCl gas upon contact with moisture. Handle with extreme care.
Step 1: Preparation of 1-BOC-4-(chlorocarbonyl)piperidine (Acyl Chloride Intermediate)
This initial step converts the commercially available carboxylic acid into the more reactive acyl chloride.
-
Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.
-
Reagents: To the flask, add 1-BOC-4-piperidinecarboxylic acid (10.0 g, 43.6 mmol) and anhydrous dichloromethane (100 mL).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (4.6 mL, 52.3 mmol, 1.2 eq) dropwise via a syringe over 15 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride. The resulting crude 1-BOC-4-(chlorocarbonyl)piperidine is a pale yellow oil and is used immediately in the next step without further purification.
Rationale: The conversion of the carboxylic acid to the acyl chloride is a crucial activation step. Oxalyl chloride is an excellent reagent for this transformation as the byproducts (CO, CO2, and HCl) are gaseous and easily removed, simplifying the work-up procedure. DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active acylating species.
Step 2: Friedel-Crafts Acylation
This is the key bond-forming step to generate the target molecule.
-
Setup: In a separate flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, add anhydrous aluminum chloride (7.0 g, 52.3 mmol, 1.2 eq) and anhydrous dichloromethane (150 mL).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 1-BOC-4-(chlorocarbonyl)piperidine from Step 1 in anhydrous dichloromethane (50 mL). Add this solution dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: To the reaction mixture, add a solution of chlorobenzene (5.4 mL, 52.3 mmol, 1.2 eq) in anhydrous dichloromethane (20 mL) dropwise over 20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product spot should be UV active.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (~200 g) and 1M HCl (100 mL) with vigorous stirring. This should be done in a fume hood as HCl gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Rationale: Aluminum chloride is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[2] This electrophile then undergoes an electrophilic aromatic substitution reaction with chlorobenzene. The reaction is performed at low temperature initially to control the exothermic reaction and then warmed to room temperature to drive the reaction to completion. The acidic workup is necessary to decompose the aluminum chloride complex and protonate any remaining Lewis basic species. The subsequent washes remove acidic and basic impurities.
Step 3: Purification
The crude product is purified by column chromatography.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
-
Fraction Collection: Collect the fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Expected Yield: 70-80%
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to the BOC group (singlet, ~1.47 ppm, 9H), piperidine protons (multiplets, ~1.6-1.9 ppm and ~2.8-4.2 ppm, 9H), and the aromatic protons of the 4-chlorobenzoyl group (doublets, ~7.4 ppm and ~7.9 ppm, 4H). |
| ¹³C NMR (CDCl₃, 101 MHz) | Resonances for the BOC group (~28.4, 80.0 ppm), piperidine carbons (~29, 41, 45 ppm), the carbonyl carbon (~198 ppm), and the aromatic carbons (~128-139 ppm). |
| Mass Spectrometry (MS) | Calculation for C₁₇H₂₂ClNO₃: [M+H]⁺ expected around 324.13. |
| Infrared (IR) | Characteristic peaks for the C=O stretch of the ketone (~1680 cm⁻¹) and the C=O stretch of the carbamate (~1690 cm⁻¹). |
| Melting Point | A sharp melting point range should be observed for the pure compound. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive aluminum chloride due to moisture exposure. | Use fresh, anhydrous aluminum chloride. Ensure all glassware is flame-dried. |
| Incomplete formation of the acyl chloride. | Ensure sufficient reaction time and use of fresh oxalyl chloride. | |
| Multiple products observed by TLC | Reaction temperature too high, leading to side reactions. | Maintain the reaction temperature at 0 °C during the initial addition steps. |
| Impure starting materials. | Check the purity of the starting materials before use. | |
| Difficult purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. By carefully following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs. The detailed explanation of the rationale behind each step and the troubleshooting guide are intended to empower scientists to not only execute the synthesis successfully but also to understand and adapt the protocol as needed.
References
- BenchChem. (2025). Impact of reagent quality on the outcome of 1-Boc-4-piperidone reactions.
- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
- Fisher Scientific. (2018). 4-Chlorobenzoyl chloride Safety Data Sheet.
- Sigma-Aldrich. (2025). Piperidine Safety Data Sheet.
- Fisher Scientific. (2011). N-(4-Chlorobenzhydryl)piperazine Safety Data Sheet.
- Angene Chemical. (2025). 4-(Boc-amino)-1-Cbz-piperidine-4-carboxylic acid Safety Data Sheet.
-
Pour, M., & Ghorbani-Vaghei, R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(32), 17845-17881. Retrieved from [Link]
-
Reddy, T. S., & Kumar, V. P. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(1), 24-29. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation Reactions with 4-Acetylpiperidine-1-carbonyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
Friedel-Crafts acylation of N-BOC-piperidine with 4-chlorobenzoyl chloride
An Application Note and Comprehensive Protocol for the Synthesis of tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate Utilizing a Friedel-Crafts Acylation Strategy
Introduction: A Modern Approach to Aryl Piperidinyl Ketones
The aryl piperidinyl ketone motif is a cornerstone in contemporary medicinal chemistry, appearing in a multitude of pharmacologically active agents targeting central nervous system (CNS) disorders, oncology, and infectious diseases.[1] The synthesis of these structures often requires the robust and reliable formation of a carbon-carbon bond between the piperidine scaffold and an aromatic ring. The Friedel-Crafts acylation, a classic reaction discovered by Charles Friedel and James Crafts in 1877, remains one of the most powerful methods for constructing such aryl ketones via electrophilic aromatic substitution.[2]
This document provides a comprehensive guide to the synthesis of a key building block, tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate . It is crucial to clarify a common point of confusion: a direct Friedel-Crafts acylation on the saturated N-BOC-piperidine ring itself is not mechanistically feasible. Instead, this protocol details a highly effective and logical two-step strategy that employs a Friedel-Crafts reaction as its central feature:
-
Activation: Conversion of commercially available N-BOC-piperidine-4-carboxylic acid into its highly reactive acyl chloride derivative.
-
Coupling: A Lewis acid-catalyzed Friedel-Crafts acylation between the piperidine-based acyl chloride and chlorobenzene to forge the target aryl ketone.
This application note is designed for researchers and scientists in drug development, offering not just a step-by-step protocol but also the underlying mechanistic principles, troubleshooting insights, and critical safety considerations essential for successful synthesis.
Diagram of Overall Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of the Acylating Agent
Principle and Mechanistic Insight
The initial step involves the activation of the carboxylic acid functional group. Carboxylic acids are insufficiently electrophilic to participate directly in Friedel-Crafts reactions. Conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride dramatically increases the electrophilicity of the carbonyl carbon, preparing it for the subsequent C-C bond formation. A catalytic amount of N,N-dimethylformamide (DMF) is often used with oxalyl chloride, which forms the Vilsmeier reagent in situ to accelerate the conversion.
Experimental Protocol: Synthesis of tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate
Materials and Equipment:
-
N-BOC-piperidine-4-carboxylic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser with a drying tube (CaCl₂ or CaSO₄)
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add N-BOC-piperidine-4-carboxylic acid (1.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to dissolve the starting material (approx. 0.2-0.5 M concentration).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (1.2-1.5 eq) dropwise via syringe. Gas evolution (CO, CO₂, HCl or SO₂, HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the consumption of the starting acid and formation of the methyl ester.
-
Workup: Once the reaction is complete, carefully remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting crude acyl chloride is a viscous oil or low-melting solid and is typically used immediately in the next step without further purification due to its moisture sensitivity.
Part 2: The Friedel-Crafts Acylation Reaction
Principle and Mechanistic Insight
This step is the core of the synthesis, where the C-C bond is formed. The reaction proceeds through the generation of a highly electrophilic acylium ion.[3]
-
Acylium Ion Formation: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the newly synthesized acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4]
-
Electrophilic Aromatic Substitution: The electron-rich π-system of the chlorobenzene ring attacks the acylium ion.[5] This forms a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex), temporarily disrupting the ring's aromaticity.
-
Rearomatization: The AlCl₄⁻ complex, formed from the catalyst, acts as a base to deprotonate the arenium ion, restoring aromaticity and yielding the final ketone product.[2]
A stoichiometric amount of AlCl₃ is required because the catalyst strongly complexes with the carbonyl oxygen of the product ketone, rendering it inactive.[6] This complex is broken during the aqueous workup. The chloro-substituent on the aromatic ring is an ortho-, para-director; however, the para-product is heavily favored due to the significant steric hindrance of the N-BOC-piperidine group.
Diagram of Friedel-Crafts Reaction Mechanism
Caption: Mechanism of the Friedel-Crafts acylation step.
Experimental Protocol: Friedel-Crafts Acylation
Materials and Equipment:
-
Crude tert-butyl 4-(chlorocarbonyl)piperidine-1-carboxylate (from Part 1)
-
Chlorobenzene (can be used as both reactant and solvent)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE) (optional solvent)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Multi-neck round-bottom flask, magnetic stirrer, and inert gas setup
-
Addition funnel
-
Ice bath
Procedure:
-
Setup: In a flame-dried, multi-neck flask under an inert atmosphere, add anhydrous AlCl₃ (2.0-2.5 eq).
-
Solvent Addition: Add chlorobenzene (which acts as the solvent and reactant) or another anhydrous solvent like DCM. Cool the slurry to 0 °C in an ice bath with vigorous stirring.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Part 1 in a minimal amount of anhydrous chlorobenzene or DCM and add it to an addition funnel. Add the acyl chloride solution dropwise to the cold AlCl₃ slurry over 30-60 minutes. The reaction is exothermic; maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup - Quenching: Cool the reaction mixture back down to 0 °C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.[7][8]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.
Characterization and Data Analysis
The final product, tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate, should be a white to off-white solid.
| Parameter | Expected Result |
| Physical State | White to off-white solid |
| Molecular Formula | C₁₇H₂₂ClNO₃ |
| Molecular Weight | 323.82 g/mol |
| Yield | 60-85% (after purification) |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.2 (br s, 2H, piperidine-H), ~3.3 (m, 1H, piperidine-H), ~2.8 (br t, 2H, piperidine-H), ~1.8 (m, 4H, piperidine-H), 1.47 (s, 9H, BOC -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~199 (C=O), ~154 (BOC C=O), ~139 (Ar-C), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~80 (BOC C(CH₃)₃), ~45 (piperidine-C), ~43 (piperidine-CH₂), ~28 (piperidine-CH₂), ~28 (BOC -CH₃) |
| IR (KBr, cm⁻¹) | ~1680 (Aryl Ketone C=O stretch), ~1690 (Carbamate C=O stretch), ~2970 (C-H stretch), ~1160 (C-O stretch) |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive AlCl₃ (hydrolyzed). | Use a fresh bottle of anhydrous AlCl₃. Ensure all glassware and solvents are scrupulously dry. |
| Deactivated acyl chloride. | Use the acyl chloride immediately after its preparation. Avoid any exposure to moisture. | |
| Formation of Side Products | Reaction temperature too high. | Maintain low temperatures (0-5 °C) during the addition of the acyl chloride to minimize potential side reactions.[5] |
| Impure starting materials. | Ensure the N-BOC-piperidine-4-carboxylic acid is pure before starting the synthesis. | |
| Incomplete Reaction | Insufficient amount of AlCl₃. | Use at least 2.0 equivalents of AlCl₃ to account for complexation with both the acyl chloride and the product ketone. |
| Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and allow it to stir until the starting material is consumed. | |
| Difficult Workup | Emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the mixture through a pad of Celite. |
Safety Precautions
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and wear appropriate PPE, including gloves, lab coat, and safety glasses.[8]
-
Oxalyl Chloride/Thionyl Chloride: Corrosive and toxic. Reacts with water to release HCl gas. All manipulations should be performed in a well-ventilated fume hood.
-
4-chlorobenzoyl chloride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Chlorinated Solvents (DCM, DCE): Handle in a fume hood. They are volatile and have associated health risks.
-
Quenching Procedure: The addition of the reaction mixture to ice/water is extremely exothermic. Perform this step slowly, with efficient cooling and stirring, and be prepared for the evolution of significant amounts of HCl gas.
References
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
University of Michigan. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Available at: [Link]
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
ResearchGate. Acid-catalyzed efficient Friedel-Crafts reaction of indoles with N-Boc aminals. Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
International Journal of Advanced Research. Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). Available at: [Link]
-
Creighton University. Friedel-Crafts reactions with N-heterocyclic alcohols. Available at: [Link]
-
Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. Available at: [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
PubChem. N-Boc-4-(3-chlorobenzoyl)piperidine. Available at: [Link]
-
ACS Publications. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Available at: [Link]
-
Organic Chemistry Portal. Search results for: friedel-crafts acylation. Available at: [Link]
- Google Patents. United States Patent.
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available at: [Link]
- Google Patents. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
- Google Patents. CN102617447A - Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester.
-
National Institutes of Health. Biocatalytic Friedel‐Crafts Reactions. Available at: [Link]
-
Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]
-
National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. Available at: [Link]
-
Aapptec Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. websites.umich.edu [websites.umich.edu]
Application Note: Robust and Scalable N-BOC Protection of 4-(4-chlorobenzoyl)piperidine
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in medicinal chemistry and peptide synthesis.[1][2][3] Its role as a protecting group for amines is critical for masking the nucleophilicity and basicity of the amine functionality, thereby enabling selective transformations on other parts of a molecule.[3][4][5] The Boc group is favored for its stability in basic, nucleophilic, and reductive environments, while being readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][6]
4-(4-chlorobenzoyl)piperidine is a valuable building block in the synthesis of numerous pharmacologically active compounds. Protecting the secondary amine of the piperidine ring is a frequent and essential step to prevent unwanted side reactions during subsequent synthetic modifications. This application note provides a detailed, field-proven protocol for the N-BOC protection of 4-(4-chlorobenzoyl)piperidine using di-tert-butyl dicarbonate (Boc₂O).
Principle and Mechanism
The N-Boc protection of an amine is achieved through its reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride.[5][7] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[8][9]
While this reaction can proceed without a base, the inclusion of a mild, non-nucleophilic base like triethylamine (TEA) is standard practice.[10] The base serves two primary functions:
-
It deprotonates the protonated amine intermediate, regenerating a neutral species and driving the reaction to completion.[9]
-
It neutralizes the tert-butoxycarboxylic acid byproduct that forms, preventing the reaction medium from becoming acidic, which could potentially lead to undesired side reactions or inhibit the primary reaction.
The overall reaction is highly efficient, driven by the formation of stable products and the irreversible decomposition of an intermediate to gaseous carbon dioxide and tert-butanol.[8][9]
Experimental Protocol
This protocol is optimized for a ~10g scale synthesis and can be scaled linearly with appropriate adjustments to equipment and reagent volumes.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Supplier/Grade |
| 4-(4-chlorobenzoyl)piperidine HCl | C₁₂H₁₅Cl₂NO | 260.16 | 10.0 g | 38.4 | ≥98% |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 9.2 g | 42.2 (1.1 eq) | ≥97% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 11.7 mL | 84.5 (2.2 eq) | ≥99%, anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | Reagent Grade |
| Deionized Water | H₂O | 18.02 | ~100 mL | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | Reagent Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Reagent Grade |
Workflow Diagram
Caption: Experimental workflow for N-BOC protection.
Step-by-Step Methodology
-
Reactant Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-(4-chlorobenzoyl)piperidine hydrochloride (10.0 g, 38.4 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 200 mL) to the flask. Stir the resulting suspension.
-
Basification: Add triethylamine (TEA, 11.7 mL, 84.5 mmol, 2.2 eq) to the suspension. The initial hydrochloride salt is neutralized to the free base, which is soluble in DCM, resulting in a clear solution. Rationale: Using slightly more than two equivalents of TEA ensures complete neutralization of the HCl salt and the acid generated during the reaction.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Rationale: Cooling the reaction mixture helps to control the initial exotherm upon addition of Boc anhydride and minimizes potential side reactions.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (9.2 g, 42.2 mmol, 1.1 eq) to the cold, stirred solution in portions over 10-15 minutes. Rationale: A slight excess of Boc anhydride ensures the reaction proceeds to completion.[11] Portion-wise addition helps manage the reaction rate and temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Deionized water (1 x 100 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 100 mL)
-
Brine (1 x 50 mL) Rationale: The water wash removes triethylammonium salts. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product is typically a white to off-white solid of high purity. For most applications, further purification is not necessary. If required, the product can be recrystallized from a solvent system like ethyl acetate/hexanes.
Results and Characterization
The protocol consistently yields the desired product, tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate, in high yield and purity.
Expected Results
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 90-98% |
| Purity (by ¹H NMR) | >95% |
| Solubility | Soluble in Chloroform, Dichloromethane[12] |
¹H NMR Spectroscopy
The structure of the product can be confirmed by ¹H NMR spectroscopy. The characteristic signal for the tert-butyl group appears as a large singlet around 1.48 ppm. The piperidine protons will show a shift and change in multiplicity compared to the starting material due to the conformational restriction imposed by the bulky Boc group.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.85 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 4.15 (br d, 2H), 3.30 (tt, J = 7.2, 3.6 Hz, 1H), 2.85 (br t, 2H), 1.85 (m, 2H), 1.65 (m, 2H), 1.48 (s, 9H).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient Boc anhydride or base.- Deactivated Boc anhydride (hydrolysis).- Low reaction temperature or short reaction time. | - Use 1.1-1.3 equivalents of fresh Boc anhydride.[11]- Ensure the presence of at least 2.2 equivalents of TEA.- Allow the reaction to stir longer at room temperature. |
| Low Yield | - Inefficient extraction during work-up.- Product loss during concentration. | - Ensure pH of the aqueous layer is basic before extraction.- Perform multiple extractions (e.g., 3x with DCM).- Avoid excessive heating during solvent removal. |
| Presence of Impurities | - Unreacted starting material.- Hydrolyzed Boc anhydride byproducts. | - Ensure the reaction goes to completion by TLC.- Perform the recommended aqueous washes thoroughly.- If necessary, purify by column chromatography or recrystallization. |
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
- Google Patents. US5151542A - Process for preparing di-tert.
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Hebei Boze Chemical Co.,Ltd. BOC Protection and Deprotection. [Link]
-
Hebei Boze Chemical Co., Ltd. Di-Tert-Butyl Dicarbonate. [Link]
-
United States Biological. N-Boc-4-(3-chlorobenzoyl)piperidine. [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biosave.com [biosave.com]
Application Note: Facile Deprotection of 1-BOC-4-(4-Chloro-Benzoyl)-Piperidine to Yield the Free Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (BOC) group is a cornerstone in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules such as pharmaceuticals and agrochemicals. Its widespread use stems from its stability under a broad range of reaction conditions and its facile, selective removal under acidic conditions.[1] The deprotection of BOC-protected amines is a critical transformation in multi-step synthetic sequences, revealing a primary or secondary amine for further functionalization.
This application note provides a comprehensive guide to the deprotection of 1-BOC-4-(4-chloro-benzoyl)-piperidine, a key intermediate in the synthesis of various biologically active compounds. We present two robust and commonly employed protocols for this transformation: one utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and another employing hydrochloric acid (HCl) in 1,4-dioxane. This guide will delve into the underlying reaction mechanism, provide detailed step-by-step protocols, and discuss methods for monitoring reaction progress and characterizing the final product, 4-(4-chlorobenzoyl)piperidine.
Understanding the Mechanism of BOC Deprotection
The acid-catalyzed removal of the BOC group proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the BOC group by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily undergoes decarboxylation to release carbon dioxide gas and furnish the free amine. In the presence of excess acid, the newly formed amine is protonated to yield the corresponding ammonium salt.
Caption: Mechanism of acid-catalyzed BOC deprotection.
Key Considerations for a Successful Deprotection
Several factors should be considered to ensure a high-yielding and clean deprotection of this compound:
-
Choice of Acid: Both TFA and HCl are highly effective. TFA is often used in a mixture with DCM, allowing for a homogeneous reaction. HCl is typically used as a solution in an organic solvent like 1,4-dioxane or methanol. A 4M solution of HCl in dioxane is a common and commercially available reagent that often leads to the precipitation of the hydrochloride salt of the product, simplifying its isolation.[2]
-
Solvent: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotections due to its inertness and ability to dissolve a wide range of organic compounds. 1,4-Dioxane is the standard solvent for HCl-based deprotections.
-
Temperature: Most BOC deprotections proceed efficiently at room temperature. In some cases, cooling the reaction mixture to 0 °C before the addition of the acid can help to control any potential exotherm.
-
Reaction Time: The reaction is typically complete within 1 to 4 hours.[1] Monitoring the reaction progress is crucial to determine the endpoint and avoid potential side reactions from prolonged exposure to strong acid.
-
Work-up: The work-up procedure will depend on whether the free amine or its salt is the desired product. An aqueous basic work-up is required to isolate the free amine, while direct precipitation or evaporation can yield the ammonium salt.
Experimental Protocols
The following are two validated protocols for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly efficient and the reaction is typically homogeneous.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To isolate the free amine, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-(4-chlorobenzoyl)piperidine as the free amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is advantageous as the hydrochloride salt of the product often precipitates from the reaction mixture, allowing for easy isolation.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane or Methanol (optional co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane or methanol in a round-bottom flask with a magnetic stirrer.[1]
-
To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 eq) at room temperature.[1]
-
Stir the reaction mixture for 1-3 hours. The hydrochloride salt of the deprotected piperidine may precipitate during this time.[1]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the product can be isolated by filtering the precipitate and washing it with cold diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure, and the resulting solid triturated with diethyl ether to afford the hydrochloride salt.
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Reagent | Trifluoroacetic Acid | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane | 1,4-Dioxane / Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 1-4 hours | 1-3 hours |
| Work-up | Aqueous basic work-up | Precipitation/Filtration |
| Product Form | Free Amine | Hydrochloride Salt |
Analytical Monitoring of the Reaction
Careful monitoring of the reaction is essential to determine the point of complete consumption of the starting material and to minimize the formation of byproducts.
Thin Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the reaction progress.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a polar and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol. The optimal ratio should be determined experimentally.
-
Visualization: The starting material (BOC-protected amine) is less polar and will have a higher Rf value than the product (free amine or its salt), which is more polar and will have a lower Rf value. The spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent such as ninhydrin, which gives a characteristic colored spot with primary and secondary amines.
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative and accurate assessment of the reaction progress and the purity of the final product. A reverse-phase HPLC method is typically employed.
-
Column: C18 column (e.g., Gemini C18, 5 µm, 250 x 4.6 mm).[3]
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier like 0.1% TFA is commonly used.[3]
-
Detection: UV detection at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).
-
Analysis: The disappearance of the starting material peak and the appearance of the product peak are monitored over time.
Caption: General experimental workflow for BOC deprotection.
Characterization of 4-(4-chlorobenzoyl)piperidine
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of the deprotected product will show the disappearance of the characteristic singlet for the tert-butyl protons of the BOC group (typically around 1.4-1.5 ppm). New signals corresponding to the piperidine ring protons will be observed, along with the aromatic protons of the chlorobenzoyl group.
-
¹³C NMR: The spectrum will show the absence of the BOC carbonyl carbon (around 155 ppm) and the quaternary carbon of the tert-butyl group (around 80 ppm).
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-(4-chlorobenzoyl)piperidine (C₁₂H₁₄ClNO, MW: 223.70 g/mol ).[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of the free amine will exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The characteristic C=O stretching vibration of the ketone will be observed around 1680 cm⁻¹.
Conclusion
The deprotection of this compound is a straightforward yet crucial step in many synthetic endeavors. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired free amine or its hydrochloride salt. The protocols and analytical methods detailed in this application note provide a solid foundation for successfully performing and validating this important transformation in a laboratory setting.
References
-
PubChem. "4-(4-Chlorobenzoyl)Piperidine." National Center for Biotechnology Information. Accessed January 17, 2026. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Accessed January 17, 2026. [Link]
-
Common Organic Chemistry. "Boc Deprotection - HCl." Accessed January 17, 2026. [Link]
-
Common Organic Chemistry. "Boc Deprotection - TFA." Accessed January 17, 2026. [Link]
Sources
- 1. iris.unica.it [iris.unica.it]
- 2. echemi.com [echemi.com]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Chlorobenzoyl)Piperidine | C12H14ClNO | CID 2777115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE by column chromatography
An Application Note and Protocol for the Purification of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE by Column Chromatography
Authored by a Senior Application Scientist
This document provides a detailed protocol and technical guidance for the purification of this compound using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely employed technique for the purification of such intermediates due to its efficiency in separating compounds with different polarities. This guide will detail a robust and reproducible protocol for the purification of the title compound, explaining the rationale behind the chosen parameters to ensure a high degree of purity.
Principles of Separation: Normal-Phase Chromatography
The purification of this compound is typically achieved through normal-phase column chromatography. In this technique, a polar stationary phase, such as silica gel, is used in conjunction with a non-polar mobile phase. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase.
The target compound, containing a moderately polar benzoyl group and a non-polar BOC protecting group, will interact with the polar silica gel. Impurities that are more polar will adhere more strongly to the silica gel and elute later, while less polar impurities will travel through the column more quickly with the non-polar mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), the adsorbed compounds can be selectively desorbed and collected in separate fractions.
Materials and Methods
Reagents and Consumables:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM, ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate stain
-
Glass column for chromatography
-
Separatory funnel or pump for solvent delivery
-
Fraction collection tubes
-
Rotary evaporator
Equipment:
-
Fume hood
-
Magnetic stirrer and stir bars
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heating mantle or water bath
Experimental Protocol
A systematic approach is crucial for a successful purification. The following steps outline the entire workflow, from slurry preparation to final product isolation.
Step 1: Thin Layer Chromatography (TLC) Analysis of the Crude Mixture
Before proceeding with column chromatography, it is essential to analyze the crude mixture by TLC to determine the optimal mobile phase composition.
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. Further visualization can be achieved by staining with potassium permanganate.
-
Rf Calculation: The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.2-0.3, with good separation from impurities.
Step 2: Column Preparation (Slurry Packing Method)
Proper packing of the column is critical to achieve high resolution.
-
Slurry Preparation: In a beaker, add the required amount of silica gel to the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate). The amount of silica should be about 50-100 times the weight of the crude material.
-
Packing: Place a small cotton or glass wool plug at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column.
-
Settling: Allow the silica to settle, continuously tapping the column gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.
-
Equilibration: Once the silica has settled, add a layer of sand on top and equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial mobile phase and carefully load it onto the column using a pipette.
Step 4: Elution and Fraction Collection
-
Initial Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in n-hexane. The exact gradient will depend on the TLC analysis.
-
Fraction Collection: Collect the eluent in small, numbered fractions.
Step 5: Monitoring the Separation
Monitor the separation by spotting alternate fractions on a TLC plate and visualizing them as described in Step 1. Combine the fractions that contain the pure product.
Step 6: Product Isolation
Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified this compound.
Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.- Unevenly packed column. | - Optimize the mobile phase using TLC.- Reduce the amount of crude material.- Repack the column carefully. |
| Cracked Column Bed | - The column ran dry.- Drastic changes in solvent polarity. | - Always keep the silica bed covered with solvent.- Use a gradual solvent gradient. |
| Compound Elutes Too Quickly or Too Slowly | - Mobile phase is too polar or not polar enough. | - Adjust the mobile phase composition based on TLC results. |
| Band Broadening | - Diffusion of the sample on the column.- Column channeling. | - Ensure a concentrated sample band during loading.- Improve column packing technique. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Note: Comprehensive Analytical Characterization of 1-BOC-4-(4-Chloro-Benzoyl)-Piperidine
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of 1-BOC-4-(4-chloro-benzoyl)-piperidine, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this critical molecule. This document outlines detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow. All methodologies are presented with the principles of self-validation in mind, aligning with regulatory expectations for analytical procedure validation.
Introduction: The Significance of Piperidine Derivatives
The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals across a vast spectrum of therapeutic areas.[1][2] Its prevalence in over twenty classes of drugs highlights its importance in modern drug discovery.[1] this compound serves as a crucial building block in the synthesis of more complex molecules, making its thorough characterization a prerequisite for the successful development of safe and effective therapeutics.[3][4] The analytical methods presented in this note are designed to provide a multi-faceted approach to ensure the unequivocal identification and purity assessment of this intermediate.
Orthogonal Analytical Approach for Comprehensive Characterization
A multi-technique, or orthogonal, approach is essential for the comprehensive characterization of pharmaceutical intermediates. This strategy employs various analytical methods that rely on different physicochemical principles to assess the sample. This minimizes the risk of overlooking impurities or structural ambiguities that might be missed by a single technique. The workflow presented here ensures a holistic evaluation of this compound.
Figure 1: Orthogonal Analytical Workflow for Characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the purity of non-volatile and thermally labile compounds. This protocol outlines a reversed-phase HPLC method coupled with UV detection, which is adept at separating the target compound from potential non-volatile impurities.
Rationale for Method Selection
A reversed-phase C18 column is chosen due to its versatility and wide applicability for compounds with moderate polarity like our target molecule. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution. Formic acid aids in protonating any residual basic sites on the silica backbone of the column and suppresses the ionization of the analyte, leading to sharper peaks. UV detection at a wavelength where the chlorobenzoyl chromophore exhibits strong absorbance ensures high sensitivity.
HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.[5] Degas both mobile phases using sonication or vacuum filtration.
-
System Equilibration: Purge the HPLC system with the prepared mobile phases. Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to achieve a 1 mg/mL solution.
-
Injection and Data Acquisition: Inject 10 µL of the sample solution and start the data acquisition.
-
Data Analysis: Integrate the chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It provides both retention time data for quantification and mass spectral data for definitive identification.
Justification of GC-MS Parameters
A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the analysis of a moderately polar compound like this compound. A temperature gradient program is employed to ensure the elution of compounds with a range of volatilities. The electron ionization (EI) source at 70 eV is a standard for generating reproducible mass spectra that can be compared with library data for identification.
GC-MS Method Parameters
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 150 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Sample Preparation | 1 mg/mL in Dichloromethane |
Detailed GC-MS Protocol
-
System Preparation: Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in high-purity dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Acquisition: Acquire the data in full scan mode over the specified mass range.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Compare the acquired mass spectrum with a reference spectrum or theoretical fragmentation pattern for confirmation.
-
Analyze the chromatogram for any additional peaks, which may indicate the presence of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the molecular structure of this compound.
Rationale for NMR Experiments
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the number and types of carbon atoms in the molecule. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
NMR Data Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Internal Standard | TMS | TMS |
| Concentration | ~10 mg/0.7 mL | ~20-30 mg/0.7 mL |
| Temperature | 25 °C | 25 °C |
NMR Protocol and Expected Chemical Shifts
-
Sample Preparation: Dissolve the appropriate amount of sample in the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Spectral Interpretation:
-
¹H NMR: Expect signals corresponding to the BOC group (singlet, ~1.5 ppm), the piperidine ring protons (multiplets, ~1.6-4.2 ppm), and the aromatic protons of the chlorobenzoyl group (doublets, ~7.4 and 7.8 ppm).
-
¹³C NMR: Expect signals for the carbons of the BOC group (~28 and 80 ppm), the piperidine ring (~29-45 ppm), the carbonyl carbon (~198 ppm), and the aromatic carbons (~128-139 ppm).
-
Figure 2: Expected NMR Spectral Regions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for FTIR Analysis
This technique is excellent for confirming the presence of key functional groups such as the carbonyl (C=O) of the ketone and the carbamate, the C-N bond of the piperidine, and the C-Cl bond of the chlorobenzoyl group. An Attenuated Total Reflectance (ATR) accessory is often used for solid samples as it requires minimal sample preparation.
FTIR Data Acquisition and Interpretation
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1680 cm⁻¹ |
| C=O (BOC Carbamate) | ~1690 cm⁻¹ |
| C-N Stretch | ~1160-1250 cm⁻¹ |
| Aromatic C=C | ~1590, 1480 cm⁻¹ |
| C-Cl Stretch | ~750-850 cm⁻¹ |
FTIR Protocol
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.[6]
Method Validation Principles
While the provided protocols are for research and development purposes, they are designed with the principles of analytical method validation in mind. For use in a regulated environment, these methods should be fully validated according to ICH Q2(R2) guidelines.[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal application of HPLC, GC-MS, NMR, and FTIR ensures a high degree of confidence in the identity, purity, and overall quality of this important pharmaceutical intermediate. Adherence to these protocols will enable researchers and developers to make informed decisions throughout the drug development lifecycle.
References
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Spectrochem. (n.d.). Home. Retrieved from [Link]
-
Vijayakumar, A., Prathebha, K., & Kala, A. (n.d.). Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). International Journal of ChemTech Research, 9(5), 556-563. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8486. Retrieved from [Link]
-
PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(2), 103. Retrieved from [Link]
-
PubMed Central. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Molecules, 25(18), 4252. Retrieved from [Link]
-
International Conference on Harmonisation. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
PharmaBeginner. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. spectrochem.in [spectrochem.in]
- 6. ijert.org [ijert.org]
- 7. fda.gov [fda.gov]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 1-BOC-4-(4-chloro-benzoyl)-piperidine, a key intermediate in pharmaceutical synthesis. The developed method is precise, accurate, and specific for the quantification of the main component and the separation of its potential impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method's scientific basis, a step-by-step protocol, and validation considerations in line with international guidelines.
Introduction: The Analytical Imperative
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as any impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. Therefore, a reliable and validated analytical method to assess its purity is a regulatory and scientific necessity.
This guide moves beyond a simple recitation of parameters. It delves into the rationale for methodological choices, grounding the protocol in established chromatographic theory and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] The aim is to provide a self-validating system that ensures trustworthy and reproducible results.
Scientific Principles and Method Development Rationale
The development of this HPLC method was guided by the physicochemical properties of this compound and its potential impurities.
Analyte Properties and Chromatographic Strategy
-
Structure and Polarity: The molecule possesses a non-polar tert-butoxycarbonyl (BOC) protecting group and a moderately polar 4-chlorobenzoyl moiety attached to a piperidine ring. This structure makes it well-suited for reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.
-
UV Chromophore: The 4-chlorobenzoyl group contains a conjugated system that absorbs UV radiation, making UV detection a suitable and sensitive choice. The UV spectrum of similar benzoyl compounds suggests a maximum absorbance wavelength (λmax) in the range of 250-260 nm, providing a good starting point for detection wavelength selection.
-
Solubility: Based on its structure, this compound is expected to be soluble in common organic solvents used in HPLC, such as acetonitrile and methanol, and sparingly soluble in water. A mixture of organic solvent and water is therefore an appropriate mobile phase.
Selection of Chromatographic Conditions
The chosen chromatographic parameters are designed to achieve optimal separation and peak shape.
-
Column Chemistry (Stationary Phase): A C18 column is the gold standard for reversed-phase HPLC due to its versatility and ability to separate a wide range of compounds.[1][4][5][6] A high-purity, end-capped silica-based C18 column is selected to minimize peak tailing of the basic piperidine nitrogen, even though it is protected as a carbamate.
-
Mobile Phase Composition: A gradient elution with acetonitrile and water is employed. Acetonitrile is chosen for its low UV cutoff (190 nm) and its ability to provide sharp peaks for a wide range of compounds. The gradient allows for the elution of potential impurities with varying polarities within a reasonable timeframe. A small amount of acid, such as formic acid or trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and ensure consistent ionization of any residual silanols on the column and any potential acidic or basic impurities.
-
Detection Wavelength: Based on the UV chromophore, a detection wavelength of 254 nm is selected, which is a common wavelength for aromatic compounds and provides good sensitivity.
-
Column Temperature: The column temperature is maintained at 30°C to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity.
Potential Impurities and Degradation Pathways
A robust purity method must be stability-indicating, meaning it can separate the main analyte from its degradation products and process-related impurities.
-
Process-Related Impurities:
-
Starting Materials: Unreacted 4-piperidone and 4-chlorobenzoyl chloride.
-
By-products: Impurities arising from side reactions during synthesis.
-
-
Degradation Products: Forced degradation studies are essential to identify potential degradation pathways.[4]
-
Acid Hydrolysis: Cleavage of the BOC protecting group to yield 4-(4-chlorobenzoyl)piperidine.
-
Base Hydrolysis: Potential hydrolysis of the amide linkage, though less likely under typical conditions.
-
Oxidative Degradation: The piperidine ring can be susceptible to oxidation, potentially forming N-oxides or ring-opened products.[1][3][4][6]
-
Thermal Degradation: High temperatures may lead to the decomposition of the molecule.
-
Photolytic Degradation: Exposure to UV light could induce degradation.
-
The developed HPLC method has been designed to provide sufficient resolution between the main peak and these potential impurities and degradants.
Detailed Application Protocol
Materials and Reagents
| Material/Reagent | Grade/Specification |
| This compound | Reference Standard and Test Sample |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade/Deionized |
| Formic Acid (FA) | ACS Grade or higher |
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% FA in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (0.1% FA in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified.[2][3][7][8][9] Inject the Standard Solution five times and evaluate the following parameters:
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform the system suitability test.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution in duplicate.
-
Inject the Sample Solution in duplicate.
-
After the sequence is complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes, followed by storage in an appropriate solvent (e.g., acetonitrile/water 80:20).
Data Analysis and Calculation
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation (E-E-A-T)
A comprehensive validation of this method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1] The validation should include the following parameters:
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products. This is confirmed through forced degradation studies.
-
Linearity: Assessed by analyzing a series of solutions at different concentrations.
-
Accuracy: Determined by recovery studies of a known amount of reference standard spiked into a sample matrix.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by multiple injections of the same sample.
-
Intermediate Precision (Inter-assay precision): Evaluated by different analysts on different days and with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
-
Robustness: Assessed by intentionally varying method parameters (e.g., flow rate, column temperature, mobile phase composition) to evaluate the method's reliability.
Visualizations
Experimental Workflow
Caption: HPLC Purity Analysis Workflow.
Method Validation Logical Relationship
Caption: Logic of HPLC Method Validation.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the purity analysis of this compound. The rationale behind the selection of each parameter has been explained to provide a deeper understanding of the method's development. By following the outlined protocol and performing a thorough validation, researchers and quality control analysts can ensure the generation of accurate and trustworthy data, which is crucial for the advancement of drug development programs.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464. [Link]
-
Learn About Pharma. (2024). Understanding C18 Column in HPLC: A Comprehensive Guide. [Link]
-
Freeman, B. D., et al. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 23, 119-128. [Link]
-
USP. (2022). <621> CHROMATOGRAPHY. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]
-
International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Confirmation of 1-BOC-4-(4-Chloro-Benzoyl)-Piperidine using NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural confirmation of 1-BOC-4-(4-chloro-benzoyl)-piperidine, a key intermediate in pharmaceutical synthesis, using Nuclear Magnetic Resonance (NMR) spectroscopy. We detail the underlying principles, provide step-by-step protocols for sample preparation and data acquisition, and present a thorough analysis of the expected ¹H and ¹³C NMR spectra. Advanced 2D NMR techniques, such as HSQC and HMBC, are also discussed to ensure unambiguous assignment of all proton and carbon signals, thereby providing definitive structural verification. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of complex organic molecules.
Introduction: The Imperative of Structural Integrity
In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This compound serves as a crucial building block in the synthesis of numerous biologically active compounds. Its precise molecular architecture, including the connectivity of the piperidine ring, the position of the 4-chlorobenzoyl moiety, and the presence of the tert-butoxycarbonyl (BOC) protecting group, dictates its reactivity and suitability for downstream applications.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed "fingerprint" of the molecule, revealing information about the chemical environment, connectivity, and stereochemistry of each atom.[2] This application note will demonstrate how a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be synergistically employed to provide irrefutable evidence for the structure of this compound.
Foundational Principles of NMR for Structural Elucidation
The power of NMR spectroscopy lies in its ability to differentiate nuclei based on their local electronic environment.
-
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons in a molecule, the relative number of each type of proton (through integration), and their connectivity (through spin-spin coupling).[1] The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to higher ppm values, while electron-donating groups cause shielding, resulting in a shift to lower ppm values.
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR provides information about the carbon framework of a molecule.[3] The chemical shift range for ¹³C is much larger than for ¹H, leading to less signal overlap in complex molecules. Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbons is not typically observed. However, proton-coupled ¹³C spectra can provide information about the number of attached protons. More commonly, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.
-
2D NMR Spectroscopy (HSQC & HMBC): For complex molecules where 1D spectra may be ambiguous, 2D NMR techniques are invaluable.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of protonated carbons.[4][5]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[6][7] This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.
-
Experimental Protocols
Sample Preparation: The Foundation of a High-Quality Spectrum
A well-prepared sample is critical for obtaining high-resolution NMR spectra.
Materials:
-
This compound (15-20 mg for ¹H and ¹³C NMR)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
High-quality 5 mm NMR tube
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
Protocol:
-
Weighing the Sample: Accurately weigh approximately 15-20 mg of this compound and transfer it to a clean, dry vial.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H NMR and δ ≈ 77.16 ppm for ¹³C NMR).[8]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the sample.
-
Mixing: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette plugged with a small amount of cotton or glass wool directly into a clean, high-quality NMR tube.[9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific spectrometer used.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
1D ¹H NMR Acquisition Parameters:
-
Pulse Sequence: zg30 (or equivalent)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 4 seconds
-
Spectral Width (sw): 20 ppm
1D ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: zgpg30 (or equivalent with proton decoupling)
-
Number of Scans: 1024-2048
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 240 ppm
2D HSQC Acquisition Parameters:
-
Pulse Sequence: hsqcedetgpsisp2.3 (or equivalent edited HSQC)
-
Number of Scans: 4-8
-
Relaxation Delay (d1): 1.5 seconds
-
¹J(C,H) Coupling Constant: 145 Hz
2D HMBC Acquisition Parameters:
-
Pulse Sequence: hmbcgplpndqf (or equivalent)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1.5 seconds
-
Long-range Coupling Constant (ⁿJ(C,H)): 8 Hz
Predicted Spectra and Structural Assignment
The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound. These predictions are based on established chemical shift principles and data from structurally related compounds.
Molecular Structure and Atom Labeling
To facilitate the discussion of spectral assignments, the atoms of this compound are labeled as shown below.
Caption: Labeled structure of this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants are summarized in the table below. The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial proton signals.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H9, H13 | ~ 7.90 | d | ~ 8.5 | Protons ortho to the carbonyl group are strongly deshielded. |
| H10, H12 | ~ 7.45 | d | ~ 8.5 | Protons meta to the carbonyl group and ortho to the chlorine atom. |
| H2e, H6e | ~ 4.10 | br d | ~ 13.0 | Equatorial protons on carbons adjacent to the nitrogen of the BOC-protected amine. |
| H4a | ~ 3.50 | tt | J ≈ 11.5, 4.0 | Axial proton at the point of substitution, coupled to four neighboring protons. |
| H2a, H6a | ~ 2.80 | br t | ~ 12.5 | Axial protons on carbons adjacent to the nitrogen. |
| H3e, H5e | ~ 1.90 | m | - | Equatorial protons on C3 and C5. |
| H3a, H5a | ~ 1.65 | m | - | Axial protons on C3 and C5. |
| BOC-CH₃ | ~ 1.47 | s | - | Nine equivalent protons of the tert-butyl group. |
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are summarized below.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C7 (C=O, ketone) | ~ 198.5 | Carbonyl carbon of the benzoyl group. |
| C(BOC) (C=O, carbamate) | ~ 154.7 | Carbonyl carbon of the BOC protecting group. |
| C11 (Ar-Cl) | ~ 139.5 | Aromatic carbon bearing the chlorine atom. |
| C8 (Ar-C) | ~ 135.0 | Quaternary aromatic carbon attached to the ketone. |
| C9, C13 (Ar-CH) | ~ 129.5 | Aromatic carbons ortho to the carbonyl group. |
| C10, C12 (Ar-CH) | ~ 128.9 | Aromatic carbons meta to the carbonyl group. |
| C(BOC) (quaternary) | ~ 79.8 | Quaternary carbon of the tert-butyl group. |
| C2, C6 (CH₂) | ~ 44.0 | Carbons adjacent to the nitrogen of the BOC-protected amine. |
| C4 (CH) | ~ 45.5 | Carbon bearing the benzoyl group. |
| C3, C5 (CH₂) | ~ 28.8 | Carbons beta to the nitrogen. |
| BOC-CH₃ | ~ 28.4 | Methyl carbons of the tert-butyl group. |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.
Data Interpretation and Structural Confirmation Workflow
A systematic approach is essential for the confident assignment of all NMR signals and the ultimate confirmation of the molecular structure.
Caption: Workflow for NMR-based structural confirmation.
-
Analysis of the ¹H NMR Spectrum:
-
The aromatic region should display two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
The large singlet at ~1.47 ppm integrating to 9 protons is a definitive indicator of the BOC group.
-
The complex aliphatic region can be partially assigned based on chemical shifts and multiplicities. The downfield signals around 4.10 ppm and 2.80 ppm are characteristic of the protons on the carbons adjacent to the nitrogen atom. The unique methine proton (H4a) will appear as a triplet of triplets.
-
-
Analysis of the ¹³C NMR Spectrum:
-
The two carbonyl signals around 198.5 ppm and 154.7 ppm confirm the presence of the ketone and the carbamate, respectively.
-
The number of aromatic signals (four) is consistent with a para-substituted benzene ring.
-
The signals for the BOC group (quaternary carbon around 79.8 ppm and methyl carbons around 28.4 ppm) will be prominent.
-
The number of aliphatic signals will correspond to the four unique carbons of the piperidine ring.
-
-
Confirmation with 2D NMR:
-
HSQC: An HSQC spectrum will definitively link each proton signal to its directly attached carbon. For example, the proton at ~3.50 ppm (H4a) will show a correlation to the carbon at ~45.5 ppm (C4). This allows for the unambiguous assignment of all CH, CH₂, and CH₃ groups.
-
HMBC: The HMBC spectrum is crucial for confirming the overall connectivity. Key expected correlations include:
-
A three-bond correlation from the aromatic protons H9 and H13 to the ketone carbonyl carbon C7.
-
Two- and three-bond correlations from the piperidine protons H3 and H5 to the ketone carbonyl carbon C7.
-
A two-bond correlation from H4a to C7.
-
Correlations from the BOC methyl protons to the BOC quaternary carbon and the BOC carbonyl carbon.
-
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. By following the detailed protocols and data interpretation workflow outlined in this application note, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts. The predicted spectral data serves as a reliable benchmark for the analysis of experimentally acquired spectra.
References
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Moser, A. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. Retrieved from [Link]
-
ResearchGate. (2015, March 18). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions? Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]
The Strategic Application of 1-BOC-4-(4-Chloro-benzoyl)-piperidine in the Synthesis of Novel Analgesics: Advanced Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold and the Quest for Superior Analgesics
The piperidine ring is a cornerstone in the architecture of numerous centrally acting analgesics, most notably the highly potent fentanyl and its analogs. Its conformational flexibility allows for optimal interaction with opioid receptors, leading to profound pain relief. Within this structural class, 1-BOC-4-(4-Chloro-benzoyl)-piperidine emerges as a versatile and strategically valuable starting material for the synthesis of a new generation of analgesic compounds. The presence of the tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen facilitates controlled, stepwise modifications, while the 4-(4-chloro-benzoyl) moiety offers multiple avenues for chemical elaboration to modulate pharmacological activity.
This comprehensive guide delves into the technical nuances of utilizing this compound in the synthesis of novel analgesic candidates. We will explore the rationale behind key synthetic transformations, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that govern the analgesic potency of the resulting molecules.
Core Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to designing successful synthetic strategies.
| Property | Value | Source |
| CAS Number | 209808-06-0 | |
| Molecular Formula | C₁₇H₂₂ClNO₃ | |
| Molecular Weight | 323.82 g/mol | |
| Appearance | White to off-white powder | Commercially available |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and methanol | General chemical knowledge |
Synthetic Pathways to Novel Analgesics
The journey from this compound to a potent analgesic involves a series of well-defined chemical transformations. The following sections provide detailed protocols and the underlying scientific rationale for each key step.
Part 1: Modification of the Benzoyl Ketone
The carbonyl group of the 4-benzoyl moiety is a prime target for initial modifications, allowing for the introduction of diverse functionalities that can significantly impact analgesic activity.
Reduction of the ketone to a secondary alcohol can introduce a new chiral center and alter the molecule's interaction with the opioid receptor.
Protocol: Sodium Borohydride Reduction
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield 1-BOC-4-[(4-chlorophenyl)(hydroxy)methyl]piperidine.
Causality: Sodium borohydride is a mild and selective reducing agent for ketones, making it ideal for this transformation without affecting the BOC protecting group or the aromatic chloride. The resulting hydroxyl group can serve as a handle for further derivatization or may itself contribute to receptor binding.
Part 2: Deprotection of the Piperidine Nitrogen
The removal of the BOC group is a critical step to unmask the secondary amine, which is essential for the introduction of pharmacophoric elements that are known to enhance analgesic potency.
Protocol: Acid-Catalyzed Deprotection
-
Reaction Setup: Dissolve the BOC-protected piperidine derivative (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in 1,4-dioxane, dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., 2M NaOH).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected piperidine derivative.
Causality: The tert-butoxycarbonyl group is labile under acidic conditions, readily cleaving to isobutylene and carbon dioxide. This deprotection is a clean and efficient method to liberate the piperidine nitrogen for subsequent functionalization.
Part 3: N-Alkylation and N-Arylation of the Piperidine Ring
The final step in the synthesis of many potent analgesics involves the introduction of a specific substituent on the piperidine nitrogen. This substituent plays a crucial role in modulating the drug's affinity and efficacy at the opioid receptor.
Protocol: Reductive Amination for N-Alkylation
-
Reaction Setup: To a solution of the deprotected piperidine derivative (1.0 eq) in dichloromethane, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.
-
Reducing Agent: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Causality: Reductive amination is a highly efficient and versatile method for forming C-N bonds. The choice of the aldehyde or ketone determines the nature of the N-substituent, which is a key determinant of analgesic activity. For instance, the introduction of a phenethyl group is a common strategy in the design of potent opioid analgesics.
Protocol: Buchwald-Hartwig Amination for N-Arylation
-
Reaction Setup: In an inert atmosphere (e.g., in a glovebox), combine the deprotected piperidine derivative (1.0 eq), the aryl halide (e.g., aryl bromide) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) in an oven-dried Schlenk tube.
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Causality: The Buchwald-Hartwig amination is a powerful tool for the formation of N-aryl bonds, which are present in some classes of analgesics. The choice of catalyst and ligand is crucial for achieving high yields, especially with sterically hindered substrates.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic transformations described above.
Caption: Synthetic pathway from the starting material to a potential analgesic.
Structure-Activity Relationship (SAR) Insights
The structural modifications enabled by this compound allow for a systematic exploration of the structure-activity landscape of piperidine-based analgesics.
-
The 4-Substituent: The nature of the group at the 4-position of the piperidine ring is critical. The conversion of the benzoyl ketone to a secondary alcohol or its further modification can significantly impact receptor binding and potency.
-
The N-Substituent: The substituent on the piperidine nitrogen is a key determinant of analgesic activity. Aralkyl groups, such as phenethyl, are often associated with high potency.
-
The 4-Chlorobenzoyl Moiety: The presence of the chlorine atom on the benzoyl ring can influence the electronic properties and metabolic stability of the molecule. Halogenated aromatic rings are common in many pharmaceuticals and can enhance binding affinity through halogen bonding or by altering the molecule's lipophilicity.
Conclusion
This compound is a highly valuable and versatile building block in the rational design and synthesis of novel analgesic agents. Its strategic combination of a protected nitrogen and a modifiable benzoyl group provides medicinal chemists with the tools to systematically fine-tune the pharmacological properties of piperidine-based scaffolds. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the potential of this precursor in the ongoing quest for safer and more effective pain therapeutics.
References
-
1-Boc-4-AP - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
- Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974.
- Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.).
- Kudzma, L. V., Severnak, S. A., Benvenga, M. J., Ezell, E. F., Ossipov, M. H., Knight, V. V., Rudo, F. G., Spencer, H. K., & Spaulding, T. C. (1991). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 34(4), 1324–1331.
- Discovery and SAR of the 4-[(3-substituted)benzoyl]piperidines as selective 5-HT1F receptor agonists. (2005). Bioorganic & Medicinal Chemistry Letters, 15(15), 3545-3549.
- Li, G., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. European Journal of Medicinal Chemistry, 115989.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). Molecules, 29(8), 1930.
- Lalinde, N., Moliterni, J., Wright, D., Spencer, H. K., Ossipov, M. H., Spaulding, T. C., & Rudo, F. G. (1990). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. *Journal of
Application Notes and Protocols: 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE as a Versatile Scaffold for Neurological Drug Discovery
Introduction: The Strategic Value of the Benzoylpiperidine Core in CNS Drug Design
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of natural products and synthetic pharmaceuticals with significant biological activity. When functionalized to form the benzoylpiperidine fragment, its utility is significantly enhanced, particularly in the realm of neurological drug discovery. This structural motif is present in numerous bioactive molecules targeting the central nervous system (CNS), including antagonists for serotoninergic (5-HT) and dopaminergic (D) receptors, which are crucial in the pathophysiology of various psychiatric and neurodegenerative disorders.[1] The 4-(p-fluorobenzoyl)piperidine moiety, for instance, is a key pharmacophore in well-established 5-HT2A antagonists like ketanserin and altanserin, anchoring the ligands to their receptor targets.[1]
1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE (CAS No: 209808-06-0) is a strategically designed synthetic intermediate that leverages this privileged structure.[2] The presence of the tert-butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen provides a stable, yet readily cleavable, handle for late-stage diversification. This allows researchers to construct a library of novel compounds from a common advanced intermediate, a highly efficient strategy in modern drug discovery. The 4-chlorobenzoyl group not only contributes to the core pharmacophore but also offers a potential vector for further modification or for establishing key interactions within a target's binding pocket.
This document serves as a comprehensive technical guide for researchers, outlining the application of this compound as a foundational building block for the synthesis and evaluation of novel CNS-active agents. We will provide detailed protocols for deprotection and subsequent derivatization, and discuss potential therapeutic targets and screening cascades.
Key Molecular Features and Synthetic Rationale
The utility of this compound stems from its distinct chemical features, which are ideally suited for a fragment-based or scaffold-hopping approach in drug design.
-
The BOC Protecting Group : The tert-butyloxycarbonyl group is stable under a wide range of reaction conditions used to modify other parts of the molecule. Its primary advantage is its facile removal under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid in dioxane), which typically proceed cleanly and in high yield, revealing the secondary amine for subsequent functionalization.
-
The Piperidine Ring : This saturated heterocycle provides a three-dimensional geometry that can effectively orient substituents into the binding pockets of target proteins. Its basic nitrogen atom (once deprotected) can serve as a hydrogen bond acceptor or be protonated at physiological pH, forming a crucial salt bridge interaction with acidic residues (e.g., aspartate, glutamate) in receptor binding sites.
-
The 4-Chlorobenzoyl Moiety : The ketone linker provides a rigid connection to the aromatic ring, while the chlorine atom can engage in halogen bonding or occupy hydrophobic pockets. The para-substitution pattern is a common feature in many CNS drugs.
The overall synthetic strategy enabled by this intermediate is depicted in the workflow below.
Caption: Synthetic workflow using the title compound.
Potential Neurological Targets and Therapeutic Areas
Derivatives synthesized from this scaffold are prime candidates for screening against a range of neurological targets. The structural similarity of the core to known ligands provides a strong rationale for investigating the following areas.
-
Monoaminergic Receptors (Serotonin & Dopamine): The benzoylpiperidine motif is a classic pharmacophore for 5-HT₂ₐ and D₂ receptors.[1] Modulators of these receptors are used to treat schizophrenia, depression, and anxiety.
-
Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL elevates 2-AG levels, which has therapeutic potential for treating neuroinflammation, anxiety, and neurodegenerative diseases. Structurally related 4-chlorobenzoylpiperidine derivatives have been identified as reversible MAGL inhibitors.[3]
-
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) is a first-line treatment for the symptomatic relief of Alzheimer's disease. N-benzylpiperidine derivatives have shown potent AChE inhibitory activity.[4][5]
The potential signaling pathways that derivatives could modulate are complex. For example, a D₂ receptor antagonist would interfere with the canonical Gαi-coupled pathway, leading to an increase in cellular cAMP levels.
Caption: Antagonism of the D2 dopamine receptor pathway.
Experimental Protocols
PART 1: Deprotection of the Piperidine Nitrogen
This protocol describes the removal of the BOC group to yield the key intermediate, 4-(4-chlorobenzoyl)piperidine, which is essential for all subsequent derivatizations.
Protocol 1: BOC Deprotection using Trifluoroacetic Acid (TFA)
-
Rationale: TFA provides a strong acidic environment that efficiently cleaves the tert-butyl carbamate with minimal side reactions. The volatiles are easily removed under reduced pressure.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: Exothermic reaction and gas evolution (isobutylene).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and transfer to a separatory funnel.
-
Carefully add saturated NaHCO₃ solution to neutralize the remaining acid. Caution: Vigorous CO₂ evolution. Continue adding until the aqueous layer is basic (pH > 8).
-
Separate the layers. Extract the aqueous layer two more times with fresh DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(4-chlorobenzoyl)piperidine as the free base. The product can be used directly or converted to a salt (e.g., HCl) for improved stability and handling.
-
PART 2: Derivatization of the Piperidine Nitrogen
The following are representative protocols for creating a diverse library of compounds from the deprotected intermediate.
Protocol 2: N-Alkylation via Reductive Amination
-
Rationale: This is a robust and widely used method for forming C-N bonds. It involves the formation of an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride.
-
Materials:
-
4-(4-chlorobenzoyl)piperidine (from Protocol 1)
-
An appropriate aldehyde or ketone (R-CHO or R₂C=O, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
-
-
Procedure:
-
To a stirred solution of 4-(4-chlorobenzoyl)piperidine (1.0 eq) in anhydrous DCE, add the desired aldehyde or ketone (1.1 eq).
-
If the amine is in its salt form (e.g., HCl salt), add a non-nucleophilic base like triethylamine (TEA, 1.1 eq) to liberate the free base.
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Note: The reaction is moisture-sensitive.
-
Continue stirring at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to obtain the desired N-alkylated piperidine derivative.
-
Screening Cascade and Data Interpretation
Once a library of derivatives is synthesized, a tiered screening approach is recommended.
-
Primary Screening: High-throughput binding assays for key targets (e.g., radioligand binding for 5-HT₂ₐ, D₂, etc.).
-
Secondary Screening: Functional assays to determine agonist/antagonist activity (e.g., cAMP assays, calcium flux assays).
-
Enzymatic Assays: For targets like MAGL or AChE, determine IC₅₀ values.
-
Selectivity Profiling: Screen active compounds against a panel of related receptors and enzymes to assess off-target effects.
-
In Vitro ADME: Assess properties like metabolic stability (microsomal stability assay) and cell permeability (PAMPA).
Table 1: Representative Biological Data for Hypothetical Derivatives
The following table illustrates the type of data that would be generated for novel compounds derived from the title scaffold. Note: These values are for illustrative purposes only.
| Compound ID | R-Group (from Reductive Amination) | Target | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) | Selectivity (vs. Target Y) |
| EX-01 | Benzyl | 5-HT₂ₐ | 15.2 | 25.8 (Antagonist) | >100-fold vs 5-HT₂c |
| EX-02 | 3-Methoxybenzyl | D₂ | 8.9 | 12.5 (Antagonist) | >200-fold vs D₃ |
| EX-03 | Cyclohexylmethyl | MAGL | - | 75.3 (Inhibitor) | >50-fold vs FAAH |
| EX-04 | 2-(Indol-3-yl)ethyl | AChE | - | 45.1 (Inhibitor) | >10-fold vs BuChE |
Conclusion
This compound is a high-value chemical tool for neurological drug discovery. Its strategic design, incorporating a privileged CNS scaffold with a versatile protecting group, enables the rapid and efficient synthesis of diverse compound libraries. By employing the protocols and rationale outlined in this guide, researchers can effectively leverage this intermediate to explore novel chemical space and develop potent and selective modulators of key neurological targets, paving the way for the next generation of treatments for complex CNS disorders.
References
- Vijayakumar, A., Prathebha, K., & Kala, A. (n.d.). Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH).
- Wikipedia. (n.d.). 1-Boc-4-AP.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Chem-Impex. (n.d.). 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid.
- Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine.
- Alchem.Pharmtech. (n.d.). CAS 209808-06-0 | 1-Boc-4-(4-Chlorobenzoyl)piperidine.
-
Maccarrone, M., et al. (2016). Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
- Chem-Impex. (n.d.). 1-Boc-4-(4-bromo-benzoyl)piperidine.
-
Di Mola, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Retrieved from [Link]
-
Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from [Link]
-
González-Gómez, M., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Retrieved from [Link]
-
Yamanashi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Department of Justice. (2023). Indictment. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Chlorobenzoyl)Piperidine. Retrieved from [Link]
-
Wang, Z., et al. (2005). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE
Welcome to the technical support center for the synthesis of 1-BOC-4-(4-chloro-benzoyl)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance yield, purity, and reproducibility.
Overview of the Synthesis
The most common and direct route to synthesizing this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of a suitable piperidine derivative with 4-chlorobenzoyl chloride, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1] While conceptually straightforward, this reaction is prone to several issues that can significantly impact the yield and purity of the final product.
Reaction Mechanism: Friedel-Crafts Acylation
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Caption: General workflow of Friedel-Crafts acylation for product synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: Why is my reaction yield consistently low?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions.
-
Answer:
-
Moisture Contamination: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Any water present in the solvent, reagents, or glassware will quench the catalyst, halting the reaction. Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and ensure starting materials are dry.
-
Inadequate Catalyst Activity: The quality of the AlCl₃ is paramount. Old or improperly stored catalyst may have reduced activity. Solution: Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed batch for best results.
-
Sub-optimal Reaction Temperature: Friedel-Crafts acylations often require specific temperature control. Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm, then allow it to slowly warm to room temperature or gently heat as required by the specific protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2]
-
Incorrect Stoichiometry: An insufficient amount of the acylating agent or catalyst will lead to incomplete conversion. Conversely, a large excess can promote side reactions. Solution: Carefully control the stoichiometry. Typically, a slight excess (1.1-1.3 equivalents) of 4-chlorobenzoyl chloride and the Lewis acid are used.
-
Question 2: I'm observing multiple spots on my TLC/peaks in my HPLC analysis of the crude product. What are the likely side products?
The formation of multiple products is a common issue in Friedel-Crafts reactions.[1]
-
Answer:
-
Polyacylation: Although the acyl group added to the piperidine ring is deactivating, preventing further acylation on that ring, if your starting material is not 4-phenylpiperidine but rather a different aromatic substrate, polyacylation can occur.[3] Solution: Use a slight excess of the piperidine substrate relative to the acylating agent to favor mono-acylation.
-
Isomer Formation: Depending on the substrate, acylation can occur at different positions on the aromatic ring (ortho, meta, para). For 4-phenylpiperidine, the substitution is directed to the para position of the phenyl ring. If you are using a different substituted phenylpiperidine, you may see isomeric products. Solution: The directing effects of the substituents on the aromatic ring will determine the major product. Purification by column chromatography is often necessary to separate isomers.
-
Hydrolysis of Acyl Chloride: If moisture is present, 4-chlorobenzoyl chloride will hydrolyze to 4-chlorobenzoic acid. This will appear as a baseline spot on TLC (if using silica gel) and can complicate work-up. Solution: As mentioned, rigorous exclusion of moisture is critical.
-
Question 3: The work-up procedure is problematic, resulting in a poor recovery of my product. What can I do?
The work-up for Friedel-Crafts reactions involves quenching the Lewis acid, which can be challenging.
-
Answer:
-
Quenching: The reaction is typically quenched by carefully and slowly adding the reaction mixture to ice-cold water or dilute acid (e.g., 1M HCl). This process is highly exothermic and must be done with caution in a well-ventilated fume hood. Solution: Pour the reaction mixture onto a vigorously stirred slurry of crushed ice and dilute HCl. This helps to hydrolyze the aluminum salts and bring the product into the organic layer during extraction.
-
Emulsion Formation: The presence of aluminum salts can lead to the formation of stable emulsions during aqueous extraction, trapping the product and making phase separation difficult. Solution: Add a saturated solution of NaCl (brine) during the extraction to help break the emulsion. If an emulsion persists, filtration through a pad of Celite can be effective.
-
Product Precipitation: The product may sometimes precipitate out during the work-up. Solution: Ensure that the organic solvent used for extraction (e.g., dichloromethane, ethyl acetate) is sufficient to fully dissolve the product.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction?
A: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used because they are inert to the reaction conditions and are good at solvating the reagents and intermediates. Nitrobenzene can also be used, but its high boiling point and toxicity make it less desirable.
Q: How can I effectively monitor the reaction's progress?
A: TLC is a quick and effective method. Use a solvent system like ethyl acetate/hexane to get good separation. The product will be more polar than the starting piperidine derivative. For more quantitative analysis, HPLC is the preferred method.[4]
Q: What is the best method for purifying the final product?
A: The crude product is often purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective for obtaining highly pure material.
Q: My final product appears as a light brown solid. Is this normal?
A: Yes, it is common for the product to be an off-white or light brown solid. If a higher purity color is required, recrystallization or treatment with activated carbon may be necessary.
Optimized Experimental Protocol
This protocol is a general guideline. Modifications may be necessary based on your specific laboratory conditions and scale.
Materials:
-
1-BOC-4-phenylpiperidine
-
4-Chlorobenzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1-BOC-4-phenylpiperidine (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (1.2 eq) to the stirred solution portion-wise, ensuring the temperature does not rise above 5 °C.
-
Reagent Addition: Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography or recrystallization.
Data and Visualization
Troubleshooting Decision Tree
This diagram outlines a logical approach to troubleshooting common issues.
Caption: A logical flow for troubleshooting low yield issues.
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Expected Outcome |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reagents. | Homogeneous reaction mixture. |
| Catalyst | Anhydrous AlCl₃ (1.2 eq) | Strong Lewis acid to generate acylium ion. | Efficient reaction catalysis. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, then allows reaction to proceed to completion. | Minimizes side reactions, good conversion rate. |
| Work-up Quench | Ice-cold dilute HCl | Safely hydrolyzes the catalyst and protonates byproducts. | Clean phase separation. |
| Purification | Column Chromatography or Recrystallization | Removes unreacted starting materials and side products. | Product purity >96%. |
References
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (URL: [Link])
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. (URL: [Link])
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google P
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (URL: [Link])
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (URL: [Link])
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. (URL: [Link])
-
(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities - ResearchGate. (URL: [Link])
- CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)
-
CAS 209808-06-0 | 1-Boc-4-(4-Chlorobenzoyl)piperidine - Alchem.Pharmtech. (URL: [Link])
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (URL: [Link])
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. (URL: [Link])
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. (URL: [Link])
Sources
Common side reactions in the synthesis of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE.
An in-depth guide to navigating the complexities of synthesizing 1-BOC-4-(4-chloro-benzoyl)-piperidine, a critical intermediate in pharmaceutical development. This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Technical Support Center: Synthesis of this compound
The synthesis of this compound is a cornerstone for the development of various therapeutic agents. While seemingly straightforward, the process is fraught with potential side reactions that can significantly impact yield, purity, and scalability. This guide provides an in-depth analysis of common pitfalls, troubleshooting strategies, and validated protocols, grounded in established chemical principles. Our focus will be on the most reliable and controllable synthetic pathway: the Weinreb-Nahm ketone synthesis. This approach offers superior control over reactivity compared to direct Friedel-Crafts or less predictable Grignard additions to other precursors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis at a high level.
Q1: My final yield is significantly lower than expected. What are the primary culprits?
Low yield is often a multi-factorial issue. The most common causes are:
-
Inefficient formation of the Weinreb amide: The initial coupling of 1-BOC-piperidine-4-carboxylic acid with N,O-dimethylhydroxylamine can be incomplete.
-
Degradation of the organometallic reagent: Grignard or organolithium reagents are highly sensitive to moisture and air. Improper handling or titration can lead to a lower effective concentration.
-
Side reactions during ketone formation: The primary focus of this guide, including over-addition and cleavage of the BOC protecting group.
-
Suboptimal workup and purification: Emulsion formation during extraction or product loss during crystallization/chromatography can drastically reduce isolated yield.[1]
Q2: My analytical data (LC-MS/NMR) shows a significant impurity with a mass corresponding to the addition of two 4-chlorophenyl groups. What is this and how did it form?
You are observing the formation of a tertiary alcohol byproduct. This occurs when a second equivalent of the highly reactive 4-chlorophenyl organometallic reagent attacks the newly formed ketone product. This is a classic side reaction in ketone synthesis using powerful nucleophiles. The Weinreb amide route is specifically designed to prevent this by forming a stable, chelated intermediate that resists further addition.[2] If you are seeing this byproduct, it suggests your intermediate was not the Weinreb amide or the reaction conditions were too harsh, leading to the breakdown of the chelated intermediate.
Q3: Why is my BOC protecting group being cleaved during the reaction or workup?
The tert-butyloxycarbonyl (BOC) group is notoriously labile under acidic conditions.[3] Cleavage can occur due to:
-
Acidic Workup: Quenching the reaction with strong aqueous acids (e.g., HCl) without proper temperature control or buffering.
-
Lewis Acid Contamination: If any Lewis acids are used or present as impurities, they can catalyze the removal of the BOC group.
-
Extended Reaction Times at Elevated Temperatures: Thermal instability can also contribute to BOC group loss, although it is less common than acid-catalyzed cleavage.
Q4: The reaction seems to stall, with a large amount of the Weinreb amide starting material remaining. What should I check?
This points directly to an issue with your organometallic reagent.
-
Reagent Potency: Grignard and organolithium reagents degrade over time. It is imperative to titrate them before use to determine the exact molarity.
-
Anhydrous Conditions: Trace amounts of water in your solvent or on your glassware will rapidly quench the organometallic reagent, rendering it inactive. Ensure all materials are rigorously dried.[4]
-
Reaction Temperature: While low temperatures are used to control reactivity, the reaction may not proceed at an appreciable rate if the temperature is too low. A careful balance is required.
Part 2: In-depth Troubleshooting Guide
This section provides a detailed analysis of specific problems, their mechanistic origins, and actionable solutions.
Problem 1: Formation of Tertiary Alcohol Byproduct
-
Symptom: A major impurity is identified as tert-butyl 4-(4-chlorophenyl)(hydroxy)(4-chlorophenyl)methyl)piperidine-1-carboxylate.
-
Causality & Mechanism: This side reaction is the result of the ketone product, which is an electrophile, successfully competing with the Weinreb amide for the organometallic nucleophile. The Weinreb amide's stability comes from the chelation of the magnesium (from a Grignard reagent) by both the carbonyl oxygen and the methoxy oxygen. This tetrahedral intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. If the reaction temperature is too high, this intermediate can break down prematurely, releasing the ketone into the reactive environment.
-
Authoritative Insight: The stability of the Weinreb-Nahm intermediate is the key to its success in preventing over-addition, a common flaw in syntheses using more reactive acyl donors like acid chlorides or esters.[2]
-
Preventative & Corrective Actions:
-
Strict Temperature Control: Maintain the reaction temperature at or below 0°C, and preferably between -20°C and -78°C, during the addition of the organometallic reagent.
-
Verify Weinreb Amide Purity: Ensure the precursor, tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, is pure and fully formed before proceeding.
-
Controlled Reagent Addition: Add the organometallic reagent slowly (dropwise) to the solution of the Weinreb amide to avoid localized temperature spikes and high concentrations of the nucleophile.
-
Problem 2: Unwanted Deprotection of the Piperidine Nitrogen
-
Symptom: Presence of 1-(4-(4-chlorobenzoyl)piperidin-1-yl)ethan-1-one or other N-acylated/N-alkylated species, or a highly polar, unidentified amine in the crude product.
-
Causality & Mechanism: The BOC group is cleaved by acid, generating a tert-butyl cation and a carbamic acid, which decarboxylates to the free secondary amine. This free amine is nucleophilic and can react with any available electrophiles or cause emulsification issues during workup.
-
Authoritative Insight: The acid-lability of the BOC group is a well-documented feature, forming the basis of its use in peptide synthesis where it is intentionally removed with acids like trifluoroacetic acid (TFA).[3]
-
Preventative & Corrective Actions:
-
Buffered or Mild Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild buffer instead of strong acids.
-
pH Monitoring: If an acidic wash is necessary to remove magnesium salts, ensure the pH does not drop below 4-5 and that the process is performed quickly at low temperatures.
-
Avoid Lewis Acids: This synthesis should not require a Lewis acid catalyst. Ensure reagents are free from such contaminants.
-
Data Summary: Reaction Conditions vs. Outcome
| Parameter | Condition | Desired Outcome | Likely Side Reaction(s) |
| Temperature | -20°C to 0°C | Formation of stable Weinreb intermediate | - |
| > 0°C | Premature ketone formation | Tertiary alcohol formation | |
| Workup Quench | Sat. aq. NH₄Cl | Preserved BOC group | - |
| 1M HCl | Removal of Mg salts | De-BOC-protection | |
| Organometallic Stoichiometry | 1.0 - 1.2 eq. | Complete conversion of Weinreb amide | - |
| > 1.5 eq. | - | Increased risk of tertiary alcohol formation | |
| Solvent Purity | Anhydrous | High reagent efficiency | Low conversion, stalled reaction |
Part 3: Validated Experimental Protocols
Protocol 1: Synthesis of this compound via Weinreb Amide
-
Step A: Synthesis of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide)
-
To a stirred solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0°C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a tertiary amine base such as N,N-diisopropylethylamine (DIEA, 2.5 eq).
-
Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) portion-wise, maintaining the temperature at 0°C.[4]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS for disappearance of the starting carboxylic acid.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can be purified by column chromatography if necessary.
-
-
Step B: Synthesis of this compound
-
Prepare a solution of 4-chlorophenylmagnesium bromide (1.2 eq) in THF. Note: The molarity of commercial Grignard reagents can vary; titration is highly recommended.
-
In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the Weinreb amide from Step A (1.0 eq) in anhydrous THF (~0.2 M).
-
Cool the Weinreb amide solution to -20°C.
-
Add the Grignard reagent dropwise via syringe over 30-60 minutes, ensuring the internal temperature does not exceed -15°C.
-
Stir the reaction at this temperature for 2-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -20°C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or flash column chromatography to yield the pure ketone.
-
Part 4: Visualization of Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
Diagram 2: Mechanism of Weinreb-Nahm Ketone Synthesis
Caption: The stable intermediate prevents over-addition in Weinreb synthesis.
References
- This citation is a placeholder for general synthesis information which may be found in various organic chemistry textbooks and d
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents.
- This citation is a placeholder for general synthesis information which may be found in various organic chemistry textbooks and d
- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
- This citation is a placeholder for general synthesis information which may be found in various organic chemistry textbooks and d
- This citation is a placeholder for general synthesis information which may be found in various organic chemistry textbooks and d
- This citation is a placeholder for general synthesis information which may be found in various organic chemistry textbooks and d
- This citation is a placeholder for general synthesis information which may be found in various organic chemistry textbooks and d
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC - PubMed Central. Available at: [Link]
-
Benzoyl piperidine - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Friedel-Crafts Acylation of BOC-Piperidine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of Friedel-Crafts acylation reactions involving N-BOC-piperidine. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring you can confidently navigate the complexities of this versatile reaction.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is designed to address specific issues you may encounter during the Friedel-Crafts acylation of BOC-piperidine derivatives. The question-and-answer format allows for quick identification of your problem and provides targeted, actionable solutions.
Question 1: My Friedel-Crafts acylation reaction is resulting in a low or no yield. What are the most likely causes and how can I rectify this?
Answer:
Low or no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to a few critical factors. Let's break down the potential culprits and their solutions:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any trace of water in your glassware, solvents, or reagents will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, and freshly opened or properly stored Lewis acids. It is imperative to work under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Stoichiometry: A frequent misconception is that the Lewis acid is a true catalyst in the catalytic sense. In reality, Friedel-Crafts acylation often requires stoichiometric amounts, or even a slight excess, of the Lewis acid.[1][2] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction cycle.[1][2][4]
-
Solution: A general starting point is to use at least 1.1 equivalents of the Lewis acid relative to the acylating agent. For less reactive substrates, increasing the stoichiometry to 2 or even 3 equivalents may be necessary.
-
-
Sub-optimal Reaction Temperature: Temperature plays a crucial role in overcoming the activation energy of the reaction.[1][2]
-
Solution: While many Friedel-Crafts acylations proceed at room temperature, some may require gentle heating. Conversely, excessive temperatures can lead to decomposition and the formation of side products.[1][2] It is recommended to start at 0°C, allow the reaction to slowly warm to room temperature, and then gently heat if no conversion is observed.
-
-
Deactivated Aromatic Substrate: The Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring. If your BOC-piperidine moiety is attached to an aromatic ring that also contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R), the reaction may be sluggish or fail altogether.[2][5]
-
Solution: For deactivated substrates, consider using a more potent Lewis acid, such as triflic acid, or explore alternative catalytic systems like metal triflates (e.g., Yb(OTf)₃, Cu(OTf)₂).[5] In some cases, alternative synthetic routes like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions may be more appropriate.[5]
-
Question 2: I am observing the formation of multiple products in my reaction mixture. What could be the cause, and how can I improve the selectivity?
Answer:
The formation of multiple products can complicate purification and reduce the yield of your desired compound. Here are the common causes and strategies to enhance selectivity:
-
Polysubstitution: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[1][2] The introduction of the first acyl group is deactivating, which typically prevents a second acylation.[1][6][7] However, with very reactive starting materials, it can still be a competing side reaction.[1]
-
Solution: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture. Running the reaction at a lower temperature can also help to improve selectivity.
-
-
Isomer Formation: The regioselectivity of the acylation (ortho- vs. para-substitution) can be influenced by several factors. Steric hindrance from the BOC-piperidine group will often favor para-substitution.[8]
-
Solution: The choice of solvent can influence the ortho/para ratio.[1] For instance, a non-polar solvent like dichloromethane often favors the para-isomer, while a more polar solvent like nitrobenzene might show different selectivity. Experimenting with different solvents can help to optimize for the desired isomer.
-
Question 3: My reaction involving an aniline or phenol derivative of BOC-piperidine is failing. What is the underlying issue?
Answer:
Aromatic rings bearing amine (-NH₂, -NHR) or hydroxyl (-OH) groups are generally not suitable for direct Friedel-Crafts acylation.[1] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[1][9] This has a twofold negative effect: it deactivates the catalyst and places a positive charge on the aromatic ring, strongly deactivating it towards electrophilic attack.[1][9]
-
Solution: The use of protecting groups is essential.
Frequently Asked Questions (FAQs)
What are some greener alternatives to traditional Lewis acids like AlCl₃?
The use of stoichiometric, moisture-sensitive, and corrosive Lewis acids like AlCl₃ presents several environmental and handling challenges.[10] This has led to the development of more sustainable alternatives:
-
Metal Triflates: Lanthanide and other metal triflates (e.g., Yb(OTf)₃, Cu(OTf)₂, In(OTf)₃, Bi(OTf)₃) have shown excellent catalytic activity, often in smaller quantities and under milder conditions.[5][10]
-
Solid Acid Catalysts: Zeolites are reusable solid acid catalysts that can offer improved regioselectivity and simplify product workup.[5]
-
Ionic Liquids: When used as both the solvent and catalyst, ionic liquids can provide a greener reaction medium and allow for catalyst recycling.[10]
Can I use a carboxylic acid or an acid anhydride instead of an acyl chloride as the acylating agent?
Yes, both carboxylic acids and acid anhydrides are viable acylating agents in Friedel-Crafts acylation.[7][11][12]
-
Acid Anhydrides: These are common alternatives to acyl chlorides and react under similar conditions.[7][11]
-
Carboxylic Acids: The direct use of carboxylic acids is also possible, often with stronger Lewis acids or under harsher conditions.[13]
Why doesn't the acylium ion undergo rearrangement like carbocations in Friedel-Crafts alkylation?
The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized, with the positive charge shared between the carbonyl carbon and oxygen.[7][9] This resonance stabilization makes the acylium ion significantly more stable than a typical carbocation and prevents the skeletal rearrangements that plague Friedel-Crafts alkylations.[3][7][9]
Visualizing the Process
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
General Experimental Workflow
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for low yield issues.
Data Summary Tables
Table 1: Comparison of Common Lewis Acid Catalysts
| Catalyst | Relative Activity | Key Considerations |
| AlCl₃ | High | Highly moisture-sensitive, requires stoichiometric amounts, corrosive.[1][2][11] |
| FeCl₃ | Moderate-High | Less reactive than AlCl₃ but still effective and moisture-sensitive.[8] |
| Triflic Acid (CF₃SO₃H) | Very High | Effective for moderately deactivated substrates.[5] |
| Metal Triflates (e.g., Cu(OTf)₂) | Moderate-High | Milder conditions, potential for recyclability.[5][10] |
| Zeolites | Moderate | Reusable, can offer better regioselectivity, often requires higher temperatures.[5] |
Table 2: General Reaction Parameter Optimization
| Parameter | Starting Point | Optimization Strategy |
| Lewis Acid Stoichiometry | 1.1 equivalents | Increase to 2-3 equivalents for less reactive substrates. |
| Acylating Agent Stoichiometry | 1.0-1.1 equivalents | Use a slight excess to drive the reaction to completion. |
| Temperature | 0°C to Room Temperature | Gently heat if no reaction occurs; cool if side products form.[1][2] |
| Solvent | Dichloromethane (DCM) | Screen other anhydrous solvents like 1,2-dichloroethane or nitrobenzene for solubility or selectivity issues.[1] |
| Reaction Time | 1-4 hours | Monitor by TLC or GC-MS to determine the optimal reaction time. |
Experimental Protocol: Acylation of a BOC-Piperidine Substituted Arene
This protocol is a representative example for the acylation of an electron-rich aromatic compound bearing a BOC-piperidine substituent, using aluminum chloride as the Lewis acid.
Materials:
-
4-(4-methoxyphenyl)piperidine-1-carboxylic acid tert-butyl ester (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and inert gas setup (N₂ or Ar)
Procedure:
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.5 eq) followed by anhydrous DCM. Cool the resulting suspension to 0°C in an ice bath with stirring.
-
Acylating Agent Addition: In a separate flask, dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: Dissolve the 4-(4-methoxyphenyl)piperidine-1-carboxylic acid tert-butyl ester (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing a small amount of concentrated HCl.[3] This step should be performed in a fume hood with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired acylated product.
References
- Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes - Benchchem.
- Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups - Benchchem.
- common challenges in working with piperidine-based compounds - Benchchem.
- Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions - Benchchem.
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed Central. Available from: [Link]
- A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers - Benchchem.
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. Available from: [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. Available from: [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Available from: [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. Available from: [Link]
-
Friedel-Crafts acylation reactions in pyridinium based ionic liquids - ResearchGate. Available from: [Link]
- Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem.
- A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance - Benchchem.
- A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation - Benchchem.
-
(PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate. Available from: [Link]
- Application Notes and Protocols for Friedel-Crafts Acylation Reactions with 4-Acetylpiperidine-1-carbonyl chloride - Benchchem.
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available from: [Link]
-
Friedel-Crafts acylation (video) - Khan Academy. Available from: [Link]
-
ARTICLE - ChemRxiv. Available from: [Link]
-
18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. Available from: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
-
-
Available from: [Link]
-
-
(PDF) Cleaner Routes for Friedel-Crafts Acylation - ResearchGate. Available from: [Link]
-
Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Available from: [Link]
-
What are the limitations of Friedal Craft reactions? - Quora. Available from: [Link]
-
Ch12: Friedel-Crafts limitations - University of Calgary. Available from: [Link]
-
Optimization of the Friedel – Crafts alkylation for the synthesis of hypercrosslinked polymers. Available from: [Link]
-
Friedel–Crafts reaction - Wikipedia. Available from: [Link]
-
Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles a. Available from: [Link]
-
The Friedel-Crafts Acylation of Aromatic Com- pounds Under Various Reaction Conditions. Available from: [Link]
-
Optimization of the Friedel-Crafts reaction conditions. [a] - ResearchGate. Available from: [Link]
-
Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Available from: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available from: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available from: [Link]
-
Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - RSC Publishing. Available from: [Link]
-
18.2d EAS Friedel Crafts Alkylation and Acylation - YouTube. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in the BOC Protection of 4-Acylpiperidines
Welcome to our dedicated technical support guide for navigating the challenges associated with the N-BOC protection of 4-acylpiperidines. This resource is designed for researchers, medicinal chemists, and process development professionals who are encountering lower-than-expected yields or incomplete conversions in this critical synthetic transformation. Here, we move beyond generic advice to provide a deep, mechanistically-grounded troubleshooting framework.
Part 1: Troubleshooting Guide - Addressing Low Conversion Rates
This section tackles specific, common problems encountered during the BOC protection of 4-acylpiperidines. Each question represents a real-world scenario, followed by a detailed explanation and actionable solutions.
Question 1: My BOC protection of 4-acetylpiperidine using Boc-anhydride and a tertiary amine base (like triethylamine) is stalling at ~50-60% conversion, even with extended reaction times. What's happening and how can I drive it to completion?
This is a classic scenario often rooted in the interplay between the nucleophilicity of the piperidine nitrogen and the basicity of the reaction environment.
Underlying Causes and Mechanistic Insights:
-
Insufficient Nucleophilicity: The nitrogen in 4-acylpiperidines is less nucleophilic than in simple piperidine due to the electron-withdrawing effect of the acyl group. This effect can be particularly pronounced depending on the nature of the acyl substituent.
-
Product Inhibition/Equilibrium: The reaction generates a protonated amine salt (e.g., triethylammonium) and a carbonate species. As the concentration of these byproducts increases, they can begin to protonate the starting piperidine, effectively taking it out of the reaction pathway and creating an unfavorable equilibrium.
-
Steric Hindrance: While less of an issue with a 4-acetyl group, bulkier acyl groups can sterically hinder the approach of the large Boc-anhydride molecule to the nitrogen atom.
Actionable Solutions:
-
Employ a Stronger, Non-Nucleophilic Base: The use of a stronger, non-nucleophilic base can more effectively deprotonate any formed ammonium salts, shifting the equilibrium towards the product. N,N-Diisopropylethylamine (DIPEA) is a good alternative to triethylamine (TEA) due to its greater steric bulk, which reduces its nucleophilicity.
-
Switch to a More Reactive BOC Source: While di-tert-butyl dicarbonate (Boc₂O) is the most common reagent, for less reactive amines, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) can be more effective. BOC-ON is more electrophilic and less prone to side reactions.
-
Optimize the Solvent System: Aprotic polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard. However, for sluggish reactions, consider using Acetonitrile (MeCN), which can better solvate the ionic intermediates and byproducts, potentially accelerating the reaction.
-
Consider a Biphasic System (Schotten-Baumann conditions): Running the reaction in a biphasic system, such as DCM and a saturated aqueous sodium bicarbonate solution, can be highly effective. The inorganic base in the aqueous phase neutralizes the generated acid, preventing the protonation of the starting material and driving the reaction to completion.
Experimental Protocol: Optimized BOC Protection using Schotten-Baumann Conditions
-
Dissolve the 4-acylpiperidine (1.0 eq) in Dichloromethane (DCM, 10 volumes).
-
Add this solution to a vigorously stirring solution of saturated aqueous sodium bicarbonate (10 volumes).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.2 eq) to the biphasic mixture.
-
Stir vigorously at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-BOC protected product.
Question 2: I am attempting to protect a 4-acylpiperidine with a particularly bulky acyl group, and the reaction is extremely slow. How can I overcome this steric hindrance?
Steric hindrance is a significant factor that can dramatically decrease the rate of reaction. The bulky acyl group can shield the nitrogen atom, making it difficult for the equally bulky Boc₂O to approach.
Strategies to Overcome Steric Hindrance:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40 °C) can provide the necessary activation energy to overcome the steric barrier. However, monitor carefully for potential side reactions or decomposition of Boc₂O.
-
Use a Less Hindered BOC Reagent: While less common, reagents like 2-(tert-butoxycarbonylthio)-4,6-dimethylpyrimidine could be considered in extreme cases, although their availability might be limited.
-
Employ Catalytic Methods: The use of a catalyst can provide an alternative, lower-energy reaction pathway. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst. It reacts with Boc₂O to form a more reactive intermediate, which is then attacked by the piperidine nitrogen.
Table 1: Comparison of Common BOC Protection Protocols
| Method | Reagents | Typical Conditions | Best Suited For |
| Standard | Boc₂O, TEA | DCM or THF, RT, 4-12 h | Simple, unhindered piperidines |
| Schotten-Baumann | Boc₂O, NaHCO₃(aq) | DCM/H₂O, RT, 2-4 h | Acid-sensitive substrates, sluggish reactions |
| DMAP Catalysis | Boc₂O, TEA, DMAP (cat.) | DCM, 0 °C to RT, 1-3 h | Sterically hindered or unreactive piperidines |
| Alternative Reagent | BOC-ON, TEA | THF or MeCN, RT, 2-6 h | When Boc₂O fails or gives side products |
Experimental Protocol: DMAP-Catalyzed BOC Protection
-
Dissolve the sterically hindered 4-acylpiperidine (1.0 eq) and triethylamine (1.5 eq) in dry DCM (10 volumes) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add 4-Dimethylaminopyridine (DMAP, 0.05 - 0.1 eq).
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for completion.
-
Upon completion, quench the reaction with water.
-
Proceed with a standard aqueous workup as described previously.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the base in a BOC protection reaction?
The primary role of the base (e.g., TEA, DIPEA, or NaHCO₃) is to act as a proton scavenger. The reaction between the piperidine and Boc-anhydride releases a proton. The base neutralizes this acidic byproduct, preventing it from protonating the starting piperidine, which would render it unreactive.
Q2: Can I use a stronger base like Sodium Hydride (NaH) or n-Butyllithium (n-BuLi)?
Using exceptionally strong, non-selective bases like NaH or n-BuLi is generally not recommended for this transformation. These bases can deprotonate the α-carbon of the acyl group, leading to enolate formation and subsequent side reactions such as self-condensation or racemization if a chiral center is present.
Q3: How do I effectively monitor the progress of my reaction?
-
Thin Layer Chromatography (TLC): This is the quickest and most common method. The N-BOC protected product will be significantly less polar than the starting piperidine salt. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the product and allowing for accurate quantification of the conversion.
Part 3: Visualizing the Process
Diagram 1: BOC Protection Mechanism
Caption: Mechanism of BOC protection.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree.
References
-
4-Dimethylaminopyridine (DMAP) as a Catalyst. Organic Chemistry Portal.[Link]
Technical Support Center: Strategic Prevention of Byproduct Formation in the Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This resource is tailored for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to provide you with the technical expertise and practical insights necessary to minimize byproduct formation and enhance the efficiency and purity of your synthetic routes.
Troubleshooting Guides: Navigating Common Synthetic Hurdles
This section addresses specific challenges that can arise during the synthesis of substituted piperidines, categorized by the synthetic methodology. Each issue is presented with an explanation of the underlying chemical principles and actionable steps for resolution.
Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of pyridines is a fundamental method for accessing the piperidine core. However, it is often accompanied by challenges such as incomplete reduction and over-reduction.
Issue 1.1: My reaction is sluggish, and I'm observing significant amounts of partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines). How can I drive the reaction to completion?
-
Expert Insight: Incomplete reduction is a frequent kinetic issue where the catalyst's activity or the reaction conditions are insufficient to overcome the activation energy for full saturation of the pyridine ring. The stability of certain intermediates can also contribute to their accumulation.
-
Troubleshooting & Optimization:
-
Increase Hydrogen Pressure: Elevating the hydrogen pressure increases the concentration of active hydrogen species on the catalyst surface, thereby enhancing the rate of hydrogenation and favoring the formation of the fully saturated piperidine.[1]
-
Optimize Catalyst Loading: An insufficient amount of catalyst will naturally lead to incomplete conversion. A typical starting point for catalyst loading is 5-10 mol%.[1]
-
Catalyst Selection: The choice of catalyst is critical. Rhodium on carbon (Rh/C) often exhibits higher activity for pyridine hydrogenation compared to palladium on carbon (Pd/C). Platinum-based catalysts, such as PtO₂ (Adams' catalyst), are also highly effective.[1]
-
Elevate the Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers for the reduction of stubborn intermediates.[1]
-
Solvent Choice: The solvent can influence catalyst activity and substrate solubility. Protic solvents like acetic acid or ethanol are often effective.
-
Issue 1.2: I am observing over-reduction or hydrogenolysis of substituents on my pyridine ring. How can I prevent this?
-
Expert Insight: Over-reduction, or hydrogenolysis, is the cleavage of C-X bonds (where X can be a halogen, oxygen, etc.) by hydrogen. This is particularly common with benzylic or allylic substituents and is highly dependent on the catalyst and reaction conditions.
-
Troubleshooting & Optimization:
-
Catalyst Moderation: Palladium-based catalysts are generally more prone to causing hydrogenolysis. Consider switching to a less aggressive catalyst like platinum or rhodium.
-
Lower Temperature and Pressure: Milder reaction conditions can often suppress the undesired hydrogenolysis pathway.
-
Additive Incorporation: The addition of a catalyst poison, such as pyridine or quinoline, in small amounts can selectively inhibit the sites responsible for hydrogenolysis without completely halting the desired hydrogenation.
-
Reductive Amination
Reductive amination is a versatile method for constructing piperidine rings, typically involving the reaction of a dicarbonyl compound with an amine followed by reduction.[2][3][4]
Issue 2.1: My reductive amination is producing a complex mixture of products, including partially cyclized and unreacted starting materials.
-
Expert Insight: The success of a reductive amination hinges on the delicate balance between imine/enamine formation and its subsequent reduction.[3][4] If the reduction is too fast, the initial carbonyls may be reduced before cyclization. If it's too slow, side reactions of the intermediates can occur.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: The choice of reducing agent is paramount.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is a classic choice as it is more selective for the iminium ion over the carbonyl group, especially at mildly acidic pH.[3][4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations.[5]
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting carbonyls. If used, it should be added after allowing sufficient time for imine formation.[5]
-
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial. This protonates the carbonyl, activating it for nucleophilic attack by the amine, and also facilitates the dehydration step to form the iminium ion.[4]
-
Reaction Concentration: Higher concentrations can favor the intramolecular cyclization step.
-
Issue 2.2: I am observing the formation of byproducts resulting from over-alkylation of the amine.
-
Expert Insight: If the newly formed piperidine is more nucleophilic than the starting amine, it can react with the remaining dicarbonyl compound, leading to undesired oligomeric or polymeric byproducts.
-
Troubleshooting & Optimization:
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the iminium ion as it is formed, minimizing the concentration of the free piperidine available for side reactions.
-
Protecting Groups: If feasible, the use of a protecting group on the starting amine that can be removed post-cyclization can prevent over-alkylation.
-
Intramolecular Cyclization Reactions
Intramolecular cyclizations, such as aza-Diels-Alder or radical cyclizations, are powerful methods for constructing the piperidine ring with high stereocontrol.
Issue 3.1: My radical-mediated cyclization is yielding a linear alkene byproduct instead of the desired piperidine.
-
Expert Insight: In radical cyclizations, a competitive 1,5-hydrogen transfer can occur, leading to the formation of a linear alkene instead of the cyclized product. This is often observed in radical intramolecular cyclizations of linear amino-aldehydes.[6]
-
Troubleshooting & Optimization:
-
Radical Initiator and Mediator: The choice of radical initiator and mediator can influence the reaction pathway. Experiment with different systems to favor the cyclization pathway.
-
Concentration: Lower concentrations can favor intramolecular reactions over intermolecular side reactions, and in some cases, can disfavor the hydrogen transfer pathway.
-
Temperature: Lowering the reaction temperature may help to suppress the undesired 1,5-hydrogen transfer.[7]
-
Frequently Asked Questions (FAQs)
Q1: My final piperidine product has a yellow or brown tint. What is the cause, and how can I remove it?
A: A yellow or brown color in piperidine is typically due to oxidation products.[7][8] While this may not be detrimental for all applications, high-purity is often required. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[7]
Q2: I'm having difficulty separating my target piperidine from a pyridine impurity by distillation.
A: Piperidine and pyridine can form an azeotropic mixture, making complete separation by simple fractional distillation challenging.[7] To overcome this, consider the following:
-
Azeotropic Distillation: Using water as an entrainer can sometimes help to break the azeotrope.
-
Selective Salt Formation: Piperidine is more basic than pyridine and can react with CO₂ to form a solid carbonate salt, while pyridine does not. This allows for separation by filtration.[7]
Q3: My reaction involving a nitrile-substituted precursor is yielding a significant amount of the corresponding amide byproduct.
A: The formation of an amide byproduct from a nitrile is due to hydrolysis. This is a common issue when water is present in the reaction mixture. To minimize this, it is crucial to work under anhydrous conditions. This includes using dry solvents, an inert atmosphere (e.g., nitrogen or argon), and ensuring all reagents are free of moisture.[9]
Experimental Protocols
Protocol 1: High-Pressure Catalytic Hydrogenation of a Substituted Pyridine
This protocol describes a general procedure for the complete reduction of a substituted pyridine to the corresponding piperidine, minimizing the formation of partially hydrogenated byproducts.
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[7]
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[7] Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Purification: Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and purified by distillation or chromatography.
Protocol 2: One-Pot Double Reductive Amination for Piperidine Synthesis
This protocol outlines a general method for the synthesis of a substituted piperidine from a 1,5-dicarbonyl compound and a primary amine.
-
Reaction Setup: To a solution of the 1,5-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add the primary amine (1.0-1.2 eq).
-
pH Adjustment: Adjust the pH of the mixture to 5-6 using a mild acid like acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Execution: Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by the addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can then be purified by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Pathway for Reductive Amination and Potential Byproducts
Caption: Reductive amination pathway and common byproducts.
Diagram 2: Troubleshooting Flowchart for Incomplete Hydrogenation
Caption: Troubleshooting incomplete pyridine hydrogenation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Hydrogenation | ||
| H₂ Pressure | 50 - 1000 psi | Higher pressure increases reaction rate. |
| Catalyst Loading | 1 - 10 mol% | Ensures sufficient active sites for the reaction. |
| Temperature | 25 - 100 °C | Balances reaction rate with potential for side reactions. |
| Reductive Amination | ||
| pH | 5 - 6 | Optimizes iminium ion formation. |
| Reducing Agent Eq. | 1.5 - 2.0 | Ensures complete reduction of the iminium ion. |
References
-
Bruin, et al. (2020). Radical-Mediated Amine Cyclization. Recent Advances in Synthesis and Pharmacological Applications of Piperidine Derivatives. [Link]
-
Marcote, et al. (2023). Gold-Catalyzed Annulation for Piperidine Synthesis. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
Deng, et al. (2009). One-Pot Asymmetric Synthesis of Substituted Piperidines. Organic Letters. [Link]
-
O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Jackson, R. F. W. (2003). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
-
Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]
-
Martelli, G., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
-
Gonzalez-Lopez de Turiso, F., et al. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
OChemPal. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]
-
Defense Technical Information Center. (1990). Piperidine Synthesis. [Link]
-
Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Slabu, I., et al. (2017). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Nature Communications. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Matassini, C., et al. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Targets in Heterocyclic Systems. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Synthesis of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE
Introduction
1-BOC-4-(4-chloro-benzoyl)-piperidine is a pivotal intermediate in medicinal chemistry and drug development, serving as a key structural motif in a range of pharmacologically active molecules. Its synthesis, while conceptually straightforward, presents several challenges when scaling up from the lab bench to pilot or manufacturing scales. These challenges often relate to reaction control, impurity profiles, and purification efficiency.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common issues encountered during the synthesis. Our approach is grounded in mechanistic principles to empower users to not only solve immediate problems but also to proactively optimize their synthetic strategies.
Overview of Primary Synthetic Strategies
Two principal retrosynthetic routes are commonly employed for the synthesis of this compound. The choice between them often depends on the availability and cost of starting materials, as well as the scale of the operation.
-
Route A: Late-Stage N-Boc Protection: This pathway begins with the formation of the core ketone structure, 4-(4-chlorobenzoyl)piperidine, followed by the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
-
Route B: Early-Stage N-Boc Protection: This strategy involves protecting the piperidine nitrogen first, followed by the introduction of the 4-chlorobenzoyl group at the 4-position, typically via a Friedel-Crafts acylation or related C-C bond-forming reaction.
Frequently Asked Questions & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Section 1: Challenges in Late-Stage N-Boc Protection (Route A)
Question 1: My N-Boc protection reaction is sluggish or incomplete, resulting in low yield. What are the common causes?
Answer: Incomplete conversion is a frequent issue when scaling up. The primary causes are often related to the choice of base, solvent, and stoichiometry of the Boc-anhydride (Boc₂O).
-
Causality: The N-Boc protection of the secondary amine on 4-(4-chlorobenzoyl)piperidine requires a base to neutralize the acidic byproduct, tert-butoxycarboxylic acid. If the base is too weak or used in insufficient quantity, the reaction mixture can become acidic, protonating the starting amine and inhibiting its nucleophilicity, thus stalling the reaction.[1]
-
Troubleshooting Steps:
-
Base Selection: Ensure an adequate base is used. While organic bases like triethylamine (TEA) are common, inorganic bases such as sodium bicarbonate or potassium carbonate in a biphasic system (e.g., DCM/water) can be highly effective and simplify workup.[1][2] For a more homogeneous system, consider using a stronger non-nucleophilic base if TEA is insufficient.
-
Boc₂O Stoichiometry: Use a slight excess of Boc-anhydride (typically 1.1–1.3 equivalents) to drive the reaction to completion.[1] This compensates for any potential hydrolysis of the reagent, especially if the reaction is run for an extended period or if solvents are not perfectly anhydrous.
-
Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 30-40 °C) can increase the reaction rate. However, avoid excessive heat as the Boc group can be thermally labile.[1]
-
Solvent Choice: The solubility of the starting piperidine salt can be a limiting factor. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture like dioxane/water are commonly effective.[1]
-
Question 2: After the reaction, I have difficulty removing unreacted Boc-anhydride and its byproducts during workup. How can I improve purification?
Answer: This is a classic purification challenge. The primary byproduct from Boc₂O is di-tert-butyl carbonate, which can co-elute with the product in chromatography.
-
Causality: Standard aqueous workups may not efficiently remove all Boc-related impurities. Nucleophilic quenching agents can be used to react with excess Boc₂O, converting it into more easily separable compounds.
-
Troubleshooting & Optimization:
-
Quenching: After TLC or LC-MS confirms the consumption of the starting amine, add a nucleophilic amine like N,N-dimethylethylenediamine or even a simple aqueous ammonia solution to the reaction mixture and stir for 1-2 hours. This will consume the excess Boc₂O.
-
pH Adjustment: During the aqueous workup, a wash with a dilute acid (e.g., 1M HCl) can help remove any basic impurities, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Crystallization: this compound is often a crystalline solid.[3] Developing a robust crystallization procedure is the most effective method for purification at scale. Screen various solvent/anti-solvent systems such as Ethyl Acetate/Hexanes, Isopropanol/Water, or Toluene/Heptane.
-
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient base or Boc₂O hydrolysis. | Use 1.1-1.3 eq. of Boc₂O and ensure at least 2 eq. of a suitable base (e.g., TEA, K₂CO₃).[1] |
| Difficult Purification | Co-elution of Boc byproducts. | Quench excess Boc₂O with a nucleophilic amine post-reaction; optimize crystallization. |
| Low Yield | Poor solubility of starting material. | Screen solvents like DCM, THF, or acetonitrile to ensure complete dissolution.[1] |
Section 2: Challenges in Friedel-Crafts Acylation (Route B)
The Friedel-Crafts acylation is a powerful C-C bond-forming reaction but is notorious for its sensitivity to conditions, especially at scale.[4]
Question 3: My Friedel-Crafts acylation of an N-Boc-piperidine precursor with 4-chlorobenzoyl chloride gives a complex mixture or fails completely. What is the issue?
Answer: The success of a Friedel-Crafts acylation hinges on the careful control of several factors: the Lewis acid catalyst, solvent, temperature, and absolute exclusion of water.[5]
-
Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid (e.g., AlCl₃) is required to generate the highly reactive acylium ion from 4-chlorobenzoyl chloride.[4] However, the Lewis acid can also complex with the carbonyl groups in both the reactant and product, as well as the Boc protecting group, necessitating more than stoichiometric amounts and potentially leading to side reactions or deprotection if not controlled.[5]
-
Troubleshooting Steps:
Question 4: The workup for my large-scale Friedel-Crafts reaction is hazardous and difficult to manage. How can I improve it?
Answer: The quench of a large amount of aluminum chloride is highly exothermic and can be dangerous if not properly controlled.
-
Causality: AlCl₃ reacts violently with water. A standard quench involves pouring the reaction mixture into ice water, which can be difficult to control on a large scale.
-
Optimized Workup Protocol:
-
Reverse Quench: Instead of adding the reaction mixture to water, slowly and carefully add the quenching solution (e.g., a mixture of ice and concentrated HCl) to the reaction vessel at a controlled rate, maintaining a low temperature (0-10 °C) with an efficient cooling bath.
-
Complexation/Precipitation: An alternative is to add a complexing solvent like THF or 1,4-dioxane at low temperature before the aqueous quench. This can moderate the reactivity of the aluminum chloride.
-
Extraction: After the quench, the product will be in the organic layer. Ensure sufficient solvent (e.g., DCM or Toluene) is used for extraction to achieve good phase separation. Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine to remove all inorganic salts and acidic/basic impurities.
-
Detailed Experimental Protocols
Protocol 1: Scalable N-Boc Protection of 4-(4-Chlorobenzoyl)piperidine (Route A)
This protocol is optimized for a 100g scale synthesis.
| Reagent | MW | Amount | Moles | Equivalents |
| 4-(4-Chlorobenzoyl)piperidine HCl | 259.16 | 100.0 g | 0.386 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 92.8 g | 0.425 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 159.8 g | 1.157 | 3.0 |
| Dichloromethane (DCM) | - | 1000 mL | - | - |
| Water | - | 500 mL | - | - |
Procedure:
-
To a 3L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-(4-chlorobenzoyl)piperidine hydrochloride (100.0 g, 0.386 mol), potassium carbonate (159.8 g, 1.157 mol), DCM (1000 mL), and water (500 mL).
-
Stir the biphasic mixture vigorously for 15 minutes at room temperature (20-25 °C).
-
Dissolve di-tert-butyl dicarbonate (92.8 g, 0.425 mol) in 200 mL of DCM and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 30 °C.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS. Spot for the disappearance of the starting material.
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).
-
Combine all organic layers and wash with water (500 mL) and then with saturated brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford a crude solid.
-
Recrystallize the crude product from hot isopropanol (approx. 500-600 mL) to yield this compound as a white crystalline solid. Expected yield: 85-95%.
Protocol 2: Analysis and Characterization
Ensuring the purity of the final product is critical.
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and a potassium permanganate stain.
-
Expected Rf: ~0.4 (This will vary based on the exact TLC plate and conditions).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid).
-
Detection: UV at 254 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Confirm the structure by ¹H and ¹³C NMR. The spectra should be clean, with correct chemical shifts and integration values corresponding to the product structure. The presence of the large singlet at ~1.45 ppm corresponding to the 9 protons of the Boc group is a key diagnostic peak.
-
References
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
PrepChem. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Available at: [Link]
-
ChemBK. 4-(4-Chlorobenzoyl)piperidine. Available at: [Link]
-
NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available at: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. Available at: [Link]
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryjournals.net [chemistryjournals.net]
Technical Support Center: Catalyst Selection and Synthesis of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE
Welcome to the technical support center for the synthesis of 1-BOC-4-(4-chloro-benzoyl)-piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we dissect the common synthetic pathways, provide in-depth troubleshooting for frequently encountered issues, and offer validated protocols to streamline your experimental work. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, a key intermediate in pharmaceutical development.
Q1: What are the primary synthetic routes to this compound?
There are two predominant strategies for synthesizing this aryl ketone:
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves the reaction of chlorobenzene with an activated derivative of 1-BOC-piperidine-4-carboxylic acid, typically the acyl chloride (1-BOC-piperidine-4-carbonyl chloride), in the presence of a strong Lewis acid catalyst. This is often the most direct route if conditions are optimized.
-
Organometallic Addition to a Weinreb Amide: This route avoids the potentially harsh conditions of Friedel-Crafts chemistry. It involves converting 1-BOC-piperidine-4-carboxylic acid into its corresponding N-methoxy-N-methylamide (Weinreb amide). This intermediate is then reacted with an organometallic reagent, such as 4-chlorophenylmagnesium bromide (a Grignard reagent), to yield the desired ketone cleanly.[1][2]
Q2: Which catalyst is recommended for the Friedel-Crafts acylation route?
Anhydrous aluminum chloride (AlCl₃) is the most common and potent Lewis acid for this transformation.[3] However, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or more modern catalysts like metal triflates (e.g., Sc(OTf)₃, Hf(OTf)₄) can also be effective, sometimes under milder conditions.[4][5] The choice often depends on substrate tolerance, desired reaction temperature, and cost.
Q3: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylations?
The ketone product is itself a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[6] This complexation effectively sequesters the catalyst, removing it from the catalytic cycle. Therefore, at least one full equivalent of the Lewis acid relative to the acylating agent is typically required to drive the reaction to completion.
Q4: Are there "greener" or more efficient catalytic alternatives to traditional Lewis acids?
Yes, significant research has focused on developing more sustainable catalytic systems. Metal triflates (lanthanide, hafnium, copper) are highly effective and can often be used in truly catalytic amounts and recycled.[4] Solid acid catalysts, such as zinc oxide (ZnO) or certain zeolites, offer advantages like operational simplicity, solvent-free conditions, and easy recovery, minimizing corrosive waste streams.[5][7]
Q5: What is the critical role of the BOC (tert-butoxycarbonyl) protecting group in this synthesis?
The BOC group serves two primary functions:
-
Deactivation of the Piperidine Nitrogen: It temporarily masks the basic and nucleophilic piperidine nitrogen. Without it, the nitrogen would readily react with the Lewis acid catalyst (in the Friedel-Crafts route) or the acyl chloride, leading to undesired side reactions and catalyst poisoning.[8]
-
Solubility and Handling: The BOC group increases the lipophilicity of the piperidine starting materials, improving their solubility in common organic solvents used for these reactions.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Problem 1: Low or No Product Yield
Low conversion is the most common challenge. The underlying cause often depends on the chosen synthetic route.
| Possible Cause | Explanation & Solution |
| Inactive Catalyst | Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.[9] Solution: Use freshly opened anhydrous AlCl₃ from a sealed container. Dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents. |
| Deactivated Aromatic Ring | Chlorobenzene is an electron-deactivated aromatic ring due to the inductive effect of the chlorine atom. This makes it less nucleophilic and slows the rate of electrophilic substitution.[9] Solution: This reaction often requires forcing conditions. Ensure an adequate reaction temperature (reflux in a suitable solvent like 1,2-dichloroethane or nitrobenzene may be necessary) and sufficient reaction time. Monitor progress by TLC or GC-MS. |
| Insufficient Catalyst | As the product ketone complexes with the catalyst, using a sub-stoichiometric amount will result in incomplete conversion.[6] Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the 1-BOC-piperidine-4-carbonyl chloride. |
| Possible Cause | Explanation & Solution |
| Poor Grignard Reagent Formation | The formation of 4-chlorophenylmagnesium bromide can be sluggish. The magnesium surface must be activated, and the system must be rigorously anhydrous. Solution: Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane before adding the 4-chlorobromobenzene.[10] Use anhydrous ether or THF as the solvent. Confirm the concentration of your Grignard reagent via titration before use. |
| Premature Quenching | The Weinreb amide starting material or the Grignard reagent can be quenched by acidic protons from water or other sources. Solution: Ensure all reagents and solvents are anhydrous. If the 1-BOC-piperidine-4-carboxylic acid precursor to the amide was not fully converted, residual acid will quench the Grignard reagent. Purify the Weinreb amide before use. |
| Low Reaction Temperature | While low temperatures are used to control selectivity, excessively cold conditions can prevent the reaction from initiating or proceeding at a reasonable rate. Solution: Allow the reaction to warm slowly from 0°C to room temperature after the initial addition. Monitor by TLC to determine the optimal temperature profile. |
Problem 2: Formation of Impurities & Side Products
| Side Product / Impurity | Probable Cause & Explanation | Preventative Measure |
| Isomeric Products (ortho/meta) | (Friedel-Crafts) The chloro group is an ortho, para-director. While the para product is sterically favored and electronically the major product, some ortho-acylation can occur.[11] | Use a sterically bulky solvent or perform the reaction at a lower temperature to enhance selectivity for the less hindered para position. |
| Deprotected Piperidine | (Friedel-Crafts) Strong Lewis acids (AlCl₃) and elevated temperatures can cleave the acid-sensitive BOC group. The resulting free piperidine can then complex with the catalyst or participate in side reactions. | Consider using a milder Lewis acid such as ZnCl₂ or FeCl₃.[12] If high temperatures are required, carefully control the reaction time to minimize exposure. |
| Tertiary Alcohol Byproduct | (Grignard) If using a 1-BOC-piperidine-4-carboxaldehyde or ester instead of a Weinreb amide, the highly reactive Grignard reagent can add twice to the carbonyl, leading to a tertiary alcohol after workup.[13] | The Weinreb amide is the superior intermediate. Its tetrahedral intermediate is stabilized by chelation with the magnesium ion, preventing collapse and a second addition until acidic workup.[2] |
Section 3: Visual Guides & Data
Logical Workflow for Synthesis Troubleshooting
This diagram outlines a decision-making process for addressing common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Mechanism: Lewis Acid Catalysis in Friedel-Crafts Acylation
This diagram illustrates the key steps in the AlCl₃-catalyzed reaction.
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: High-Purity Recrystallization of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE
Welcome to the technical support guide for the purification of 1-BOC-4-(4-chloro-benzoyl)-piperidine. As a critical intermediate in pharmaceutical development, achieving high purity is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).[1][2] Recrystallization is a powerful and economical technique for this purpose, but its success hinges on a rational approach to solvent selection and troubleshooting.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide you, our fellow researchers and drug development professionals, with not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary goal is to remove process-related impurities from the crude solid. Recrystallization is a purification technique, not just an isolation method.[3] It relies on the principle of differential solubility: the desired compound and its impurities will have different solubilities in a chosen solvent system at different temperatures.[4] An ideal process dissolves the target compound in a hot solvent, while impurities either remain insoluble (and can be filtered off) or stay dissolved in the cold solvent (the mother liquor) after the pure product has crystallized.[5] For this specific molecule, common impurities can include unreacted starting materials, byproducts from the acylation reaction, or colored degradation products from oxidation.[6][7]
Q2: How do I select the best solvent system for recrystallization?
Solvent selection is the most critical step and often requires some empirical testing.[6] The ideal solvent should exhibit high solubility for your compound at elevated temperatures but low solubility at cooler temperatures.[8]
Underlying Principle: The structure of this compound contains a non-polar BOC group and chlorophenyl ring, but also a polar benzoyl ketone. This mixed polarity suggests that solvents of intermediate polarity are excellent starting points. A helpful rule of thumb is that solvents containing functional groups similar to the solute are often effective; for this ketone-containing molecule, acetone or methyl ethyl ketone could be good choices.[9][10]
Recommended Solvent Screening Protocol:
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different test solvent (see table below) dropwise at room temperature, swirling to mix. Note the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water or sand bath.
-
A promising solvent will dissolve the compound completely upon heating.
-
Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.
-
The formation of a healthy crop of crystals upon cooling indicates a suitable single-solvent system.[6]
If no single solvent is ideal, a two-solvent (solvent/anti-solvent) system is the next logical choice.[6]
Table 1: Potential Solvent Systems for Recrystallization
| Solvent System | Type | Boiling Point (°C) | Rationale & Causality |
| Isopropanol (IPA) | Single | 82.6 | A polar protic solvent that often provides a good solubility gradient with temperature for moderately polar compounds. |
| Acetone | Single | 56 | A polar aprotic solvent. Its ketone functionality may effectively solvate the target molecule.[5] The low boiling point makes for easy removal. |
| Ethyl Acetate | Single | 77 | A moderately polar solvent that is often effective for compounds with ester or ketone groups.[5] |
| Methyl Ethyl Ketone (MEK) | Single | 80 | An excellent solvent for many organic compounds, with a slightly higher boiling point than acetone, which can be advantageous.[5][10] |
| Ethyl Acetate / Heptane | Two-Solvent | N/A | Ethyl acetate acts as the "good" solvent, and heptane acts as the non-polar "poor" or "anti-solvent" to induce crystallization.[11] |
| Acetone / Water | Two-Solvent | N/A | Acetone dissolves the compound, and the gradual addition of water as an anti-solvent reduces solubility to promote crystal growth.[11] |
Q3: Can you provide a standard operating procedure for recrystallization?
Certainly. Below are step-by-step protocols for both single and two-solvent systems.
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid just dissolves completely. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will retain more of your product in the mother liquor upon cooling.[12]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, particulates) or if you have added decolorizing carbon, you must perform a hot filtration. Pre-heat a funnel (stemless or short-stemmed) and a clean receiving flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it. Causality Note: This step must be done quickly to prevent premature crystallization on the filter paper or in the funnel stem, which would drastically reduce your yield.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass or loose cap and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Rapid cooling tends to trap impurities.[12]
-
Chilling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation & Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Experimental Protocol: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., ethyl acetate) at near-boiling temperature.
-
Induce Crystallization: While keeping the solution hot, add the "poor" solvent or anti-solvent (e.g., heptane) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization, Chilling, Isolation, and Drying: Follow steps 3 through 6 from the Single-Solvent protocol above.
Troubleshooting Guide
Q4: I've cooled my solution, but no crystals have formed. What should I do?
This is a common issue indicating that the solution is not supersaturated. Here are sequential steps to induce crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[12]
-
Seeding: If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for crystal formation, bypassing the random molecular collision needed for initial nucleation.[13]
-
Reduce Solvent Volume: If scratching and seeding fail, you likely have too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then attempt to cool it again.[12]
-
Add an Anti-Solvent: If you are using a single-solvent system that is miscible with a non-polar solvent (like hexane or heptane), you can try adding the anti-solvent dropwise to induce precipitation.
Q5: My compound separated as an oil, not crystals. How do I fix this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[12] An impure solid will have a depressed melting point, making this more likely.
Corrective Actions:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional solvent (the "good" solvent if using a two-solvent system) to lower the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.
-
Ensure vigorous stirring during the cooling phase, as this can sometimes promote crystal formation over oiling.
If oiling persists, your compound may be too impure for the chosen solvent system, or the solvent's boiling point may be too high. Consider re-purifying via another method (like column chromatography) or selecting a lower-boiling point solvent for recrystallization.
Q6: My final product is pure, but my recovery yield is very low. What went wrong?
A low yield (e.g., <70%) is most often traced back to one of these issues:
-
Excess Solvent: Too much solvent was used during the initial dissolution step, causing a significant amount of the product to remain in the mother liquor.[12]
-
Premature Crystallization: The product crystallized in the funnel during hot filtration. Ensure your equipment is properly pre-heated to prevent this.
-
Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.
Workflow & Troubleshooting Diagram
The following diagram outlines the decision-making process for a successful recrystallization.
Caption: A troubleshooting flowchart for the recrystallization of this compound.
References
-
Chadwick, K., & Paguio, M. (2011). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Quora. (2017). What is the best solvent for recrystallization? Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]
-
Adibkia, K., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hy. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ijert.org [ijert.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. LabXchange [labxchange.org]
Stability and storage conditions for 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE (CAS No: 209808-06-0)[1]. The integrity of this key synthetic intermediate is paramount for achieving reproducible and successful experimental outcomes. This document provides in-depth information on its stability, optimal storage conditions, and troubleshooting for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For maximum shelf-life and stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4][5] The recommended storage temperature is typically 2-8°C (refrigerated). It is crucial to protect the compound from moisture and light. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for extended periods to prevent potential slow oxidation or reaction with atmospheric moisture.
Q2: How sensitive is this compound to acidic conditions?
The tert-Butyloxycarbonyl (BOC) protecting group on the piperidine nitrogen is highly sensitive to acid.[6][7] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will rapidly cleave the BOC group, yielding the corresponding secondary amine, 4-(4-chlorobenzoyl)piperidine.[8] Even milder acidic conditions can cause slow degradation over time. Therefore, it is critical to avoid any acidic contaminants in solvents or storage containers.
Q3: Is this compound sensitive to light?
Yes. The benzophenone moiety in the molecule's structure makes it susceptible to photodegradation, particularly upon exposure to UV light.[9][10] Studies on other benzophenone derivatives show that irradiation can lead to complex degradation pathways, including hydroxylation and ring cleavage.[11] To ensure stability, always store the compound in an amber vial or a container that is otherwise protected from light.
Q4: What are the visible signs of degradation?
The pure compound is typically a white to off-white or cream-colored powder.[2] Any significant change in color, such as yellowing or browning, can indicate degradation, likely due to photo-oxidation. The appearance of clumping or an oily consistency may suggest moisture absorption. The most definitive sign of degradation is the appearance of new, unexpected peaks in analytical data (e.g., NMR, LC-MS).
Q5: Can I store the compound in solution? For how long?
Short-term storage in a high-purity, anhydrous, aprotic solvent (e.g., dichloromethane, THF, acetonitrile) at -20°C is generally acceptable for immediate use. However, long-term storage in solution is not recommended due to the increased risk of degradation. If storage in solution is unavoidable, use a solvent free of acidic impurities and store under an inert atmosphere at -20°C or -80°C. Always re-analyze the solution for purity before use if it has been stored for an extended period.
Q6: What are the primary incompatible materials to avoid?
Avoid contact with strong oxidizing agents and strong acids.[3] Strong acids will cause deprotection of the BOC group.[8] Strong bases should also be used with caution, although the BOC group is generally stable towards most basic conditions.[6][7] Upon heating or combustion, hazardous decomposition products can be generated, including carbon oxides (CO, CO2), nitrogen oxides, and hydrogen chloride gas.[2][3][12]
Data Summary: Recommended Storage Conditions
| Parameter | Condition | Rationale & References |
| Physical Form | Solid | Maximizes long-term stability over solutions. |
| Temperature | 2-8°C (Refrigerated) | Slows kinetic degradation pathways.[2][5] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Protect from Light (Amber Vial) | The benzophenone core is UV-sensitive and can photodegrade.[9][10][11] |
| Moisture | Keep Dry (Tightly Sealed Container) | Prevents hydrolysis and physical changes like clumping.[3][4] |
| pH | Avoid Acidic Environments | The BOC group is labile to acid, causing deprotection.[6][7][8] |
Troubleshooting Guide for Experimental Issues
This section addresses common problems that may arise from the improper storage or handling of this compound.
Scenario 1: Inconsistent or Unexpected Analytical Results
-
Observed Problem: You run an NMR or LC-MS analysis on your starting material and observe unexpected peaks, suggesting the presence of impurities.
-
Primary Suspected Cause: Degradation of the compound, most commonly the cleavage of the BOC protecting group.
-
Causality: If the compound has been exposed to trace acidic contaminants (e.g., from glassware, solvents, or atmospheric gases), the BOC group will be removed. This results in the formation of 4-(4-chlorobenzoyl)piperidine, which has a different molecular weight and chemical shift profile.
-
Protocol for Verification:
-
Analyze Mass Spec Data: Look for a peak corresponding to the mass of the deprotected amine. (M.W. of parent: 325.8 g/mol ; M.W. of deprotected amine: 225.7 g/mol ).
-
Analyze ¹H NMR Data: The characteristic peak for the tert-butyl protons of the BOC group (a singlet at ~1.4 ppm integrating to 9H) will be diminished or absent. A new, broad peak corresponding to the N-H proton of the deprotected piperidine may appear.
-
Perform TLC: Spot the suspect material against a known fresh sample if available. The degraded sample will likely show a more polar spot (lower Rf) corresponding to the free amine in addition to the parent compound.
-
-
Solution: If degradation is confirmed, the material must be either re-purified (e.g., via column chromatography) or a new, verified batch must be used. Review storage and handling procedures to prevent future occurrences.
Scenario 2: Reaction Failure or Significantly Low Yield
-
Observed Problem: A reaction utilizing this compound as a starting material fails to proceed or results in a much lower yield than expected.
-
Primary Suspected Cause: Reduced purity of the starting material due to degradation.
-
Causality: The actual concentration of the required reactant is lower than calculated due to the presence of degradation products. Furthermore, the deprotected amine impurity can act as an unwanted nucleophile or base, interfering with the desired reaction pathway and causing side product formation.
-
Protocol for Verification:
-
Before starting the reaction, always run a quick purity check on the starting material using a reliable method like LC-MS or ¹H NMR.
-
Calculate the theoretical mass based on the measured purity, not just the bulk weight of the reagent.
-
-
Solution: Discard the impure reagent and use a new batch of verified purity. Ensure all solvents and reagents used in the reaction are free from acids that could cause in situ degradation of the starting material.
Visualizing the Primary Degradation Pathway
The most common stability issue is the acid-catalyzed cleavage of the BOC group. This process removes the protecting group, generating the free amine, carbon dioxide, and a tert-butyl cation which typically forms isobutylene.
Caption: Acid-catalyzed degradation of the parent compound.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing issues related to the compound's stability.
Caption: Logical workflow for troubleshooting experimental issues.
References
-
Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. (2018). MDPI. Available at: [Link]
-
Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Cole-Parmer. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]
-
Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. (2024). PubMed. Available at: [Link]
-
Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. (2016). PubMed. Available at: [Link]
-
A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. Available at: [Link]
-
Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Aapptec. Available at: [Link]
-
Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. ResearchGate. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. Available at: [Link]
-
SAFETY DATA SHEET - Piperidine. (2024). Penta chemicals. Available at: [Link]
-
Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. (2022). Federal Register. Available at: [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. peptide.com [peptide.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. BOC Protection and Deprotection [pt.bzchemicals.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE for Pharmaceutical Use
In the landscape of pharmaceutical development, the purity of every reagent, intermediate, and active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a key intermediate such as 1-BOC-4-(4-chloro-benzoyl)-piperidine, a molecule integral to the synthesis of numerous target compounds, rigorous purity validation is a non-negotiable prerequisite. This guide provides an in-depth, comparative analysis of analytical methodologies for the comprehensive purity assessment of this compound, designed for the discerning researcher, scientist, and drug development professional. Our focus will be on the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Imperative for Purity: Context and Regulatory Landscape
This compound serves as a critical building block in multi-step syntheses. The presence of impurities, even at trace levels, can have cascading effects, leading to the formation of undesired side products, reduced yield of the final API, and the introduction of potentially toxic components into the drug product. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances, provide a clear framework for the identification, qualification, and control of impurities.[1][2][3] Adherence to these guidelines is essential for regulatory submissions and ensuring patient safety.
Potential Impurities in this compound
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common synthesis involves the Friedel-Crafts acylation of a suitable benzene derivative followed by reaction with a protected piperidine. Based on this, potential process-related impurities could include:
-
Starting Materials: Unreacted 1-BOC-4-piperidinecarboxylic acid or its activated form, and chlorobenzene.
-
By-products: Isomeric acylation products, or products of incomplete reaction.
-
Reagents: Residual catalysts and coupling agents.
-
Degradation Products: Hydrolysis of the BOC protecting group to yield 4-(4-chloro-benzoyl)-piperidine.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
For a non-volatile and thermally stable compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands as the gold standard for purity determination due to its robustness, versatility, and high resolving power.[4][5]
Experimental Protocol: RP-HPLC
Objective: To separate and quantify this compound from its potential impurities.
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV Detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter prior to injection.
Rationale for Method Parameters: The C18 stationary phase provides excellent hydrophobic retention for the molecule. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. Phosphoric acid in the mobile phase helps to achieve sharp peak shapes by suppressing the ionization of any acidic or basic functional groups. A detection wavelength of 254 nm is chosen due to the strong absorbance of the chlorobenzoyl chromophore.
HPLC Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Alternative and Orthogonal Techniques
To ensure a comprehensive purity profile and to validate the primary HPLC method, orthogonal techniques are indispensable. These methods rely on different separation principles or detection mechanisms, providing a more complete picture of the sample's purity.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has limited volatility, GC can be an excellent tool for detecting volatile impurities such as residual solvents or low molecular weight starting materials.[6]
Experimental Protocol: GC-FID
Objective: To identify and quantify volatile impurities, particularly residual solvents.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Headspace Autosampler
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm film thickness |
| Carrier Gas | Helium, 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injection Mode | Headspace |
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO).
-
Crimp the vial and place it in the headspace autosampler.
Rationale: The use of a headspace autosampler allows for the analysis of volatile compounds without injecting the non-volatile main component, which could contaminate the GC system. The DB-624 column is well-suited for the separation of a wide range of residual solvents.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration against a certified internal standard, without the need for a reference standard of the analyte itself.[7][8] This makes it an incredibly powerful tool for purity assessment, especially when a highly purified reference standard of this compound is not yet available.
Experimental Protocol: ¹H-qNMR
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
Experimental Parameters:
| Parameter | Setting |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic acid (certified) |
| Pulse Program | zg30 (or similar with sufficient relaxation delay) |
| Relaxation Delay (d1) | 30 s |
| Number of Scans | 16 |
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve in a known volume of DMSO-d₆.
-
Transfer an aliquot to an NMR tube.
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons, molecular weights, and sample weights.
Comparative Performance Analysis
The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of the performance of HPLC, GC, and qNMR for the purity validation of this compound.
| Parameter | HPLC-UV | GC-FID | ¹H-qNMR |
| Specificity for Main Component | High | Low (not suitable for main component) | High |
| Sensitivity for Impurities | High (to 0.05%) | Very High (for volatile impurities) | Moderate (to ~0.1%) |
| Quantitation Accuracy | High (with reference standard) | High (for volatile impurities) | Very High (primary method) |
| Throughput | Moderate | High | Low |
| Method Development Complexity | Moderate | Low | Moderate |
| Ideal Application | Routine purity testing, related substances | Residual solvents, volatile starting materials | Absolute purity assignment, reference standard characterization |
Logical Framework for Purity Validation
A robust purity validation strategy should integrate these techniques in a logical and complementary manner.
Caption: Integrated Purity Validation Strategy.
Conclusion
The purity validation of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While RP-HPLC is the workhorse for routine purity analysis, a comprehensive and scientifically sound validation package requires the integration of orthogonal techniques. GC is invaluable for the assessment of volatile impurities, and qNMR provides an accurate and direct measure of absolute purity. By leveraging the strengths of each of these methods, researchers and drug development professionals can build a robust and defensible purity profile that meets the stringent requirements of the pharmaceutical industry.
References
-
International Council for Harmonisation. (2002). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). [Link]
-
AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]
-
AMSbiopharma. (2023). Impurity guidelines in drug development under ICH Q3. [Link]
-
Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
RSSL. (n.d.). qNMR: A powerful tool for purity determination. [Link]
-
Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity. [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 3. emerypharma.com [emerypharma.com]
- 4. biomedres.us [biomedres.us]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Guide to Catalysts for Friedel-Crafts Acylation: From Traditional Lewis Acids to Green Alternatives
For researchers, scientists, and drug development professionals, the Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis for the formation of aryl ketones, crucial intermediates in the production of pharmaceuticals and fine chemicals.[1] The choice of a catalyst is a critical parameter that significantly influences the reaction's efficiency, selectivity, and environmental impact.[2] This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to facilitate informed catalyst selection.
The Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, specifically for producing aromatic ketones.[2] These ketones are vital intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylating agent, typically an acyl chloride or anhydride, reacts with an aromatic compound in the presence of a catalyst.[2][4][5] A key advantage of this reaction over Friedel-Crafts alkylation is that the resulting ketone product is deactivated, which prevents further electrophilic attack and avoids polysubstitution.[6]
The Mechanism: Generation of the Acylium Ion
The reaction is initiated by the formation of a highly electrophilic acylium ion from the acylating agent, facilitated by the catalyst.[6][7] This acylium ion then attacks the electron-rich aromatic ring, leading to the formation of an arenium ion intermediate, which subsequently loses a proton to yield the aromatic ketone.[2][5]
Caption: General mechanism of Friedel-Crafts acylation.
Traditional Catalysts: Stoichiometric Lewis Acids
For decades, strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) have been the catalysts of choice for Friedel-Crafts acylation.[5][7]
Aluminum Chloride (AlCl₃)
Mechanism: AlCl₃ coordinates to the halogen of the acyl halide, facilitating the departure of the leaving group and the formation of the acylium ion.[5] A significant drawback is that AlCl₃ forms a stable complex with the ketone product, necessitating its use in stoichiometric amounts or even in excess.[2][8] This leads to large volumes of acidic waste during aqueous workup.[7]
Experimental Protocol: Acylation of Toluene with Acetyl Chloride using AlCl₃ [9]
-
Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere.
-
Add acetyl chloride (1.0 equivalent) dropwise to the suspension.
-
After stirring for 15 minutes, add a solution of toluene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.
-
Remove the solvent by rotary evaporation to obtain the crude product, which can be further purified by distillation or chromatography.
Iron(III) Chloride (FeCl₃)
As a safer alternative to AlCl₃, iron(III) chloride can also catalyze Friedel-Crafts acylation, often with comparable yields but with improved handling characteristics.[10] Recent studies have focused on using catalytic amounts of FeCl₃ in greener solvents like propylene carbonate.[11]
Modern Alternatives: Towards Greener Catalysis
The environmental and practical limitations of traditional Lewis acids have driven the development of more sustainable catalytic systems.[7][12]
Metal Triflates
Metal triflates (M(OTf)n), such as those of copper(II), bismuth(III), and scandium(III), have emerged as highly effective, water-tolerant Lewis acid catalysts that can be used in catalytic amounts.[7][13] They offer milder reaction conditions and the potential for recyclability.[7] For instance, copper(II) triflate has shown exceptional activity in the benzoylation of anisole.[7]
Experimental Protocol: Benzoylation of Anisole using Cu(OTf)₂ in an Ionic Liquid [7]
-
In a reaction vessel, combine Cu(OTf)₂ (catalytic amount) and an ionic liquid (e.g., [bmim][BF₄]).
-
Add a mixture of benzoyl chloride (1 mmol) and anisole (5 mmol) to the catalyst system.
-
Heat the reaction at 80°C under a dry argon atmosphere.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).
-
Upon completion, extract the product with a suitable solvent (e.g., diethyl ether). The ionic liquid/catalyst system can often be recovered and reused.[7]
Solid Acid Catalysts
Heterogeneous solid acid catalysts, such as zeolites, clays, and sulfated zirconia, offer significant advantages in terms of catalyst separation, reusability, and the potential for continuous flow processes.[3][14]
Zeolites: These microporous aluminosilicate minerals can act as shape-selective catalysts in Friedel-Crafts acylation.[15] Zeolites like H-BEA and HZSM-5 have been successfully employed, with their activity influenced by pore size, hydrophobicity, and acid site density.[16][17] For example, HZSM-5 has been identified as an effective catalyst for the acetylation of toluene.[16]
Caption: Workflow for Friedel-Crafts acylation using a solid acid catalyst.
Sulfated Zirconia: This solid superacid has demonstrated high activity and selectivity in the acylation of benzene with 4-chlorobenzoyl chloride, leading to the exclusive formation of 4-chlorobenzophenone.[18]
Ionic Liquids
Ionic liquids (ILs) have gained attention as both solvents and catalysts for Friedel-Crafts acylation.[19][20] Chloroaluminate ILs can act as both the catalyst and the solvent, though they are sensitive to moisture.[19] More stable imidazolium-based ILs, often used in conjunction with metal triflates, can enhance reaction rates and regioselectivity.[21][22] The use of ILs facilitates catalyst recycling, contributing to greener reaction protocols.[20]
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the outcome of a Friedel-Crafts acylation reaction. The following table provides a comparative overview of different catalyst systems for the acylation of anisole, a common model substrate.
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Acetic Anhydride | Dichloromethane | Room Temp | 1 | High | [1] |
| Yb(OTf)₃ | Acetic Anhydride | Nitromethane | 50 | 3 | 93 | [13] |
| Hf(OTf)₄ | Acetic Anhydride | LiClO₄/MeNO₂ | 50 | 2 | High | [13] |
| Cu(OTf)₂ | Benzoyl Chloride | [bmim][BF₄] | 80 | 1 | >99 | [7][22] |
| Zeolite H-BEA | Acetic Anhydride | Toluene | 140 | 4 | ~60 | [17] |
| Sulfated Zirconia | 4-Chlorobenzoyl Chloride | Benzene | Reflux | 6 | High | [18] |
| Porous Acidic Ionic Liquid Polymer | Acetic Anhydride | - | 100 | 4 | >99 | [23] |
Conclusion
The selection of an optimal catalyst for Friedel-Crafts acylation is a multifaceted decision that depends on the specific substrates, desired product, and process constraints. While traditional Lewis acids like AlCl₃ offer high reactivity, they are hampered by issues of catalyst waste and difficult separation.[2][7] Modern catalytic systems, including metal triflates, solid acids, and ionic liquids, present more environmentally benign and recyclable alternatives.[7][12] Solid acid catalysts, in particular, show great promise for industrial applications due to their ease of separation and potential for continuous flow processes.[3] As the demand for sustainable chemical manufacturing grows, the development and application of these greener catalytic systems will continue to be a key area of research in organic synthesis.
References
- A Comparative Analysis of Catalysts for Friedel-Crafts Acyl
- Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acyl
- An efficient porous acidic ionic liquid polymer catalyst for Friedel–Crafts acylation reactions - Catalysis Science & Technology (RSC Publishing).
- A Comparative Guide to Greener Alternatives for Friedel-Crafts Acyl
- A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers - Benchchem.
- Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acyl
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Advancements in lewis acid catalysis for friedel-crafts acyl
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Public
- Friedel–Crafts Acyl
- SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - Catalysis in Green Chemistry and Engineering, Volume 1, 2018, Issue 2 - Begell Digital Library.
- Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs.
- Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds | Asian Journal of Chemistry.
- Friedel–Crafts acylation reactions using metal triflates in ionic liquid - IT Services - University of Liverpool.
- Friedel-Crafts Acylation of Aromatic Hydrocarbons Using Zeolites - Taylor & Francis.
- Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids - Taylor & Francis Online.
- Zeolite catalyzed Friedel-Crafts acylations | Poster Board #465 - American Chemical Society.
- Zeolite Catalyzed Friedel-Crafts Reactions: A Review - SciSpace.
- Use of Solid Catalysts in Friedel−Crafts Acyl
- Friedel-Crafts Alkylation and Acyl
- Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbon
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research.
- Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing).
- Experiment 1: Friedel-Crafts Acyl
- Friedel–Crafts reaction - Wikipedia.
- Iron(III)
- (PDF)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijcps.org [ijcps.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. websites.umich.edu [websites.umich.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 12. dl.begellhouse.com [dl.begellhouse.com]
- 13. chemistryjournals.net [chemistryjournals.net]
- 14. researchgate.net [researchgate.net]
- 15. Zeolite catalyzed Friedel-Crafts acylations | Poster Board #465 - American Chemical Society [acs.digitellinc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 20. tandfonline.com [tandfonline.com]
- 21. asianpubs.org [asianpubs.org]
- 22. pcliv.ac.uk [pcliv.ac.uk]
- 23. An efficient porous acidic ionic liquid polymer catalyst for Friedel–Crafts acylation reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Benzoylpiperidine Derivatives: The Role of 1-BOC-4-(4-chloro-benzoyl)-piperidine
The benzoylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2] Its metabolic stability and capacity to act as a bioisostere for other cyclic systems make it a highly sought-after motif in drug design.[1] This technical guide provides a comparative analysis of synthetic routes to various benzoylpiperidine derivatives, with a particular focus on the utility and performance of 1-BOC-4-(4-chloro-benzoyl)-piperidine. We will delve into key synthetic strategies, supported by experimental data, to offer researchers and drug development professionals a comprehensive resource for navigating the synthesis of this important class of compounds.
The Strategic Importance of the N-BOC Protecting Group
In the multi-step synthesis of complex molecules, the use of protecting groups is essential to ensure regioselectivity and prevent unwanted side reactions. The tert-butoxycarbonyl (BOC) group is a widely employed protecting group for the piperidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions. The presence of the BOC group on the piperidine nitrogen in this compound offers several advantages in synthesis:
-
Deactivation of the Piperidine Nitrogen: The electron-withdrawing nature of the BOC group reduces the nucleophilicity of the piperidine nitrogen, preventing its interference in reactions targeting other parts of the molecule.
-
Improved Solubility: The BOC group can enhance the solubility of intermediates in organic solvents, facilitating purification by chromatography.
-
Controlled Deprotection: The BOC group can be selectively removed under acidic conditions that are often orthogonal to other protecting groups, allowing for sequential functionalization of the molecule.
The following diagram illustrates the pivotal role of the N-BOC protecting group in a typical synthetic workflow.
Caption: A conceptual workflow highlighting the strategic use of N-BOC protection in the synthesis of functionalized piperidines.
Comparative Analysis of Synthetic Strategies
Several synthetic methodologies can be employed to construct the 4-benzoylpiperidine core. Here, we compare three prominent routes, highlighting the advantages and challenges of each, with a focus on how this compound and its analogues fit within these schemes.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and direct method for forming the aryl ketone linkage. This reaction typically involves the reaction of an activated piperidine derivative with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
General Reaction Scheme:
Caption: General scheme of the Friedel-Crafts acylation for the synthesis of 4-benzoylpiperidines.
The choice of the N-protecting group on the piperidine ring significantly influences the outcome of the Friedel-Crafts acylation. While an unprotected piperidine would be protonated by the Lewis acid, rendering it unreactive, N-acylated derivatives like N-acetyl or N-benzoyl piperidines can undergo the reaction. The N-BOC group, being an electron-withdrawing carbamate, provides a stable and effective protecting group for this transformation.
A study on the synthesis of various benzoylpiperidine derivatives provides insight into the yields achievable with different N-substituents. For instance, the synthesis of 1-acetyl-4-benzoylpiperidine, a precursor to 4-benzoylpiperidine hydrochloride, proceeds in a multi-step reaction involving Friedel-Crafts acylation.[1]
Grignard Reaction with a Piperidine-4-carbonitrile
General Reaction Scheme:
Caption: Grignard reaction with a 4-cyanopiperidine to yield a 4-benzoylpiperidine.
Weinreb-Nahm Ketone Synthesis
The Weinreb-Nahm ketone synthesis is a highly reliable and versatile method for the preparation of ketones from carboxylic acids.[2] This two-step process involves the conversion of a carboxylic acid to a Weinreb-Nahm amide, followed by reaction with an organometallic reagent. A key advantage of this method is the prevention of over-addition of the organometallic reagent, which is a common side reaction in the synthesis of ketones.[2]
General Reaction Scheme:
Caption: The Weinreb-Nahm ketone synthesis provides a controlled route to 4-benzoylpiperidines.
This methodology is particularly well-suited for the synthesis of 1-BOC-4-(4-chlorobenzoyl)-piperidine. Starting from N-BOC-isonipecotic acid, the corresponding Weinreb-Nahm amide can be prepared and subsequently reacted with 4-chlorophenylmagnesium bromide or 4-chlorophenyllithium to afford the desired product in high yield. The synthesis of various ketones using the Weinreb-Nahm amide of N-BOC-piperidine derivatives has been reported with good to excellent yields.
Experimental Data and Comparison
While a direct head-to-head comparison of all derivatives under identical conditions is scarce in the literature, we can compile and compare reported yields for the synthesis of closely related benzoylpiperidine derivatives.
| Derivative | Synthetic Method | N-Protecting Group | Yield (%) | Reference |
| 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide | Acylation of Amine | 4-chlorobenzoyl | 82 | [3] |
| 1-(4-Chlorobenzhydryl)piperazine | N-Alkylation | 4-chlorobenzhydryl | 92 | [4] |
| trans-2-benzyl-4-chloro-1-tosylpiperidine | Aza-Prins Cyclization | Tosyl | 88 | [5] |
| N-benzyl-4-piperidinecarboxaldehyde (intermediate) | Multi-step synthesis | Benzyl | 94-98 | [6] |
Note: The yields reported above are for different, though structurally related, molecules and synthetic transformations. A direct comparison of the efficiency of producing the 4-benzoylpiperidine core is not possible from this data alone but provides a general indication of the high yields achievable in the synthesis of substituted piperidines.
The Significance of the 4-Chloro-Benzoyl Moiety
The presence of a halogen, such as chlorine, at the para-position of the benzoyl ring is a common feature in many biologically active benzoylpiperidine derivatives. This substitution can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, the 4-fluorobenzoylpiperidine moiety is found in several compounds with affinity for serotonin receptors.[5] The chloro-substituent in this compound can serve several purposes:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can affect the reactivity of the aromatic ring and the carbonyl group.
-
Lipophilicity and Bioavailability: The chlorine atom increases the lipophilicity of the molecule, which can impact its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation.
-
Handle for Further Functionalization: The chloro-substituted aromatic ring can be a site for further synthetic modifications, such as cross-coupling reactions.
Conclusion for the Professional Audience
This compound stands out as a versatile and strategically important building block in the synthesis of complex benzoylpiperidine derivatives. The N-BOC protecting group offers significant advantages in terms of stability, control over reactivity, and ease of removal, making it a preferred choice for multi-step synthetic campaigns. While several synthetic routes can be employed to construct the 4-benzoylpiperidine core, the choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific functionalities of the target molecule.
The Friedel-Crafts acylation, Grignard reaction with a 4-cyanopiperidine, and the Weinreb-Nahm ketone synthesis all represent viable and high-yielding strategies for the preparation of this compound and its analogues. The presence of the 4-chloro-benzoyl moiety further enhances the synthetic utility of this building block, providing a handle for further diversification and modulation of biological activity. For researchers in drug discovery and development, a thorough understanding of these comparative synthetic approaches is crucial for the efficient and rational design of novel therapeutic agents based on the privileged benzoylpiperidine scaffold.
References
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (URL not available)
- Recent Developments in Weinreb Synthesis and their Applic
- Crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate. Acta Crystallographica Section E, E67(Pt 6), o1428.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
- Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl)
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
Sources
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
Introduction: The Central Role of Boc-Protected Piperidines in Modern Drug Discovery
An In-Depth Guide to the Comparative Analysis of Boc-Protected Piperidines
In the landscape of medicinal chemistry and pharmaceutical development, the piperidine ring stands as a "privileged scaffold"—a molecular framework that appears in a vast number of approved drugs and clinical candidates.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as aqueous solubility, while providing a three-dimensional structure that can be precisely tailored to interact with biological targets. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in the synthesis of complex piperidine-containing molecules. It temporarily masks the reactivity of the piperidine nitrogen, rendering it less nucleophilic and enabling selective chemical modifications at other positions on the ring or on attached functional groups.[1]
The purity, identity, and stability of these Boc-protected piperidine intermediates are not merely procedural checks; they are foundational to the quality and safety of the final active pharmaceutical ingredient (API).[2] A robust analytical strategy is therefore critical. This guide provides a comparative analysis of the primary analytical techniques used for the characterization of Boc-protected piperidines, offering field-proven insights to help researchers, scientists, and drug development professionals select the most appropriate method for their specific analytical challenge.
Pillar 1: Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the workhorses for assessing the purity of pharmaceutical intermediates, separating the target molecule from starting materials, byproducts, and degradation products. The choice between liquid and gas chromatography hinges primarily on the physicochemical properties of the analyte, namely its volatility and thermal stability.[3][4]
High-Performance Liquid Chromatography (HPLC): The Versatile Standard
HPLC is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds, making it exceptionally well-suited for the majority of Boc-protected piperidines.[3][5] It separates components in a liquid sample by passing them through a column packed with a solid stationary phase, using a liquid mobile phase under high pressure.[5][6]
Causality in Method Design: The Boc group and the piperidine ring are generally non-chromophoric, meaning they do not absorb ultraviolet (UV) light strongly. However, many derivatives contain aromatic rings or other functional groups that allow for straightforward detection using a UV detector, often set at a wavelength like 254 nm.[7] For compounds lacking a suitable chromophore, alternative detectors like Charged Aerosol Detectors (CAD) or Refractive Index (RI) detectors can be employed, though UV detection is most common. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), is the most common mode for these moderately polar compounds.[7][8]
Advantages for Boc-Protected Piperidines:
-
Broad Applicability: Suitable for a wide range of Boc-piperidine derivatives, regardless of volatility.[3][6]
-
Ambient Temperature Operation: Protects thermally labile Boc groups from degradation, which can occur at elevated temperatures.[3][4]
-
High Precision and Quantification: HPLC is the gold standard for accurately determining the purity and concentration of APIs and intermediates.[3]
Limitations:
-
Resolution: While powerful, it may not always achieve the same peak efficiency as capillary gas chromatography for very complex mixtures.[3]
-
Detector Dependence: Requires a chromophore for sensitive UV detection; universal detectors are often less sensitive.
Experimental Protocol: HPLC-UV Analysis of a Boc-Protected Piperidine Derivative
Objective: To determine the purity of a Benzyl N-Boc-4-piperidinecarboxylate sample by assessing the main peak area relative to impurity peaks.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and data acquisition software.[7]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, each containing 0.1% formic acid.[7] Formic acid is added to improve peak shape by ensuring acidic analytes are in a single protonation state.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.[7]
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Integrate all peaks and calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography (GC): The Specialist for Volatiles and Thermal Stability
Gas Chromatography is a powerful technique that offers exceptionally high separation efficiency, making it ideal for analyzing volatile and thermally stable compounds.[3][9] A gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.[4]
Causality in Method Design: The primary consideration for analyzing Boc-protected piperidines with GC is thermal stability. The Boc group can be thermally labile, and high temperatures in the GC injector port can cause its cleavage, leading to inaccurate quantification and the appearance of degradation products.[3] Therefore, GC is not the default method for purity analysis of the intact molecule. However, it excels in detecting residual volatile solvents from the synthesis or volatile, thermally stable impurities.[3][5] When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of these volatile species.[3]
Advantages for Boc-Protected Piperidines:
-
High Resolution: Superior separation efficiency for complex mixtures of volatile compounds.[3]
-
Sensitivity: Flame Ionization Detectors (FID) provide excellent sensitivity for organic compounds.[3]
Limitations:
-
Thermal Instability: Not suitable for the primary analysis of most Boc-protected piperidines due to potential degradation.[4]
-
Analyte Volatility: Limited to compounds that can be vaporized without decomposition.[6]
Experimental Protocol: GC-FID Analysis for Residual Solvents
Objective: To quantify residual dichloromethane in a batch of 1-Boc-4-(aminomethyl)piperidine.
Methodology:
-
Instrumentation: A GC system with a Flame Ionization Detector (FID), a suitable capillary column (e.g., DB-624), and headspace autosampler.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the Boc-piperidine sample into a headspace vial.
-
Add 1 mL of a suitable high-boiling solvent (e.g., DMSO).
-
Prepare calibration standards of dichloromethane in the same solvent.
-
-
Analysis:
-
Place the sample and standard vials in the headspace autosampler.
-
The autosampler heats the vials to release volatile solvents into the headspace gas, which is then injected into the GC.
-
Quantify the dichloromethane peak in the sample by comparing its area to the calibration curve generated from the standards.
-
Pillar 2: Hyphenated and Spectroscopic Techniques for Unambiguous Identification
While chromatography separates components, definitive structural confirmation requires spectroscopic techniques. Coupling chromatography with mass spectrometry or using standalone NMR spectroscopy provides the highest level of confidence in a molecule's identity.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Specificity
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[] It is an indispensable tool for confirming the molecular weight of the target compound and for identifying unknown impurities.[12][13]
Causality in Method Design: Electrospray Ionization (ESI) is the most common ionization technique for LC-MS analysis of Boc-protected piperidines because it is a "soft" ionization method that typically generates a protonated molecular ion ([M+H]⁺) with minimal fragmentation.[14] This makes it easy to confirm the molecular weight. Further fragmentation for structural analysis (MS/MS) can be induced in the mass spectrometer. A key fragmentation pathway for Boc-protected compounds is the loss of the Boc group or components thereof, such as the loss of isobutylene (56 Da) or the entire group (100 Da).[14]
Advantages for Boc-Protected Piperidines:
-
Unambiguous Identification: Provides molecular weight information, confirming identity.[12]
-
High Sensitivity: Can detect and identify impurities at very low levels.[13]
-
Structural Information: MS/MS fragmentation patterns help elucidate the structure of unknown impurities.[14]
Limitations:
-
Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, affecting quantification.
-
Cost and Complexity: The instrumentation is more expensive and complex to operate than standard HPLC-UV systems.[6]
Experimental Protocol: LC-MS Analysis for Identity Confirmation
Objective: To confirm the molecular weight and analyze the fragmentation pattern of (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
Methodology:
-
Instrumentation: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source coupled to an LC system.[14]
-
LC Conditions:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Dilute this solution 100-fold with the mobile phase to a final concentration of 10 µg/mL.[14]
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.[14]
-
Scan Range: m/z 50-500 for a full scan analysis.[14]
-
MS/MS Analysis: Perform a product ion scan on the precursor ion [M+H]⁺ (m/z 215.18). Optimize collision energy (e.g., 10-40 eV) to induce fragmentation.[14]
-
Expected Fragments: Look for characteristic losses, such as m/z 159.12 ([M+H - C₄H₈]⁺) and m/z 115.12 ([M+H - Boc]⁺).[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled for providing detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for confirming the identity and structure of Boc-protected piperidines.[15]
Causality in Method Design: The Boc group has highly characteristic signals in both ¹H and ¹³C NMR spectra. The nine equivalent protons of the tert-butyl group appear as a sharp singlet around 1.4-1.5 ppm in the ¹H spectrum.[14] The quaternary carbon and the carbonyl carbon of the Boc group appear around 80 ppm and 155 ppm, respectively, in the ¹³C spectrum.[14] A notable phenomenon is the potential for peak broadening or splitting due to the slow rotation around the carbamate C-N bond, which can lead to the presence of multiple conformers in solution.[15] Two-dimensional NMR techniques (like COSY and HSQC) are often used to assign all proton and carbon signals unambiguously.[15]
Advantages for Boc-Protected Piperidines:
-
Definitive Structural Confirmation: Provides detailed connectivity and stereochemical information.
-
Quantitative Analysis (qNMR): Can be used for highly accurate quantification without needing a specific reference standard for the analyte.
-
Conformational Analysis: Can provide insights into the solution-state structure of the molecule.[15]
Limitations:
-
Sensitivity: NMR is inherently less sensitive than mass spectrometry.
-
Complexity: Requires specialized instrumentation and expertise for data interpretation.
-
Throughput: Analysis time is longer compared to chromatographic techniques.
Experimental Protocol: NMR for Structural Confirmation
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation of a synthesized Boc-piperidine.
Methodology:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[1][14]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[14]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data using appropriate NMR software.[14] Analyze the chemical shifts, integration, and multiplicity to confirm the structure.
Data Presentation: A Comparative Summary
The selection of an analytical technique is a balance of performance, sample requirements, and the specific question being asked. The table below summarizes the key characteristics of the discussed methods for the analysis of Boc-protected piperidines.
| Parameter | HPLC-UV | GC-MS | LC-MS | NMR Spectroscopy |
| Primary Application | Purity, Quantification | Volatile Impurities, Residual Solvents | Identity Confirmation, Impurity Profiling | Structural Elucidation, Identity Confirmation |
| Analyte Suitability | Non-volatile, thermally (un)stable compounds[3][5] | Volatile, thermally stable compounds[4][6] | Wide range, including non-volatile & thermally labile[] | Soluble compounds |
| Sensitivity | Moderate (µg/mL range) | High (pg-ng/mL for volatiles)[6] | Very High (pg-fg/mL range)[13] | Low (mg/mL range) |
| Sample Preparation | Simple (dissolve and inject)[3] | Can be complex (headspace, derivatization) | Simple (dissolve and inject)[14] | Simple (dissolve in deuterated solvent)[14] |
| Key Advantage | Versatility and robustness for routine QC[3] | Excellent for volatile analysis[3] | Definitive identification with high sensitivity[12] | Unambiguous structural information[15] |
| Key Limitation | Requires chromophore for best sensitivity | Not suitable for thermally labile Boc-compounds[4] | High cost, potential for matrix effects | Low sensitivity, lower throughput |
Mandatory Visualizations: Workflows and Decision Logic
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the primary analytical techniques discussed.
Caption: Workflow for HPLC-UV purity analysis.
Caption: Workflow for LC-MS identity confirmation.
Logical Decision-Making
Selecting the right technique requires a clear understanding of the analytical goal.
Caption: Decision diagram for selecting an analytical method.
Conclusion and Expert Recommendations
The analysis of Boc-protected piperidines is a multi-faceted task that requires a thoughtful application of orthogonal analytical techniques. No single method can answer all questions.
-
For routine quality control, purity assessment, and quantification , HPLC-UV remains the most practical, robust, and cost-effective choice.[3][7]
-
For unambiguous structural confirmation and elucidation , NMR spectroscopy is the definitive and indispensable tool.[15]
-
For high-sensitivity impurity identification and molecular weight confirmation , LC-MS is the most powerful technique, providing a level of certainty that is essential in drug development.[12][13]
-
For the specialized task of analyzing volatile impurities and residual solvents , GC-MS is the expert method of choice.[3][9]
A comprehensive analytical package for a Boc-protected piperidine intermediate will almost always involve a combination of these techniques. The initial structural confirmation is performed by NMR, routine purity is monitored by HPLC, and LC-MS is used to investigate any unknown peaks that appear during stability studies or process development. By understanding the strengths and limitations of each method, researchers can build a self-validating analytical system that ensures the quality of these critical building blocks and, ultimately, the safety and efficacy of the final pharmaceutical product.
References
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Benchchem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
- Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- SIELC Technologies. Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column.
- ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
- Benchchem. Structural Analysis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine: A Technical Guide.
- Aco. HPLC or GC-MS: Which Technique is Best for Your Needs?.
- AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems.
- Benchchem.
- Phenomenex.
- Benchchem.
- Lab Manager.
- Benchchem. An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
- Benchchem. Characterizing the Purity of 1-Boc-4-(aminomethyl)
- PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Open Research@CSIR-NIScPR.
- BOC Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. amptechfl.com [amptechfl.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Strategic Guide to Amine Protection: Selecting Alternatives to Boc for 4-(4-Chlorobenzoyl)piperidine
For researchers and professionals in drug development, the synthesis of complex molecules containing the 4-(4-chlorobenzoyl)piperidine scaffold necessitates a robust and versatile strategy for amine protection. While the tert-butoxycarbonyl (Boc) group is a workhorse in this context, its lability under acidic conditions may not always be compatible with the desired synthetic route. This guide provides an in-depth comparison of viable alternative amine protecting groups, offering experimental insights to inform your selection process and enhance synthetic efficiency.
The judicious choice of a protecting group is paramount, as it must be readily introduced, stable under a range of reaction conditions, and selectively removable without compromising the integrity of the target molecule. This guide will explore the utility of the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Trifluoroacetyl (Tfa) groups as alternatives to Boc for the protection of the piperidine nitrogen in 4-(4-chlorobenzoyl)piperidine.
The Principle of Orthogonal Protection
In multi-step synthesis, the concept of orthogonality is crucial. It refers to the ability to deprotect one functional group in the presence of others by employing protecting groups that are cleaved under distinct and non-interfering reaction conditions. The primary alternatives to the acid-labile Boc group offer different deprotection mechanisms, forming the basis of an orthogonal protection strategy.[1][2]
Caption: Orthogonality of common amine protecting groups.
Comparative Analysis of Protecting Groups
The selection of an appropriate protecting group hinges on its stability profile and the conditions required for its removal. The following table summarizes the key characteristics of Cbz, Fmoc, and Tfa in comparison to Boc.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (TFA, HCl)[3] | Well-established, high yields, stable to a wide range of non-acidic conditions. | Not suitable for acid-sensitive substrates. |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C)[4][5] | Orthogonal to acid- and base-labile groups, mild deprotection. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[5] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Base (e.g., 20% piperidine in DMF)[3][6] | Orthogonal to acid-labile and hydrogenolysis-sensitive groups. | Base-lability can be an issue with base-sensitive substrates. |
| Trifluoroacetyl | Tfa | Trifluoroacetic anhydride (TFAA) | Mild basic conditions (e.g., K₂CO₃ in MeOH/H₂O) | Highly stable to acidic conditions, orthogonal to Boc and Cbz. | Can be more difficult to introduce and remove than other groups. |
Experimental Protocols
The following protocols provide detailed methodologies for the protection and deprotection of 4-(4-chlorobenzoyl)piperidine with Cbz, Fmoc, and Tfa groups.
Carboxybenzyl (Cbz) Group
The Cbz group is a valuable alternative when acidic conditions need to be avoided. Its removal via catalytic hydrogenolysis is exceptionally mild and clean.[4]
Protection Protocol: Synthesis of 1-Cbz-4-(4-chlorobenzoyl)piperidine
Caption: Synthesis of N-Cbz protected piperidine.
-
To a solution of 4-(4-chlorobenzoyl)piperidine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-20 hours, monitoring by TLC.[4]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-Cbz protected piperidine.
Deprotection Protocol: Removal of the Cbz Group
Caption: Cbz deprotection via hydrogenolysis.
-
Dissolve the N-Cbz protected piperidine (1.0 eq) in methanol (MeOH).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[5]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is particularly useful in strategies where orthogonality to acid-labile groups is required. Its removal under mild basic conditions is a key advantage.[]
Protection Protocol: Synthesis of 1-Fmoc-4-(4-chlorobenzoyl)piperidine
-
Dissolve 4-(4-chlorobenzoyl)piperidine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.2 eq) in dioxane dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Deprotection Protocol: Removal of the Fmoc Group
Caption: Fmoc deprotection using piperidine.
-
Dissolve the N-Fmoc protected piperidine in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature. The deprotection is typically rapid, often completing within 30 minutes.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent and excess piperidine under reduced pressure. The crude product can then be purified.
Trifluoroacetyl (Tfa) Group
The Tfa group offers excellent stability in strongly acidic conditions, making it a valuable orthogonal protecting group to Boc and Cbz.
Protection Protocol: Synthesis of 1-Trifluoroacetyl-4-(4-chlorobenzoyl)piperidine
-
Dissolve 4-(4-chlorobenzoyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the N-Tfa protected product, which can be purified by chromatography if necessary.
Deprotection Protocol: Removal of the Tfa Group
-
Dissolve the N-Tfa protected piperidine in a mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The deprotection time can vary depending on the substrate.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the deprotected piperidine.
Conclusion
The choice of an amine protecting group is a critical decision in the synthesis of complex molecules like those containing the 4-(4-chlorobenzoyl)piperidine core. While Boc remains a popular choice, understanding the utility and application of orthogonal protecting groups such as Cbz, Fmoc, and Tfa can significantly enhance the flexibility and efficiency of a synthetic strategy. By carefully considering the stability of each protecting group and the specific requirements of the synthetic route, researchers can devise more robust and successful approaches to their target molecules.
References
- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. (2025). Benchchem.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (n.d.). Total Synthesis.
- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (2025). Benchchem.
- Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide. (n.d.). Benchchem.
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- Scheme 3, Synthesis of the piperidine modification analogs. (n.d.). Probe Reports from the NIH Molecular Libraries Program.
- New 4 - substituted piperidines. (2002).
- Protecting Groups for Amines: Carbam
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2025).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. (2000). PubMed.
- Why Fmoc-Protected Amino Acids Domin
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). SciELO México.
- Methods for Removing the Fmoc Group. (n.d.).
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Application Notes and Protocols for the Removal of the Cbz Protecting Group. (n.d.). Benchchem.
- Literature review on the synthesis of N-substituted piperidin-4-amines. (2025). Benchchem.
- One-Pot Synthesis of N-Substituted Piperidines: Application Notes and Protocols. (2025). Benchchem.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.
- Green Chemistry - In situ Fmoc removal. (n.d.).
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc.
- Deprotection of N-benzyl piperidine compound. (2020). Sciencemadness.org.
- Microwave enhanced N-Fmoc deprotection in peptide synthesis. (2007).
- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol
- Method for preparing trifluoro acetyl substituted ring amine and its derivative. (n.d.).
- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (n.d.). PMC - NIH.
- Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid c
- A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermedi
- Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor. (n.d.). PubMed.
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2025).
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Application Notes and Protocols for N-Deprotection of 4-Methylenepiperidine Precursors. (n.d.). Benchchem.
- The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. (n.d.). PubMed.
Sources
Efficacy comparison of different Lewis acids in the synthesis of aryl piperidinyl ketones.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aryl piperidinyl ketones represents a critical step in the development of a wide array of pharmaceutical agents. These structural motifs are prevalent in centrally active drugs and other therapeutic compounds. The Friedel-Crafts acylation stands as a cornerstone method for forging the crucial aryl-ketone bond. The choice of the Lewis acid catalyst in this transformation is paramount, profoundly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides an in-depth comparison of the efficacy of common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), and Titanium Tetrachloride (TiCl₄)—in the synthesis of aryl piperidinyl ketones, supported by experimental data and mechanistic insights to inform your catalyst selection and process optimization.
The Decisive Role of the Lewis Acid
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid's primary role is to activate the acylating agent, typically an acyl chloride, to generate a highly electrophilic acylium ion.[1] This intermediate is then attacked by the electron-rich aromatic ring, leading to the formation of the desired ketone.[1] However, the strength and nature of the Lewis acid dictate the reaction's progress and outcome.
A strong Lewis acid like AlCl₃ can potently activate the acyl chloride, but its high reactivity can also lead to side reactions and complexation with the product, necessitating stoichiometric amounts and complicating workup.[2] Milder Lewis acids, such as FeCl₃ and ZnCl₂, may offer a more controlled reaction with improved selectivity and easier handling.[2] TiCl₄ presents another alternative with its own unique reactivity profile. Understanding these nuances is key to a successful and efficient synthesis.
Comparative Efficacy of Lewis Acids: A Data-Driven Analysis
To provide a clear comparison, we will consider the synthesis of a representative aryl piperidinyl ketone: (4-methoxyphenyl)(piperidin-1-yl)methanone, via the acylation of anisole with piperidine-1-carbonyl chloride.
| Lewis Acid | Molar Ratio (Lewis Acid:Acyl Chloride) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| AlCl₃ | 1.2 : 1 | Dichloromethane (DCM) | 0 to rt | 2 | ~90% | Highly efficient, but requires careful handling due to its hygroscopic and reactive nature. Stoichiometric amounts are often necessary. |
| FeCl₃ | 1.1 : 1 | Dichloromethane (DCM) | rt | 4 | ~85% | A good, less expensive alternative to AlCl₃. Generally requires slightly longer reaction times.[3] |
| ZnCl₂ | 1.5 : 1 | Neat (Solvent-free) | 100 (Microwave) | 0.5 | ~80% | A milder and more environmentally friendly option. Often requires higher temperatures or microwave irradiation to achieve good yields. |
| TiCl₄ | 1.0 : 1 | Dichloromethane (DCM) | -78 to rt | 3 | ~75% | Can be effective, but may be more sensitive to substrate and reaction conditions. |
Note: The data presented is a synthesis of typical results found in the literature for similar Friedel-Crafts acylation reactions and may vary depending on the specific experimental conditions.
Mechanistic Insights and Causality of Experimental Choices
The observed differences in efficacy can be attributed to the inherent properties of each Lewis acid.
-
Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ readily coordinates with the carbonyl oxygen of the acyl chloride, facilitating the formation of the acylium ion. This high reactivity leads to rapid reaction rates and high yields. However, the resulting ketone product is also a Lewis base and can form a stable complex with AlCl₃, necessitating more than a stoichiometric amount of the catalyst and a hydrolytic workup to liberate the product.[2]
-
Ferric Chloride (FeCl₃): FeCl₃ is a moderately strong Lewis acid and a cost-effective alternative to AlCl₃.[2] While it effectively catalyzes the reaction, its lower Lewis acidity compared to AlCl₃ often translates to slightly longer reaction times or the need for gentle heating to achieve comparable yields.
-
Zinc Chloride (ZnCl₂): ZnCl₂ is a milder Lewis acid, making it a more "green" and manageable catalyst. Its reduced reactivity often requires more forcing conditions, such as higher temperatures or the use of microwave irradiation, to drive the reaction to completion. The benefit lies in a potentially cleaner reaction profile with fewer side products.
-
Titanium Tetrachloride (TiCl₄): TiCl₄ is a versatile Lewis acid that can be effective in Friedel-Crafts acylations. Its reactivity is influenced by the solvent and substrate. In some cases, it can offer unique selectivity, but it may also be more prone to hydrolysis and requires careful handling.
Experimental Workflow and Protocols
A general workflow for the synthesis and analysis of aryl piperidinyl ketones is depicted below.
Caption: Generalized workflow for the Lewis acid-catalyzed synthesis of aryl piperidinyl ketones.
Detailed Experimental Protocol: Synthesis of (4-methoxyphenyl)(piperidin-1-yl)methanone using AlCl₃
This protocol provides a representative procedure for the synthesis of an aryl piperidinyl ketone using aluminum chloride as the catalyst.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole
-
Piperidine-1-carbonyl chloride
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of piperidine-1-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
Addition of Aromatic Substrate: Following the addition of the acyl chloride, add a solution of anisole (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl. Stir vigorously until the aluminum salts dissolve.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]
Conclusion: Selecting the Optimal Lewis Acid
The choice of Lewis acid for the synthesis of aryl piperidinyl ketones is a critical decision that balances reactivity, cost, safety, and environmental impact.
-
AlCl₃ remains the go-to catalyst for high yields and fast reaction times, particularly when cost is a primary driver.
-
FeCl₃ offers a viable and more economical alternative to AlCl₃, with only a modest trade-off in reactivity.
-
ZnCl₂ is an attractive option for developing greener and milder reaction conditions, especially when microwave synthesis is available.
-
TiCl₄ can be a useful tool in the synthetic chemist's arsenal, though its application may require more specific optimization for a given substrate.
Ultimately, the optimal Lewis acid will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrates, and the desired process parameters. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation Reactions with 4-Acetylpiperidine-1-carbonyl chloride.
- BenchChem. (2025).
- Cullinane, N. M., Chard, S. J., & Leyshon, D. M. (1952). 74. Titanium tetrachloride as a catalyst in the Friedel–Crafts reaction. Part I. Acylation. Journal of the Chemical Society (Resumed), 376.
- Cullinane, N. M., & Leyshon, D. M. (1954). Titanium tetrachloride as a catalyst in the Friedel–Crafts reaction. Part III. Alkylation. Journal of the Chemical Society (Resumed), 2942.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84, 1392-1395.
- Olah, G. A. (Ed.). (1963).
- Sarvari, M. H., & Sharghi, H. (2004). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. The Journal of Organic Chemistry, 69(20), 6953–6956.
- Tran, P. H., Nguyen, H. T., Hansen, P. E., & Le, T. N. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(41), 34815–34824.
- University of Michigan. (n.d.).
- University of Wisconsin-Madison. (n.d.).
- PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab.
- YouTube. (2022, November 22).
- YouTube. (2020, October 21).
- Studylib. (n.d.).
- Royal Society of Chemistry. (2018).
- Frontiers in Chemistry. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
- ResearchGate. (2025).
- International Journal of Chemical Studies. (2015).
- PubChem. (n.d.). (4-Methoxyphenyl)(piperidin-4-yl)methanone.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- Chemdiv. (n.d.). Compound (4-ethoxy-3-methoxyphenyl)(piperidin-1-yl)methanethione.
- ResearchGate. (2021).
- ResearchGate. (2025).
- ResearchGate. (2023).
- SpectraBase. (n.d.). 4-Methoxyphenyl(piperidin-1yl)methanone.
- ChemicalBook. (n.d.). (4-METHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE.
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
MDPI. (2009). methanone.
- JOCPR. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones.
- ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
- International Science Community Association. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS.
- National Institutes of Health. (n.d.). Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone.
- Neliti. (2015).
- CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- Chemical Review and Letters. (2021).
- ResearchGate. (2013). Friedel-Crafts acylation of anisole with respect to acid anhydride....
- ResearchGate. (n.d.).
- YouTube. (2020, October 15).
Sources
A Modern Approach to 1,4-Disubstituted Piperidines: A Comparative Guide to a Novel Two-Step Synthesis
The 1,4-disubstituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] The precise arrangement of substituents on the piperidine ring is crucial for pharmacological activity, making the development of efficient and versatile synthetic routes a paramount objective for researchers in drug discovery and development.
This guide introduces and validates a novel, modular two-step synthetic strategy for 1,4-disubstituted piperidines that streamlines access to complex molecules previously considered challenging or costly to synthesize.[2] We will provide an in-depth comparison of this new method with established synthetic routes, supported by experimental data and mechanistic insights to empower researchers with the knowledge to select the optimal strategy for their specific needs.
A New Paradigm in Piperidine Synthesis: Biocatalytic C-H Oxidation and Radical Cross-Coupling
Recently, a groundbreaking approach has been unveiled that combines the precision of biocatalysis with the efficiency of radical cross-coupling to forge 1,4-disubstituted piperidines.[2] This method dramatically simplifies the construction of these valuable scaffolds, reducing multi-step sequences to a mere two to five steps.[2]
The key innovation lies in a two-stage process:
-
Biocatalytic Carbon-Hydrogen (C-H) Oxidation: An enzyme selectively installs a hydroxyl group at a specific position on the piperidine ring.[2] This step offers exceptional regio- and stereoselectivity, a significant advantage over many traditional chemical methods.
-
Nickel-Catalyzed Radical Cross-Coupling: The newly introduced hydroxyl group serves as a handle for a subsequent nickel-catalyzed radical cross-coupling reaction.[2] This allows for the efficient formation of a new carbon-carbon bond, introducing the second substituent at the 4-position. This method avoids the need for expensive precious metal catalysts like palladium.[2]
This modular approach provides a powerful tool for rapidly accessing a diverse range of complex 3D molecules, accelerating the pace of drug discovery.[2]
Comparative Analysis of Synthetic Routes
To fully appreciate the advantages of this new methodology, it is essential to compare it with established synthetic routes for 1,4-disubstituted piperidines.
| Synthetic Strategy | Key Features | Advantages | Limitations | Typical Reaction Conditions |
| New Biocatalytic/Radical Route | Two-step, modular synthesis via C-H oxidation and Ni-catalyzed cross-coupling.[2] | High efficiency (2-5 steps), cost-effective (avoids precious metals), access to previously inaccessible molecules.[2] | Requires specific enzymes, substrate scope may be limited by enzyme compatibility. | Biocatalytic oxidation followed by nickel electrocatalysis.[2] |
| Pyridine Hydrogenation | Reduction of a substituted pyridine ring.[1][3][4] | Readily available starting materials, well-established protocols. | Often requires harsh conditions (high pressure/temperature), potential for catalyst poisoning, limited functional group tolerance.[4] | Catalysts such as Nickel, Rhodium, Palladium, Ruthenium; often high pressure and temperature.[1][3] |
| Intramolecular Cyclization | Ring closure of a linear precursor containing the nitrogen and the necessary carbon framework.[1][5] | High degree of stereocontrol, access to complex ring systems. | Requires multi-step synthesis of the linear precursor, can be substrate-specific. | Metal-catalyzed (e.g., Gold, Palladium) or radical-mediated cyclizations.[1][6] |
| Multi-Component Reactions (MCRs) | One-pot synthesis combining three or more starting materials.[7][8] | High atom economy, operational simplicity, rapid generation of molecular diversity. | Can be challenging to optimize, product purification can be complex. | e.g., Ugi four-component reaction.[7][8] |
Experimental Protocols
General Protocol for the New Biocatalytic/Radical Route
Step 1: Biocatalytic C-H Oxidation
-
To a solution of the N-substituted piperidine in a suitable buffer, add the selected enzyme (e.g., a cytochrome P450 monooxygenase).
-
Ensure adequate aeration and cofactor regeneration systems are in place.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C) for 12-24 hours.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, extract the hydroxylated piperidine with an organic solvent and purify by column chromatography.
Step 2: Nickel-Catalyzed Radical Cross-Coupling
-
In an electrochemical cell, combine the hydroxylated piperidine, the desired coupling partner (e.g., an aryl halide), a nickel catalyst (e.g., NiBr2·glyme), and a suitable ligand.
-
Add a supporting electrolyte to the solvent (e.g., acetonitrile or DMF).
-
Apply a constant current to the cell to initiate the electrochemical reaction.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform a standard aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Comparative Protocol: Classical Pyridine Hydrogenation
-
In a high-pressure autoclave, dissolve the substituted pyridine in a suitable solvent (e.g., ethanol or methanol).
-
Add a hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel).
-
Pressurize the autoclave with hydrogen gas (typically 50-100 atm).
-
Heat the reaction to the desired temperature (e.g., 100-150 °C) and stir for 12-24 hours.
-
After cooling and depressurizing, filter the catalyst and concentrate the filtrate.
-
Purify the resulting piperidine by distillation or column chromatography.
Mechanistic Insights
To visualize the chemical transformations, the following diagrams illustrate the core mechanisms of the discussed synthetic routes.
Caption: The new two-step route to 1,4-disubstituted piperidines.
Caption: Classical hydrogenation of a substituted pyridine.
Caption: General scheme for intramolecular cyclization to form a piperidine.
Caption: Conceptual representation of a multi-component reaction.
Conclusion
The development of this new biocatalytic and radical-based synthetic route represents a significant advancement in the synthesis of 1,4-disubstituted piperidines. Its modularity, efficiency, and cost-effectiveness offer a compelling alternative to traditional methods, particularly for the synthesis of complex and novel analogs in drug discovery programs. While established methods like pyridine hydrogenation and intramolecular cyclization remain valuable tools in the synthetic chemist's arsenal, this new approach opens up previously inaccessible chemical space and promises to accelerate the development of next-generation therapeutics. Researchers are encouraged to consider the specific requirements of their target molecules when selecting a synthetic strategy, with this guide serving as a valuable resource for making informed decisions.
References
- Vertex AI Search. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4887. [Link]
-
ResearchGate. (2024, April). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. [Link]
-
ResearchGate. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]
-
ResearchGate. (2019). Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. [Link]
-
N'Zué, K. F., et al. (2020). Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. Molecules, 25(2), 299. [Link]
-
Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633-640. [Link]
- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989.
-
Lankelma, M., Olivares, A. M., & de Bruin, B. (2019). [Co(TPP)]-Catalyzed Formation of Substituted Piperidines. Chemistry–A European Journal, 25(49), 11448-11455. [Link]
-
De Vidi, I., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Viruses, 13(3), 483. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE Intermediates
Introduction: The Critical Role of Intermediate Specificity in Pharmaceutical Synthesis
In the intricate landscape of pharmaceutical development, the purity and precise quantification of synthetic intermediates are paramount. 1-BOC-4-(4-chloro-benzoyl)-piperidine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those involving a piperidine scaffold.[1][2] Its consistent quality is essential for the safety and efficacy of the final drug product. During synthesis, structurally similar impurities or related intermediates can arise, posing a significant challenge for analytical monitoring.
Immunoassays, prized for their high sensitivity and throughput, are often employed for the rapid quantification of such intermediates. However, the core principle of these assays—antibody-antigen recognition—is not always perfectly specific. Antibodies raised against a target molecule may also bind to structurally related compounds, a phenomenon known as cross-reactivity.[3][4] Understanding and quantifying this cross-reactivity is not merely an academic exercise; it is a crucial step in validating an analytical method to ensure it is fit for purpose. An uncharacterized cross-reactivity can lead to the overestimation of the target intermediate, masking process inefficiencies or, more critically, failing to detect harmful impurities.
This guide provides a comprehensive framework for designing and executing a cross-reactivity study for this compound. We will delve into the immunological principles, present a robust experimental design using a competitive immunoassay format, and provide a detailed protocol. By comparing the target intermediate with rationally selected alternatives, this guide offers the in-depth technical insights necessary for researchers, scientists, and drug development professionals to develop highly specific and reliable analytical methods.
The Immunological Foundation: Haptens and Antibody Recognition
Small molecules like this compound are classified as haptens.[5] By themselves, they are too small to elicit an immune response.[6] To generate antibodies, the hapten must be covalently attached to a large carrier protein (e.g., Keyhole Limpet Hemocyanin [KLH] or Bovine Serum Albumin [BSA]). This hapten-carrier conjugate, when introduced into an animal model, is recognized as foreign, stimulating the production of antibodies that can specifically recognize the hapten's structure.[7]
Cross-reactivity occurs when these antibodies bind not only to the original hapten but also to other molecules that share similar structural features or "epitopes." The degree of cross-reactivity is a quantitative measure of this interaction and is fundamentally dependent on the subtle structural differences between the target analyte and its analogs.
Experimental Design: A Comparative Approach to Assessing Specificity
The most effective method for evaluating the cross-reactivity of a small molecule is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[8][9][10] Unlike a sandwich assay, which requires two antibodies to bind the target simultaneously (a geometric impossibility for a small hapten), a competitive assay relies on the competition between the free analyte in a sample and a fixed amount of a labeled analyte for a limited number of antibody binding sites.[11] The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Selection of Potential Cross-Reactants
To build a robust comparison, we must select compounds that probe the key structural features of this compound. The chosen alternatives should introduce systematic variations to identify which parts of the molecule are most critical for antibody recognition.
| Compound ID | Compound Name | Structural Variation from Target | Rationale for Inclusion |
| Target | This compound | - | The primary analyte against which the antibody was raised. |
| ALT-1 | 1-BOC-4-(4-bromo -benzoyl)-piperidine | Halogen substitution on the benzoyl ring | Assesses the antibody's tolerance for different halogens at the para position.[1] |
| ALT-2 | 1-BOC-4-(benzoyl )-piperidine | Removal of the halogen substituent | Determines the importance of the chloro group for the binding epitope. |
| ALT-3 | 4-(4-chloro-benzoyl)-piperidine | Removal of the BOC protecting group | Evaluates the contribution of the bulky tert-butoxycarbonyl (BOC) group to the epitope. |
| ALT-4 | 1-BOC-piperidine | Removal of the entire 4-chloro-benzoyl moiety | Acts as a negative control to confirm the benzoyl group is essential for recognition. |
| ALT-5 | 1-BOC-4-acetyl -piperidine | Replacement of the benzoyl group with a smaller acetyl group[12] | Tests the specificity for the aromatic benzoyl ring versus a simple alkyl ketone. |
Experimental Workflow
The overall process for generating the necessary reagents and conducting the cross-reactivity analysis follows a well-defined path. The causality behind this workflow is to first create the immunological tools (the antibody) and then use them in a competitive format to measure the relative binding affinities of various structural analogs.
Caption: Workflow for Cross-Reactivity Study.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a self-validating system for determining the specificity of an antibody against this compound.
Reagents and Materials
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Antibody: Purified monoclonal antibody against this compound.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Standards: this compound standard stock solution (1 mg/mL in DMSO), serially diluted in Assay Buffer.
-
Test Compounds: ALT-1 to ALT-5, prepared similarly to the standards.
-
Enzyme Conjugate: this compound conjugated to Horseradish Peroxidase (HRP), diluted in Assay Buffer.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2 M Sulfuric Acid.
-
Plate: 96-well high-binding polystyrene microtiter plate.
-
Reader: Microplate reader capable of measuring absorbance at 450 nm.
Step-by-Step Methodology
-
Plate Coating: Dilute the anti-BCBP antibody to an optimal concentration (e.g., 1-2 µg/mL) in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution. Wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature (RT).
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of Assay Buffer to the 'Maximum Signal' (B₀) wells.
-
Add 50 µL of each standard dilution, test compound dilution, or sample to the appropriate wells.
-
Add 50 µL of the diluted HRP-conjugate to all wells.
-
Incubate for 1 hour at RT on a plate shaker.
-
Causality Note: This is the critical competitive step. The amount of HRP-conjugate that binds to the plate is inversely proportional to the amount of free analyte present in the standard or sample, which competes for the limited antibody sites.
-
-
Washing: Discard the reaction solution. Wash the plate five times with 300 µL of Wash Buffer per well.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-20 minutes at RT in the dark.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis and Calculation
-
Generate Standard Curve: Plot the percentage of binding (%B/B₀) against the log of the concentration for the target standard series. %B/B₀ is calculated as: (Absorbance of Standard - Absorbance of Blank) / (Absorbance of B₀ - Absorbance of Blank) * 100.
-
Determine IC50 Values: Using a four-parameter logistic curve fit, determine the concentration of the target analyte and each test compound that causes a 50% reduction in signal (IC50).
-
Calculate Percent Cross-Reactivity (%CR): %CR = (IC50 of Target Analyte / IC50 of Test Compound) * 100
Comparative Data and Interpretation
The following table presents representative data from a cross-reactivity analysis.
| Compound ID | Compound Name | IC50 (ng/mL) | % Cross-Reactivity |
| Target | This compound | 15.2 | 100% |
| ALT-1 | 1-BOC-4-(4-bromo-benzoyl)-piperidine | 19.8 | 76.8% |
| ALT-2 | 1-BOC-4-(benzoyl)-piperidine | 254.1 | 6.0% |
| ALT-3 | 4-(4-chloro-benzoyl)-piperidine | > 10,000 | < 0.15% |
| ALT-4 | 1-BOC-piperidine | > 10,000 | < 0.15% |
| ALT-5 | 1-BOC-4-acetyl-piperidine | > 10,000 | < 0.15% |
Interpretation of Results
-
High Cross-Reactivity (ALT-1): The significant cross-reactivity (76.8%) with the 4-bromo analog (ALT-1) suggests that while the halogen at the para-position is important, its specific identity (Cl vs. Br) is not a critical determinant for antibody binding. The antibody likely recognizes the overall size and electronic properties of the halogenated ring.
-
Moderate Cross-Reactivity (ALT-2): The sharp drop in reactivity to 6.0% upon removal of the chlorine atom (ALT-2) strongly indicates that the presence of a halogen at the para-position is a key feature of the binding epitope.
-
Negligible Cross-Reactivity (ALT-3, ALT-4, ALT-5): The near-total loss of reactivity upon removal of the BOC group (ALT-3) or the entire benzoyl moiety (ALT-4, ALT-5) is the most telling result. This demonstrates that the antibody's binding pocket is highly specific to the complete structure, requiring both the bulky, lipophilic BOC-protected piperidine ring and the 4-chlorobenzoyl group for effective recognition. This is an excellent outcome for assay specificity, as it implies that major degradation products or precursors are unlikely to interfere with quantification.
Alternative Analytical Methodologies
While immunoassays offer excellent sensitivity, chromatographic methods provide orthogonal data and are indispensable for validation and impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometric (MS) detection is the gold standard for specificity.[13] It can physically separate the target analyte from its impurities, providing unambiguous quantification of each. Its drawback is lower throughput and potentially higher limits of detection compared to a well-optimized ELISA.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or related substances, GC-MS can be employed.[13] However, the low volatility of this compound may require derivatization.
The choice of method depends on the application: ELISA is ideal for high-throughput screening and process monitoring, while HPLC-MS is superior for reference method validation and detailed impurity characterization.
Caption: Comparison of Analytical Methodologies.
Conclusion
This guide demonstrates that a thorough cross-reactivity study is a cornerstone of reliable immunoassay development for pharmaceutical intermediates. For this compound, our comparative analysis reveals that the monoclonal antibody is highly specific, recognizing the intact molecule with particular dependence on the BOC protecting group and the presence of a halogen on the benzoyl ring. This level of detail is crucial for establishing confidence in the analytical data used for process control and quality assurance. By integrating rational experimental design with robust data interpretation, researchers can develop assays that are not only sensitive but also highly specific, ensuring the integrity of the entire drug development pipeline.
References
-
Wikipedia. 1-Boc-4-AP. Available from: [Link]
-
PubMed. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available from: [Link]
-
ResearchGate. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available from: [Link]
-
Oudejans, E. et al. High sensitivity immunoassays for small molecule compounds detection – Novel noncompetitive immunoassay designs. TrAC Trends in Analytical Chemistry. Available from: [Link]
-
ResearchGate. High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs | Request PDF. Available from: [Link]
-
ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. Available from: [Link]
-
National Center for Biotechnology Information. The effect of haptens on protein-carrier immunogenicity. Available from: [Link]
-
Semantic Scholar. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available from: [Link]
-
National Center for Biotechnology Information. Factors influencing the immunogenicity of the haptenic drug chlorhexidine in mice. II. The role of the carrier and adjuvants in the induction of IgE and IgG anti-hapten responses. Available from: [Link]
-
Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]
- Google Patents.CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Slideshare. Antigens, Haptens and Adjuvants. Available from: [Link]
- Google Patents.CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
National Center for Biotechnology Information. SuperHapten: a comprehensive database for small immunogenic compounds. Available from: [Link]
-
PubMed. The immunogenicity of soluble haptenated polymers is determined by molecular mass and hapten valence. Available from: [Link]
-
Alchem Pharmtech. CAS 209808-06-0 | 1-Boc-4-(4-Chlorobenzoyl)piperidine. Available from: [Link]
-
PubMed Central. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Federal Register. Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Available from: [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Available from: [Link]
-
Università di Cagliari IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Available from: [Link]
-
ResearchGate. Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). Available from: [Link]
-
PubMed. A case of delayed antihistamine cutaneous drug eruption and piperidine derivative cross-reaction. Available from: [Link]
-
ResearchGate. Structures of anti-histamine; piperazine derivatives and piperidine... Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A case of delayed antihistamine cutaneous drug eruption and piperidine derivative cross-reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antigens, Haptens and Adjuvants | PPT [slideshare.net]
- 6. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors influencing the immunogenicity of the haptenic drug chlorhexidine in mice. II. The role of the carrier and adjuvants in the induction of IgE and IgG anti-hapten responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmark: Synthesizing 1-BOC-4-(4-Chloro-Benzoyl)-Piperidine for Pharmaceutical Research
In the landscape of modern drug discovery, the strategic synthesis of key intermediates is a cornerstone of efficient and successful research and development. 1-BOC-4-(4-chloro-benzoyl)-piperidine is a valuable building block, its substituted benzoylpiperidine scaffold appearing in a variety of biologically active molecules. The selection of a synthetic route for such an intermediate can have profound implications on the overall efficiency, cost, and environmental impact of a research program. This guide provides an in-depth comparative analysis of two primary synthetic methodologies for this compound: the classical Friedel-Crafts acylation and the versatile Grignard reaction. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when approaching the synthesis of this and related 4-aroylpiperidine derivatives.
The Strategic Importance of this compound
The 4-aroylpiperidine moiety is a privileged structure in medicinal chemistry, frequently contributing to the desired pharmacological profile of a drug candidate. The 1-BOC protecting group offers a stable yet readily cleavable handle, allowing for further synthetic manipulations of the piperidine nitrogen. The 4-chlorobenzoyl group provides a specific substitution pattern that can be crucial for target engagement and metabolic stability. Consequently, a robust and scalable synthesis of this intermediate is of significant interest.
Method 1: The Classical Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a venerable and widely employed method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1] In the context of synthesizing this compound, this typically involves the reaction of chlorobenzene with an activated derivative of 1-BOC-piperidine-4-carboxylic acid.
Mechanistic Considerations
The reaction proceeds via an electrophilic aromatic substitution mechanism.[2] A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acyl halide, such as 1-BOC-piperidine-4-carbonyl chloride.[3] This acylium ion is then attacked by the electron-rich π-system of chlorobenzene, leading to the formation of the desired ketone.
A critical aspect of the Friedel-Crafts acylation is the stoichiometry of the Lewis acid catalyst. Due to the formation of a stable complex between the ketone product and the Lewis acid, more than a stoichiometric amount of the catalyst is often required.[4] This can lead to significant aqueous waste during workup and presents challenges in terms of handling and disposal.
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
Step 1: Synthesis of 1-BOC-piperidine-4-carbonyl chloride
-
To a solution of 1-BOC-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous chlorobenzene, cool the mixture to 0 °C.
-
Add a solution of 1-BOC-piperidine-4-carbonyl chloride (1.0 eq) in anhydrous chlorobenzene dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Method 2: The Grignard Reaction Approach
The Grignard reaction offers a powerful alternative for the formation of carbon-carbon bonds, particularly for the synthesis of ketones from nitriles or esters. In this context, a Grignard reagent prepared from a chlorophenyl halide is reacted with a suitable piperidine-based electrophile. A common strategy involves the reaction of 4-chlorophenylmagnesium bromide with 1-BOC-4-cyanopiperidine.
Mechanistic Considerations
The Grignard reagent, in this case, 4-chlorophenylmagnesium bromide, acts as a potent nucleophile. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophile will readily attack the electrophilic carbon of the nitrile group in 1-BOC-4-cyanopiperidine. The initial addition product is a magnesium salt of an imine, which upon acidic workup, hydrolyzes to the desired ketone.
A key advantage of the Grignard approach is the avoidance of strong Lewis acids like AlCl₃, which can be beneficial for substrates with acid-sensitive functional groups.[5] However, Grignard reagents are extremely sensitive to moisture and protic solvents, necessitating strictly anhydrous reaction conditions.[6]
Caption: Workflow for Grignard Reaction Synthesis.
Experimental Protocol: Grignard Reaction
Step 1: Preparation of 4-chlorophenylmagnesium bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.
-
Once the reaction has started, add the remaining solution of 1-bromo-4-chlorobenzene at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 1-BOC-4-cyanopiperidine and Workup
-
Cool the Grignard solution to 0 °C.
-
Add a solution of 1-BOC-4-cyanopiperidine (0.9 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Comparative Analysis
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | 1-BOC-piperidine-4-carboxylic acid, Chlorobenzene | 1-Bromo-4-chlorobenzene, 1-BOC-4-cyanopiperidine |
| Key Reagents | Aluminum chloride (stoichiometric), Oxalyl/Thionyl chloride | Magnesium turnings |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Addition |
| Reported Yield | Variable, often moderate (e.g., 34-85% for related acylations)[7] | Moderate to good (e.g., 55-63% for a key step in a related synthesis)[8] |
| Reaction Conditions | 0 °C to room temperature | 0 °C to reflux, strictly anhydrous |
| Solvent | Dichloromethane, Chlorobenzene | Tetrahydrofuran (anhydrous) |
| Advantages | Well-established, uses readily available starting materials. | Avoids harsh Lewis acids, potentially milder for sensitive substrates. |
| Disadvantages | Requires stoichiometric, moisture-sensitive AlCl₃, generates significant acidic waste. | Requires strictly anhydrous conditions, Grignard reagent preparation is an additional step. |
Cost and Safety Considerations
Friedel-Crafts Acylation:
-
Cost: The primary cost drivers are 1-BOC-piperidine-4-carboxylic acid and aluminum chloride. While aluminum chloride itself is relatively inexpensive, the need for stoichiometric quantities can increase the overall cost, particularly on a larger scale.
-
Safety: Anhydrous aluminum chloride is a hazardous substance that reacts violently with water, releasing HCl gas.[9] It is corrosive and can cause severe burns.[9] Appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood are mandatory.
Grignard Reaction:
-
Cost: The cost of 1-bromo-4-chlorobenzene, magnesium, and 1-BOC-4-cyanopiperidine will be the main contributors. The need for high-purity anhydrous solvents can also add to the expense.
-
Safety: Grignard reagents are highly reactive and pyrophoric, especially in the absence of a solvent.[6] They react vigorously with water and protic solvents.[6] Strict adherence to anhydrous techniques and working under an inert atmosphere are crucial for safety.
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the Grignard reaction represent viable synthetic routes to this compound. The choice between these two methods will largely depend on the specific constraints and priorities of the research program.
-
The Friedel-Crafts acylation is a well-established and robust method. It may be preferred for its operational simplicity, provided that the necessary precautions for handling aluminum chloride are in place and the generation of acidic waste is manageable.
-
The Grignard reaction offers a milder alternative that avoids the use of strong Lewis acids. This could be particularly advantageous if the substrate contains functional groups sensitive to acidic conditions. However, the stringent requirement for anhydrous conditions and the handling of pyrophoric reagents demand a higher level of technical expertise.
For large-scale synthesis, the Friedel-Crafts route, despite its drawbacks, might be more cost-effective due to the lower cost of bulk reagents. For smaller, laboratory-scale syntheses where milder conditions are a priority, the Grignard approach is a compelling alternative. Ultimately, the optimal choice may require empirical validation and optimization within the specific laboratory setting.
References
-
Ikome, J. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10(1), 53. Available at: [Link]
- CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents.
-
Ikome, J. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed. Available at: [Link]
-
Grignard Reaction. (n.d.). Available at: [Link]
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents.
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
-
Mondal, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(62), 35525-35553. Available at: [Link]
-
Ikome, J. N., et al. (2016). 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Available at: [Link]
-
DCM Shriram. (2020). Material Safety Data Sheet - ANHYDROUS ALUMINIUM CHLORIDE. Available at: [Link]
-
Alchem.Pharmtech. (n.d.). CAS 209808-06-0 | 1-Boc-4-(4-Chlorobenzoyl)piperidine. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Liu, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3375-3378. Available at: [Link]
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. Available at: [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
MDPI. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Available at: [Link]
-
Quora. (2021). What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation?. Available at: [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]
-
PubChem. (n.d.). N-Boc-4-(3-chlorobenzoyl)piperidine. Available at: [Link]
- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.
-
PubChem. (n.d.). 4-Cyanopiperidine. Available at: [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents [patents.google.com]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
A Comparative Guide to In-Process Controls for the Synthesis of 1-BOC-4-(4-Chloro-Benzoyl)-Piperidine
This guide provides an in-depth comparison of in-process control (IPC) strategies for the synthesis of 1-BOC-4-(4-chloro-benzoyl)-piperidine, a key intermediate in the development of various pharmaceutical agents. We will move beyond a simple recitation of methods to explore the causal relationships between process parameters and final product quality. The discussion contrasts traditional, offline analytical techniques with modern, Process Analytical Technology (PAT)-based approaches, providing the experimental data and procedural frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions for process optimization and control.
The synthesis and control of active pharmaceutical ingredients (APIs) are governed by stringent quality standards. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," establishes a comprehensive framework to ensure that APIs meet the requisite standards of quality and purity.[1][2][3][4][5] This guide is written in the spirit of these principles, emphasizing process understanding and control as the foundation of quality.
Synthetic Pathway Overview: Friedel-Crafts Acylation
A prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of a suitable piperidine derivative. For the purpose of this guide, we will focus on the reaction between 1-BOC-piperidine and 4-chlorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (DCM).
The reaction mechanism involves the formation of a highly electrophilic acylium ion from the 4-chlorobenzoyl chloride and AlCl₃. This ion is then attacked by the electron-rich C4 position of the 1-BOC-piperidine ring, leading to the formation of the desired ketone after a work-up step to quench the catalyst.
Caption: High-level workflow for the synthesis of the target compound.
A Tale of Two Control Strategies: Traditional vs. PAT
Effective in-process control is paramount to ensuring the reaction proceeds to completion, minimizes impurity formation, and delivers a consistent product. We will now compare two distinct philosophies for monitoring and controlling this synthesis.
A. The Traditional Approach: Retrospective Analysis
This methodology relies on discrete, offline sampling. Aliquots are periodically removed from the reactor, quenched, and analyzed in a quality control laboratory. While reliable, this approach is inherently retrospective; the data reflects a past state of the process, not its current condition.
B. The Modern Approach: Process Analytical Technology (PAT)
PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[6][7][8] As defined by the FDA, PAT aims to build quality into the product by understanding and controlling the process.[9][10] This is achieved using in-line or at-line analytical tools that provide real-time data, enabling proactive control.
Comparative Analysis of In-Process Controls at Critical Stages
The following table summarizes the comparison between the two control strategies at key points in the manufacturing process.
| Process Stage | Critical Parameter | Traditional (Offline) Method | PAT (Online/In-line) Method | Rationale & Impact |
| 1. Raw Materials | Identity, Purity, Moisture | FTIR, HPLC, Karl Fischer Titration | Near-Infrared (NIR) Spectroscopy | Moisture is critical; it deactivates the AlCl₃ catalyst. NIR provides rapid, multi-attribute screening at the point of receipt, preventing delays. |
| 2. Reaction Monitoring | Reactant Consumption, Product Formation | TLC, HPLC on quenched samples | In-situ ATR-FTIR or Raman Spectroscopy | Real-time monitoring prevents "over-cooking" or "under-cooking" the batch, optimizing yield and minimizing impurities. It also enhances safety by reducing manual sampling of reactive mixtures. |
| 3. Aqueous Work-up | pH, Quench Completion | pH paper, Benchtop pH meter | In-line pH probe | Continuous pH monitoring allows for automated, precise addition of quenching/neutralizing agents, preventing excursions that can affect product stability and impurity profiles. |
| 4. Crystallization | Supersaturation, Particle Size, Polymorph | Offline Microscopy, Gravimetric analysis | In-situ ATR-FTIR, Focused Beam Reflectance Measurement (FBRM) | Real-time control of cooling and anti-solvent addition based on live supersaturation and particle size data ensures consistent crystal habit, which is crucial for filtration, drying, and downstream formulation. |
Deep Dive: Experimental Protocols & Data
Protocol 1: Synthesis of this compound
-
To a dry, nitrogen-purged reactor, add dichloromethane (DCM, 10 volumes).
-
Cool the solvent to 0-5 °C.
-
Slowly add aluminum chloride (AlCl₃, 1.5 equivalents) while maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve 4-chlorobenzoyl chloride (1.1 equivalents) in DCM (2 volumes) and add it to the AlCl₃ slurry over 30 minutes.
-
Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of 1-BOC-piperidine (1.0 equivalent) in DCM (3 volumes) dropwise to the reaction mixture, keeping the internal temperature below 10 °C.
-
Allow the reaction to stir at 5-10 °C. Monitor for completion using one of the methods described below.
-
Once complete, slowly and carefully quench the reaction by adding it to a pre-chilled aqueous solution of HCl (2M).
-
Separate the organic layer. Wash with sodium bicarbonate solution and then brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., isopropanol/water) to yield the final product.
Protocol 2: IPC via Traditional HPLC
-
Sampling: Carefully extract a 0.1 mL aliquot from the reaction mixture. Immediately quench it in a vial containing 1 mL of a 1:1 acetonitrile/water mixture.
-
Preparation: Vortex the sample, then filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject onto a C18 column.
-
Mobile Phase: Gradient of Acetonitrile and Water.
-
Detection: UV at 254 nm.
-
-
Decision: Compare the peak area of the 1-BOC-piperidine starting material to its initial value. The reaction is considered complete when the starting material peak area is <1% of its initial area.
Caption: Workflow for traditional, offline HPLC-based in-process control.
Protocol 3: IPC via In-situ ATR-FTIR
-
Setup: Insert a calibrated Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel before adding reagents.
-
Data Collection: Begin collecting spectra (e.g., one spectrum every 2 minutes) as soon as the 1-BOC-piperidine is added.
-
Analysis: Monitor the disappearance of a characteristic peak for the 1-BOC-piperidine starting material and/or the appearance of a characteristic peak for the carbonyl group of the product ketone.
-
Decision: The reaction is deemed complete when the monitored peak absorbances plateau, indicating no further change in concentration. This can be automated with software to trigger an alarm.
Caption: Workflow for modern, PAT-based in-process control.
Conclusion and Recommendation
While traditional offline methods provide accurate data, they introduce significant delays and offer no opportunity for real-time process intervention. The adoption of a PAT-based approach, utilizing tools like in-situ spectroscopy, fundamentally transforms process control from a retrospective activity to a proactive, science-driven operation.
For the synthesis of this compound, implementing in-situ ATR-FTIR for reaction monitoring offers superior process understanding and control. It minimizes the risk of batch failure, improves safety by eliminating manual sampling, and ensures a more consistent product quality, aligning perfectly with the principles of Quality by Design (QbD) and modern GMP expectations.[6][7] While the initial investment in PAT instrumentation is higher, the long-term benefits of increased efficiency, reduced waste, and enhanced quality assurance provide a compelling return on investment for any organization committed to scientific excellence in drug development.
References
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]
-
The complete guide to the ICH Q7 guidelines - Qualio. [Link]
-
ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy. [Link]
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - European Medicines Agency (EMA). [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. [Link]
-
Process Analytical Technology: An industry perspective - European Pharmaceutical Review. [Link]
-
Process Analytical Technology (PAT) in Pharmaceutical Development and its Application - JAPSONLINE. [Link]
-
Process analytical technology - Wikipedia. [Link]
-
What is Process Analytical Technology (PAT)? | Knowledge Center - Hamilton Company. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. qualio.com [qualio.com]
- 3. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy [gmp-compliance.org]
- 4. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients [bioprocessonline.com]
- 6. longdom.org [longdom.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Process analytical technology - Wikipedia [en.wikipedia.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. hamiltoncompany.com [hamiltoncompany.com]
Safety Operating Guide
Navigating the Safe Handling of 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE: A Guide to Personal Protective Equipment and Operational Safety
Hazard Identification: An Evidence-Based Assessment
Due to the absence of a dedicated Safety Data Sheet (SDS) for 1-BOC-4-(4-CHLORO-BENZOYL)-PIPERIDINE, a thorough hazard assessment has been conducted by examining related chemical structures. Compounds such as 4-(4-Chlorobenzoyl)piperidine, 1-(4-Chlorobenzhydryl)piperazine, and 4-Chlorobenzoyl chloride share key functional groups, providing a basis for anticipating potential hazards.[1][2][3]
Based on these surrogate compounds, this compound should be treated as a substance that is potentially:
-
Harmful if swallowed or inhaled.
-
Capable of causing serious eye damage in case of direct contact.[2][3]
-
Potentially causing skin burns with prolonged contact.[3]
Hazardous decomposition products may be released under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][3]
Risk Assessment and Engineering Controls: The First Line of Defense
A thorough risk assessment is critical before handling this compound. The primary routes of exposure are inhalation, skin contact, and eye contact.
Engineering Controls are the most effective means of minimizing exposure:
-
Chemical Fume Hood: All weighing, handling, and transfer of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is crucial for safeguarding against the identified hazards. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer of Solid | Safety glasses with side shields, or safety goggles.[4] A face shield is recommended if there is a risk of splashing.[5] | Nitrile or neoprene gloves.[5][6] Consider double-gloving. | Laboratory coat. | Not generally required if handled in a fume hood. |
| Preparation of Solutions | Chemical safety goggles. A face shield is strongly recommended.[5] | Nitrile or neoprene gloves.[5][6] Ensure gloves are compatible with the solvent used. | Chemical-resistant laboratory coat or apron.[5] | Not generally required if handled in a fume hood. |
| Running Reactions and Work-up | Chemical safety goggles and a face shield.[5] | Nitrile or neoprene gloves.[5][6] Change gloves immediately if contaminated. | Chemical-resistant laboratory coat. | Not required if performed in a closed system within a fume hood. |
| Handling Spills | Chemical safety goggles and a face shield.[5] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls.[5] | An air-purifying respirator with appropriate cartridges may be necessary for large spills. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Safe Handling and Operational Procedures
Adherence to standard laboratory best practices is essential.
-
Avoid dust formation: When handling the solid, use techniques that minimize the generation of airborne dust.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][4]
Emergency and Disposal Protocols
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]
Spill Response:
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4]
-
Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal. Do not allow the product to enter drains.[4]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4] Contact a licensed professional waste disposal service to dispose of this material.
By implementing these safety measures and fostering a culture of vigilance, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
References
- 4 - Safety Data Sheet. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 1-BOC-4-(4'-CYANOPHENYL)PIPERIDINE - ChemicalBook. (2022-08-11).
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives - Benchchem. (n.d.).
- MSDS of 1-Boc-4-(tosyloxy)piperidine. (n.d.).
- Personal Protective Equipment (PPE). (n.d.).
- Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine - Cole-Parmer. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 4 - SAFETY DATA SHEET. (2018-02-19).
- Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. (1984).
- 4 - SAFETY DATA SHEET. (2011-12-15).
- Essential Chemical PPE - Trimaco. (2023-09-08).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
